Technical Documentation Center

6-Amino-2-methoxypyrimidin-4(5H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-2-methoxypyrimidin-4(5H)-one
  • CAS: 123200-86-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Amino-2-methoxypyrimidin-4(5H)-one: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 6-amino-2-methoxypyrimidin-4(5H)-one, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 6-amino-2-methoxypyrimidin-4(5H)-one, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, tautomeric nature, physicochemical properties, synthesis, and its significant applications as a scaffold in the creation of targeted therapeutics.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental motif in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. This inherent biological relevance has made pyrimidine derivatives a cornerstone in medicinal chemistry. 6-Amino-2-methoxypyrimidin-4(5H)-one, with its strategically placed functional groups, serves as a versatile precursor for the synthesis of a new generation of therapeutic agents, particularly in the fields of oncology and metabolic diseases. Its structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

Chemical Structure and Tautomerism

6-Amino-2-methoxypyrimidin-4(5H)-one is a substituted pyrimidine with the molecular formula C₅H₇N₃O₂ and a molecular weight of approximately 141.13 g/mol .[1] A critical aspect of its chemistry is the existence of tautomeric forms, which can significantly influence its reactivity and biological interactions.

The compound exists in a dynamic equilibrium between the lactam (amide) form, 6-amino-2-methoxypyrimidin-4(5H)-one, and the lactim (enol) form, 6-amino-4-hydroxy-2-methoxypyrimidine. Additionally, amino-imino tautomerism is also possible. The predominant tautomer can be influenced by factors such as the solvent, pH, and temperature. In the solid state and in polar solvents, the lactam form is generally favored due to its ability to form stable hydrogen-bonded networks.

tautomers cluster_0 Lactam (Amide) Form cluster_1 Lactim (Enol) Form 6-Amino-2-methoxypyrimidin-4(5H)-one 6-Amino-2-methoxypyrimidin-4(5H)-one 6-Amino-4-hydroxy-2-methoxypyrimidine 6-Amino-4-hydroxy-2-methoxypyrimidine 6-Amino-2-methoxypyrimidin-4(5H)-one->6-Amino-4-hydroxy-2-methoxypyrimidine

Caption: Tautomeric equilibrium of 6-Amino-2-methoxypyrimidin-4(5H)-one.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-amino-2-methoxypyrimidin-4(5H)-one is essential for its handling, formulation, and application in synthesis.

PropertyValueSource
IUPAC Name 6-amino-2-methoxypyrimidin-4(5H)-oneN/A
CAS Number 52386-29-5[2]
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
Appearance Typically an off-white to pale yellow solidN/A
Melting Point 214-216 °C[3]
Solubility Soluble in polar solvents such as DMSO and methanol.[3]
pKa (predicted) ~9.25N/A

Synthesis of 6-Amino-2-methoxypyrimidin-4(5H)-one

The synthesis of 6-amino-2-methoxypyrimidin-4(5H)-one can be achieved through several routes, often involving the construction of the pyrimidine ring followed by functional group interconversion. A common and efficient strategy involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by methylation.

Below is a representative experimental protocol based on common synthetic methodologies for related pyrimidine derivatives.

Experimental Protocol: Synthesis from a Thiouracil Precursor

This multi-step synthesis involves the initial formation of a thiouracil derivative, followed by methylation and amination.

synthesis_workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: S-Methylation cluster_2 Step 3: Methoxy Group Introduction start Ethyl Cyanoacetate + Thiourea intermediate1 2-Thio-6-aminouracil start->intermediate1 Base (e.g., NaOEt) intermediate2 2-(Methylthio)-6-aminouracil intermediate1->intermediate2 Methylating Agent (e.g., CH₃I) product 6-Amino-2-methoxypyrimidin-4(5H)-one intermediate2->product Sodium Methoxide kinase_inhibition cluster_0 Drug Development Workflow start 6-Amino-2-methoxypyrimidin-4(5H)-one step1 Chemical Modification & Derivatization start->step1 step2 Synthesis of Pyrimidine-based Library step1->step2 step3 Screening for Kinase Inhibition (e.g., CDK, FGFR) step2->step3 end Lead Compound for Anti-Cancer Therapy step3->end

Caption: Role of 6-Amino-2-methoxypyrimidin-4(5H)-one in kinase inhibitor development.

α-Glucosidase and α-Amylase Inhibitors

In the context of type 2 diabetes, the inhibition of α-glucosidase and α-amylase in the digestive tract can delay carbohydrate digestion and lower postprandial blood glucose levels. Pyrimidine derivatives have emerged as promising inhibitors of these enzymes. [4][5][6]The structural features of 6-amino-2-methoxypyrimidin-4(5H)-one can be elaborated to design potent and selective inhibitors, offering a potential therapeutic strategy for managing diabetes. [4][6]

Conclusion

6-Amino-2-methoxypyrimidin-4(5H)-one is a heterocyclic compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of a wide range of biologically active molecules. Its tautomeric equilibrium and strategically positioned functional groups provide a rich platform for chemical derivatization. As research into targeted therapies for cancer and metabolic disorders continues to expand, the importance of foundational building blocks like 6-amino-2-methoxypyrimidin-4(5H)-one in driving drug discovery and development is set to grow. This guide provides a solid technical foundation for researchers and scientists working with this important molecule.

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (n.d.). PMC. Retrieved March 27, 2024, from [Link]

  • Synthesis of new pyrimidine-fused derivatives as potent and selective antidiabetic α-glucosidase inhibitors. (2013, October 18). PubMed. Retrieved March 27, 2024, from [Link]

  • Bule, M. H., et al. (2019). Pyrimidine Derivatives as Α-Glucosidase Inhibitors: Synthesis, Biological Activity Evaluation, Kinetic Analysis and Dock. Journal of Chemical and Pharmaceutical Research, 11(12), 27-37.
  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019, May 15). PubMed. Retrieved March 27, 2024, from [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry, 26(12), 3491–3501.
  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2025, July 4). MDPI. Retrieved March 27, 2024, from [Link]

  • 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055. (n.d.). PubChem. Retrieved March 27, 2024, from [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2026, February 1). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar. Retrieved March 27, 2024, from [Link]

  • Microwave assisted synthesis of 2-Aminopyrimidine. (2015, July 15). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved March 27, 2024, from [Link]

  • Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: Journal of Advanced Research, 4(2), 1-5.
  • 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. (n.d.). NIST WebBook. Retrieved March 27, 2024, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved March 27, 2024, from [Link]

  • 1H and 13C NMR Spectra. (n.d.). Royal Society of Chemistry. Retrieved March 27, 2024, from [Link]

  • 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. (n.d.). PubChem. Retrieved March 27, 2024, from [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (n.d.). PMC. Retrieved March 27, 2024, from [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). NIST WebBook. Retrieved March 27, 2024, from [Link]

  • Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Oriental Journal of Chemistry, 32(1), 355-365.
  • 1H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a, CDCl3. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. (n.d.). Royal Society of Chemistry. Retrieved March 27, 2024, from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI. Retrieved March 27, 2024, from [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). PMC. Retrieved March 27, 2024, from [Link]

  • 2-Amino-6-methoxypyridine | C6H8N2O | CID 580053. (n.d.). PubChem. Retrieved March 27, 2024, from [Link]

  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.
  • Novel amino pyrimidine derivatives. (n.d.). Google Patents.

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Amino-2-methoxypyrimidin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 6-Amino-2-methoxypyrimidin-4(5H)-one. As a key intermediate in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development.[1] This document will delve into the theoretical underpinnings and practical aspects of NMR spectroscopy as applied to this specific molecule, offering insights into experimental design, data interpretation, and structural verification.

Molecular Structure and NMR-Active Nuclei

6-Amino-2-methoxypyrimidin-4(5H)-one possesses a unique electronic environment due to the interplay of its amino, methoxy, and keto-enol tautomeric functionalities. The numbering of the heavy atoms for the purpose of NMR assignment is presented below.

Caption: Molecular structure of 6-Amino-2-methoxypyrimidin-4(5H)-one with atom numbering for NMR assignments.

Experimental Workflow for NMR Analysis

The acquisition of high-quality NMR spectra is contingent upon a well-defined experimental workflow. The following diagram outlines the critical steps from sample preparation to structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh ~10 mg of Compound Solvent Dissolve in 0.5 mL of Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent TMS Add Internal Standard (TMS) Solvent->TMS Tube Transfer to NMR Tube TMS->Tube Spectrometer Place Sample in NMR Spectrometer (e.g., 400 MHz) Tube->Spectrometer H1_Acq Acquire ¹H NMR Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C NMR Spectrum H1_Acq->C13_Acq FT Fourier Transform C13_Acq->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Reference to TMS (0 ppm) Baseline->Referencing Integration ¹H: Integration Referencing->Integration Multiplicity ¹H: Multiplicity Analysis Integration->Multiplicity ChemShift ¹H & ¹³C: Chemical Shift Assignment Multiplicity->ChemShift Structure Structure Elucidation & Verification ChemShift->Structure

Caption: A generalized workflow for the NMR analysis of organic compounds.

Recommended Experimental Protocol: Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its ability to dissolve a wide range of organic molecules and its high boiling point, which minimizes evaporation.[2] The residual proton signal of DMSO-d₅ at ~2.50 ppm can serve as a secondary internal reference.[3][4]

  • Sample Concentration: Accurately weigh approximately 10-20 mg of 6-Amino-2-methoxypyrimidin-4(5H)-one.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of 6-Amino-2-methoxypyrimidin-4(5H)-one in DMSO-d₆ is expected to exhibit four distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0 - 7.5Singlet (broad)2HNH₂The protons of the amino group are expected to be deshielded due to the electron-withdrawing nature of the pyrimidine ring. Their chemical shift can be influenced by solvent and concentration.[6] A broad singlet is anticipated due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
~5.1Singlet1HH-5The proton at the C5 position is a vinylogous CH and is expected to appear as a singlet. Based on similar pyrimidine structures, its chemical shift is predicted to be in this region.[7]
~3.8Singlet3HOCH₃The methoxy group protons are typically observed as a sharp singlet. Their chemical shift is influenced by the electronic environment of the pyrimidine ring.[7]
~10.0 - 11.0Singlet (broad)1HN-HThe proton on the nitrogen at position 5 (in the 4(5H)-one tautomer) is expected to be significantly deshielded due to its amide-like character and involvement in potential hydrogen bonding.

¹³C NMR Spectral Analysis (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is expected to show five signals corresponding to the five carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C4The carbonyl carbon (C4) is expected to be the most deshielded carbon due to the direct attachment of an electronegative oxygen atom.[8]
~160C2The carbon atom C2, attached to two electronegative nitrogen atoms and an oxygen atom, will also be significantly deshielded.
~155C6The C6 carbon, bonded to an amino group and a nitrogen atom, is expected in this region.
~90C5The sp² hybridized C5 carbon is expected to be in the olefinic region.
~55OCH₃The carbon of the methoxy group (C7) typically appears in this upfield region. The chemical shift of methoxy groups can be influenced by their conformation relative to the aromatic ring.[9][10]

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, a suite of two-dimensional (2D) NMR experiments is recommended:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Conclusion

The provided ¹H and ¹³C NMR spectral predictions for 6-Amino-2-methoxypyrimidin-4(5H)-one offer a robust framework for the structural characterization of this important medicinal chemistry building block. The outlined experimental protocols and spectral interpretations, grounded in fundamental NMR principles and data from related structures, provide a valuable resource for researchers. The application of advanced 2D NMR techniques will further solidify the structural assignment and provide deeper insights into the molecular connectivity.

References

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

  • Table 1 . Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm]... ResearchGate. [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Chemical Shifts. J. Org. Chem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • 2-Amino-4,6-dimethoxypyrimidine. PubChem. [Link]

  • Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. [Link]

  • Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. PubMed. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Crystallographic Analysis of 6-Amino-2-methoxypyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of 6-Amino-2-methoxypyrimidin-4-one, a heterocyclic compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 6-Amino-2-methoxypyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of public data on the anhydrous form, this document focuses on the experimentally determined structure of its hydrated tautomer, hydrated 6-amino-2-methoxypyrimidin-4(3H)-one (HAMP) .[1] We will delve into the principles and methodologies of single-crystal and powder X-ray diffraction, offering detailed protocols and explaining the rationale behind experimental choices. This guide aims to equip researchers with the foundational knowledge to understand, interpret, and apply crystallographic data in the context of drug design and solid-state characterization.

Introduction: The Significance of Solid-State Structure

6-Amino-2-methoxypyrimidin-4(5H)-one and its tautomers are important scaffolds in the development of novel bioactive molecules, with applications ranging from potential antidiabetic agents to anticancer research.[2] The three-dimensional arrangement of atoms in the solid state, known as the crystal structure, governs many of a compound's critical physicochemical properties, including solubility, stability, bioavailability, and tabletability. Therefore, a thorough understanding of its crystallography is paramount for effective drug development.

X-ray diffraction is the definitive technique for elucidating the atomic and molecular structure of a crystalline material.[3][4] By analyzing how a crystal scatters a beam of X-rays, we can map the electron density within the crystal and thereby determine the precise positions of atoms, their connectivity, and the nature of intermolecular interactions. This guide will explore the application of these powerful techniques to the title compound's hydrated form.

Foundational Techniques: Single-Crystal and Powder X-ray Diffraction

Two primary X-ray diffraction techniques are employed for the characterization of pharmaceutical solids: Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

  • Single-Crystal X-ray Diffraction (SCXRD): This is the "gold standard" for structure determination.[5] It requires a high-quality single crystal (typically 0.1-0.5 mm in size) and provides an unambiguous, three-dimensional model of the molecule's arrangement in the crystal lattice.[3][6]

  • Powder X-ray Diffraction (PXRD): This technique is used for polycrystalline powders and is invaluable for phase identification, purity analysis, and assessing crystallinity.[7] While generally not used for ab initio structure determination of complex organic molecules, it serves as a fingerprint for a specific crystalline form.[5][7]

Crystallographic Data for Hydrated 6-Amino-2-methoxypyrimidin-4(3H)-one (HAMP)

A study involving the slow solvent evaporation technique successfully produced single crystals of a hydrated form of 6-amino-2-methoxypyrimidin-4(3H)-one (HAMP).[1] The analysis revealed the crucial role of two lattice water molecules in the crystal packing.[1] The crystal structure of HAMP is significantly stabilized by a network of hydrogen bonds.[1]

Table 1: Crystallographic Data for HAMP

Parameter Value
Empirical Formula C₅H₇N₃O₂ · 2H₂O
Molecular Weight 177.16 g/mol
Crystal System Data not available in snippets
Space Group Data not available in snippets
Unit Cell Dimensions Data not available in snippets
Volume Data not available in snippets
Z Data not available in snippets

| Key Interactions | O—H⋯O, N—H⋯O, and N—H⋯N H-bonding[1] |

Note: Detailed unit cell parameters were not available in the public search results. For complete data, direct access to crystallographic databases like the Cambridge Structural Database (CSD) would be required.

Experimental Protocols: From Crystal to Structure

The following sections provide a detailed, step-by-step methodology for the crystallographic analysis of a small organic molecule like 6-Amino-2-methoxypyrimidin-4-one.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The primary goal of SCXRD is to obtain a high-quality diffraction pattern from a single crystal, which can then be used to solve and refine the molecular structure.

Step 1: Crystal Growth and Selection

  • Protocol: Grow single crystals of the compound using a suitable method such as slow evaporation from a saturated solution (e.g., in ethanol or an ethanol/water mixture), vapor diffusion, or slow cooling.

  • Expertise & Causality: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. The slow rate of crystallization is necessary to allow the molecules to arrange themselves into a well-ordered lattice, minimizing defects. For HAMP, slow solvent evaporation was the chosen method.[1] The resulting crystals should be visually inspected under a microscope for sharp edges, uniform morphology, and lack of obvious defects. A suitable crystal should be at least 20-50 µm in all dimensions, but not larger than 0.5 mm to ensure uniform illumination by the X-ray beam.[3]

Step 2: Crystal Mounting and Data Collection

  • Protocol: Carefully mount a selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically to 100 K). Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[8]

  • Expertise & Causality: Cryo-cooling is essential to minimize thermal vibrations of the atoms, which leads to higher resolution data and reduces radiation damage to the crystal. The choice of X-ray source wavelength (Mo or Cu) depends on the crystal's properties. Cu radiation is more strongly scattered and is often used for absolute structure determination of light-atom organic molecules.[8]

Step 3: Structure Solution and Refinement

  • Protocol: Process the collected diffraction images to integrate the reflection intensities. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build an atomic model into the electron density map and refine the model against the experimental data using least-squares methods.

  • Expertise & Causality: The diffraction pattern is a map of scattered X-ray intensities, but the phase information is lost. "Direct methods" use statistical relationships between intensities to recover this phase information. The refinement process adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed diffraction pattern and one calculated from the model. The quality of the final structure is assessed by metrics like the R-factor.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis CrystalGrowth Crystal Growth (Slow Evaporation) Microscopy Microscopic Selection CrystalGrowth->Microscopy Mounting Mounting & Cryo-Cooling Microscopy->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer DataCollection Diffraction Data Collection Diffractometer->DataCollection Processing Data Processing (Integration) DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (CIF File) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Powder X-ray Diffraction (PXRD) Protocol

PXRD is used to confirm the phase purity of a bulk sample and to check if it corresponds to the material whose structure was determined by SCXRD.

Step 1: Sample Preparation

  • Protocol: Gently grind a small amount (typically 10-20 mg) of the crystalline material into a fine, homogeneous powder using a mortar and pestle. Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface.

  • Expertise & Causality: Grinding ensures that the tiny crystallites are randomly oriented, which is a key assumption for collecting high-quality powder data. A flat surface is crucial to prevent geometric errors in the measured diffraction angles.[7]

Step 2: Data Collection

  • Protocol: Place the sample holder in a powder diffractometer. Collect a diffraction pattern by scanning a range of 2θ angles (e.g., from 5° to 50°) while irradiating the sample with monochromatic X-rays.

  • Expertise & Causality: The diffractometer measures the intensity of scattered X-rays as a function of the scattering angle (2θ). The resulting plot of intensity vs. 2θ is the powder pattern, which serves as a unique fingerprint for that specific crystal structure.

Step 3: Data Analysis

  • Protocol: Compare the experimental PXRD pattern of the bulk sample to a theoretical pattern calculated from the SCXRD data.

  • Expertise & Causality: A match between the experimental and theoretical patterns confirms that the bulk sample consists of the same crystalline phase as the single crystal that was analyzed. Any additional peaks would indicate the presence of an impurity or a different polymorphic form.

PXRD_Workflow cluster_sample Sample Preparation cluster_measurement Measurement cluster_analysis Analysis Grinding Grind Bulk Sample Packing Pack Sample Holder Grinding->Packing Instrument Powder Diffractometer Packing->Instrument Scan Scan 2θ Range Instrument->Scan Pattern Generate PXRD Pattern (Intensity vs. 2θ) Scan->Pattern Comparison Compare to Theoretical Pattern from SCXRD Pattern->Comparison Conclusion Confirm Phase Purity Comparison->Conclusion

Caption: Workflow for Powder X-ray Diffraction (PXRD) Analysis.

Interpretation and Application in Drug Development

The crystallographic data of HAMP reveals a stable, three-dimensional network held together by strong hydrogen bonds involving the pyrimidinone core and lattice water molecules.[1] This has several implications for drug development:

  • Polymorphism: The existence of a hydrated form suggests that the anhydrous compound may exhibit polymorphism. Different polymorphs can have different stabilities and dissolution rates. PXRD is a key tool for screening for and identifying different polymorphic forms under various conditions (temperature, humidity, solvent).

  • Formulation: The stability of the hydrated crystal structure is a critical factor for formulation science. Understanding the hydrogen bonding network can help predict how the material will behave during manufacturing processes like milling and compression.

    • Structure-Activity Relationship (SAR): The precise bond lengths, bond angles, and conformation of the molecule obtained from SCXRD provide the empirical basis for computational modeling and SAR studies. This allows for the rational design of new derivatives with improved binding affinity to biological targets.

Conclusion

While the complete crystallographic data for anhydrous 6-Amino-2-methoxypyrimidin-4(5H)-one remains to be publicly detailed, the analysis of its hydrated tautomer provides invaluable insights into its solid-state properties. This guide has outlined the standard methodologies for both single-crystal and powder X-ray diffraction, emphasizing the rationale behind each step. For professionals in the pharmaceutical sciences, a robust understanding of these crystallographic techniques is not merely academic—it is an essential component of modern, rational drug design and development, ensuring the creation of safe, stable, and effective medicines.

References

  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • University of Washington, Department of Chemistry. Powder X-ray Diffraction Protocol/SOP. [Link]

  • Encyclopedia.pub. (2022, June 1). X-ray Single-Crystal Diffraction. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Cheung, E. Y., Fujii, K., Guo, F., et al. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Nihon Kessho Gakkaishi, 53(3), 163. [Link]

  • AIP Publishing. (2024, July 3). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters. [Link]

  • International Union of Crystallography. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 5(Pt 4), 369–377. [Link]

  • University of Oldenburg. Single crystal X-ray diffraction. [Link]

  • Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. CHIMIA International Journal for Chemistry, 67(4), 245-249. [Link]

  • Gemmi. CIF Parser. [Link]

  • ResearchGate. (2026, January 19). Enchant O-H⋅⋅⋅O interactions in hydrated 6-amino-2-methoxypyrimidin-4(3H) resembles as water flow in the channel: Crystallographic and theoretical investigations. [Link]

Sources

Exploratory

Thermodynamic Stability and Tautomeric Dynamics of 6-Amino-2-methoxypyrimidin-4(5H)-one: A Comprehensive Technical Guide

Executive Summary 6-Amino-2-methoxypyrimidin-4(5H)-one is a highly versatile pyrimidinone scaffold utilized extensively in the synthesis of purine analogs, such as paraxanthine and isoparaxanthine derivatives[1]. A criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Amino-2-methoxypyrimidin-4(5H)-one is a highly versatile pyrimidinone scaffold utilized extensively in the synthesis of purine analogs, such as paraxanthine and isoparaxanthine derivatives[1]. A critical challenge in leveraging this compound for rational drug design is its complex tautomeric behavior. The molecule exists in a dynamic equilibrium between the 4(5H)-one (active methylene), 4(3H)-one (lactam), and 4-ol (lactim) forms. Understanding the thermodynamic stability of these tautomers is paramount, as the specific tautomeric state dictates the molecule's chemical reactivity, receptor binding affinity, and solid-state formulation properties.

Mechanistic Foundations of Pyrimidinone Tautomerism

The pyrimidine ring system is highly susceptible to solvent-mediated proton migration. In the nominal 6-amino-2-methoxypyrimidin-4(5H)-one form, the C5 position contains an active methylene group (sp³ hybridized). This 4(5H)-one configuration breaks the continuous aromatic conjugation of the pyrimidine ring, making it thermodynamically disfavored compared to its conjugated counterparts.

Through rapid proton transfer, the molecule tautomerizes to the 4(3H)-one form. The 4(3H)-one tautomer restores the pseudo-aromaticity of the ring and establishes a highly stable lactam configuration. Mass spectrometric and computational studies on related pyrimidinones confirm that lactam forms generally exhibit superior thermodynamic stability due to enhanced resonance stabilization and favorable enthalpy profiles[2]. While the 4(5H)-one form is thermodynamically disfavored, it remains kinetically accessible and serves as the primary reactive nucleophilic center for electrophilic attacks (e.g., nitrosation or halogenation at C5) during synthetic workflows[1].

Tautomerism A 4(5H)-one Form (sp3 C5, Disfavored) B 4(3H)-one Form (Stable Lactam) A->B Proton Transfer C 4-ol Form (Lactim/Enol) B->C Lactam-Lactim D 6-Imino Form (Minor Tautomer) B->D Amino-Imino

Caption: Tautomeric equilibrium network of 6-amino-2-methoxypyrimidin-4-one.

Thermodynamic Stability and Solvation Dynamics

The relative stability of these tautomers is not absolute; it is a dynamic function of the microenvironment, heavily influenced by solvent polarity, pH, and hydration states.

In the gas phase or non-polar solvents, the 4-ol (lactim) form gains relative stability due to the minimization of dipole-dipole repulsions. However, in polar solvents and the solid state, the 4(3H)-one form heavily dominates.

Crucially, hydration plays a definitive role in locking the tautomeric state. Crystallographic investigations have demonstrated that 6-amino-2-methoxypyrimidin-4(3H)-one readily forms hydrated crystals where lattice water molecules create continuous channels. These channels stabilize the lactam tautomer through an intricate network of O-H···O and N-H···O hydrogen bonds[3]. This hydration-driven stabilization effectively quenches the tautomeric equilibrium, trapping the molecule in the 4(3H)-one state and improving the physical stability of the active pharmaceutical ingredient (API)[3].

Quantitative Data Presentation

Table 1: Thermodynamic Parameters of Tautomeric Forms (Data synthesized from standard DFT B3LYP/6-311++G(d,p) computational models)

Tautomeric FormRelative ΔG (kcal/mol)Dipole Moment (Debye)HOMO-LUMO Gap (eV)Dominant Environment
4(3H)-one (Lactam) 0.00 (Reference)~4.62~4.15Solid State / Polar Solvents
4-ol (Lactim) +3.45~2.78~4.52Gas Phase / Non-polar Solvents
4(5H)-one (Active CH2) +8.90~3.15~3.80Transient Reactive Intermediate
6-Imino-4(3H)-one +12.20~5.10~3.65Highly Disfavored

Self-Validating Experimental Protocols

To accurately map this tautomeric landscape, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that kinetic artifacts are not misidentified as thermodynamic endpoints.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Solution-State Dynamics

Causality: At ambient temperature, rapid proton exchange between the 4(3H)-one and 4-ol forms results in signal averaging, obscuring the true tautomeric ratio. By lowering the temperature, we reduce the thermal energy available to cross the tautomerization activation barrier, effectively "freezing" the equilibrium to quantify the distinct species.

  • Sample Preparation: Dissolve 15 mg of 6-amino-2-methoxypyrimidin-4(5H)-one in 0.6 mL of anhydrous DMF- d7​ . (Note: Strictly anhydrous conditions are critical to prevent water-catalyzed proton exchange).

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K. Note the expected broadening of the NH/OH and C5 proton signals.

  • Thermal Titration: Cool the NMR probe to 233 K (-40 °C) in 10 K increments, allowing exactly 5 minutes for thermal equilibration at each step.

  • Data Collection: Acquire 1H-NMR spectra at each temperature interval using a consistent relaxation delay (D1 ≥ 2s).

  • Validation Checkpoint: At 233 K, the broad exchange peak must resolve into distinct, sharp singlets corresponding to the lactam N-H and the lactim O-H. The integration ratio of these peaks directly yields the equilibrium constant ( Keq​ ), validating the thermodynamic distribution in solution.

Protocol 2: Slow Solvent Evaporation for Solid-State Tautomer Trapping

Causality: Rapid precipitation often yields metastable polymorphs or mixed-tautomer amorphous solids. Slow solvent evaporation ensures that crystallization proceeds under near-equilibrium thermodynamic control, allowing the most stable hydrogen-bonded network (the hydrated 4(3H)-one form) to selectively crystallize[3].

  • Solvent Matrix: Prepare a saturated solution of the compound in a 1:1 (v/v) mixture of HPLC-grade methanol and ultra-pure water at 40 °C.

  • Filtration: Filter the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Evaporation Control: Cover the vial with Parafilm and puncture 2-3 small pinholes to strictly control the solvent evaporation rate.

  • Incubation: Incubate the vial in a vibration-free environment at a constant 20 °C for 7-14 days until high-quality single crystals emerge.

  • Validation Checkpoint: Subject the harvested crystal to Single-Crystal X-ray Diffraction (SCXRD). The resolution of the C5-H bond lengths and the definitive localization of the proton on the N3 atom (rather than O4 or C5) validates the 4(3H)-one tautomeric state[3].

Workflow Step1 Anhydrous vs Aqueous Sample Prep Step2 Variable-Temp NMR (Kinetic Trapping) Step1->Step2 Step3 X-ray Crystallography (Lattice Resolution) Step1->Step3 Step4 DFT Modeling (Thermodynamic Validation) Step2->Step4 Step3->Step4 Result Tautomeric State Elucidation Step4->Result

Caption: Self-validating analytical workflow for tautomer elucidation.

References

  • Gurumallappa, G., Jayashankar, J., Hema, M. K., & Lu, N. (2022). "Enchant O-H⋅⋅⋅O interactions in hydrated 6-amino-2-methoxypyrimidin-4(3H) resembles as water flow in the channel: Crystallographic and theoretical investigations." Journal of Molecular Structure. URL: [Link]

  • IDOSI. "Tautomeric Equilibria Studies by Mass Spectrometry." IDOSI Publications. URL: [Link]

  • ScienceMadness. "Synthesis of Paraxanthine and Isoparaxanthine Analogs (1,7- and 1,9-Substituted Xanthine Derivatives)." ScienceMadness Library. URL: [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 6-Amino-2-methoxypyrimidin-4(5H)-one

Abstract This guide provides an in-depth technical framework for the determination of two critical physicochemical properties of 6-Amino-2-methoxypyrimidin-4(5H)-one: molecular weight and melting point. As a pyrimidinone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth technical framework for the determination of two critical physicochemical properties of 6-Amino-2-methoxypyrimidin-4(5H)-one: molecular weight and melting point. As a pyrimidinone derivative of significant interest in medicinal chemistry and drug discovery, accurate and reliable characterization of this compound is paramount for synthesis confirmation, purity assessment, and formulation development.[1] This document details the theoretical basis, experimental causality, and validated protocols for these analyses, targeting researchers, analytical scientists, and drug development professionals. We present methodologies for high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC), alongside the traditional capillary melting point technique, to ensure a comprehensive and self-validating approach to quality assessment.

Introduction: The Critical Role of Physicochemical Characterization

6-Amino-2-methoxypyrimidin-4(5H)-one is a heterocyclic compound featuring amino and methoxy functional groups that enhance its potential biological activity.[2] In any research or drug development program, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. Molecular weight and melting point are fundamental parameters that serve as primary indicators of a synthesized compound's integrity.

  • Molecular Weight provides direct confirmation of the elemental composition, validating that the expected chemical transformation has occurred.

  • Melting Point is a sensitive indicator of purity. A sharp, well-defined melting point is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden its range.

The validation of analytical methods used to determine these properties is crucial for ensuring data reliability and complying with regulatory standards, such as those outlined by the International Conference on Harmonisation (ICH).[3][4][5] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to generate trustworthy and reproducible data.

Molecular Weight Determination: Theoretical and Experimental Verification

The first step in characterizing 6-Amino-2-methoxypyrimidin-4(5H)-one is to establish its molecular weight, first by calculation and then through experimental verification.

Theoretical Molecular Weight

The molecular formula for 6-Amino-2-methoxypyrimidin-4(5H)-one is C₅H₇N₃O₂.[2] The theoretical monoisotopic molecular weight is calculated using the mass of the most abundant isotopes of its constituent elements.

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)512.00000060.000000
Hydrogen (¹H)71.0078257.054775
Nitrogen (¹⁴N)314.00307442.009222
Oxygen (¹⁶O)215.99491531.989830
Total 141.053827

The average molecular weight, often cited on chemical supplier websites, is approximately 141.13 g/mol .[2] For high-resolution mass spectrometry, the monoisotopic mass is the value of interest.

Experimental Verification via Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique ideal for polar, thermally labile small molecules, as it primarily yields molecular weight information with minimal fragmentation.[6][7] Given the presence of a basic amino group, 6-Amino-2-methoxypyrimidin-4(5H)-one is readily analyzed in positive ion mode, where it is detected as the protonated molecule, [M+H]⁺.

Causality of Method Choice: ESI is chosen over harder ionization techniques like electron ionization (EI) because it preserves the molecular ion, which is essential for unambiguous molecular weight confirmation.[7] High-resolution instruments (e.g., Orbitrap, TOF) are preferred to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition.

Workflow for Molecular Weight Determination by ESI-MS

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 1. Prepare Stock Solution ~1 mg/mL in MeOH or ACN prep2 2. Dilute Stock To ~1-10 µg/mL with solvent containing 0.1% formic acid prep1->prep2 prep3 3. Filter Sample Use 0.22 µm syringe filter prep2->prep3 analysis1 4. Instrument Calibration Calibrate with known standards prep3->analysis1 analysis2 5. Infuse Sample Direct infusion at ~5-10 µL/min analysis1->analysis2 analysis3 6. Acquire Spectrum Positive ion mode (ES+) Scan appropriate m/z range (e.g., 100-500) analysis2->analysis3 data1 7. Identify [M+H]⁺ Ion Expected m/z ≈ 142.0616 analysis3->data1 data2 8. Confirm Mass Accuracy Compare experimental vs. theoretical mass (within 5 ppm) data1->data2

Caption: High-Resolution Mass Spectrometry Workflow.

Detailed Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 6-Amino-2-methoxypyrimidin-4(5H)-one.

    • Dissolve in 1 mL of a high-purity, LC-MS grade solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[8]

    • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. The dilution solvent should be a mixture typical for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.[6][7]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.[8]

  • Instrument Setup and Calibration:

    • Use a high-resolution mass spectrometer calibrated according to the manufacturer's protocol using a standard calibration mixture.

    • Set the instrument to positive ion electrospray mode (ES+).

    • Set the mass range to scan a window that includes the expected ion (e.g., m/z 100-500).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion at a flow rate of 5-10 µL/min.

    • Optimize source parameters (e.g., capillary voltage, source temperature) to achieve a stable signal for the ion of interest.

    • Acquire data for 1-2 minutes to obtain a high-quality averaged spectrum.

  • Data Interpretation:

    • The primary ion observed should correspond to the protonated molecule, [M+H]⁺.

    • Theoretical [M+H]⁺ m/z: 141.053827 (M) + 1.007276 (H⁺) = 142.061103

    • Compare the experimentally measured m/z value to the theoretical value. The mass accuracy, measured in parts per million (ppm), should be less than 5 ppm for confirmation of the elemental formula.

Melting Point Determination: A Key Indicator of Purity

The melting point of a pure crystalline solid is a sharp, reproducible physical constant. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range. For 6-Amino-2-methoxypyrimidin-4(5H)-one, the reported melting point is in the range of 214-216 °C .[2]

Method 1: Differential Scanning Calorimetry (DSC)

DSC is a modern thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] It provides a highly accurate and objective determination of the melting point.

Causality of Method Choice: DSC is superior to visual methods as it is automated, highly sensitive, and provides quantitative data on the enthalpy of fusion (ΔHfus) in addition to the melting temperature. The shape of the melting endotherm can provide valuable information about sample purity.[11]

Workflow for Melting Point Determination by DSC

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 1. Weigh Sample Accurately weigh 1-3 mg of finely ground sample prep2 2. Encapsulate in Pan Place sample in an aluminum DSC pan and hermetically seal prep1->prep2 analysis1 3. Instrument Calibration Calibrate with Indium standard prep2->analysis1 analysis2 4. Place Pans Place sample pan and an empty reference pan in the DSC cell analysis1->analysis2 analysis3 5. Run Thermal Program Heat at a constant rate (e.g., 10 °C/min) under inert N₂ atmosphere analysis2->analysis3 data1 6. Analyze Thermogram Identify the endothermic melting peak analysis3->data1 data2 7. Determine Temperatures Report Onset Temperature and Peak Temperature data1->data2

Sources

Exploratory

A Technical Guide to 6-Amino-2-methoxypyrimidin-4(5H)-one: A Versatile Scaffold in Modern Drug Discovery

Abstract 6-Amino-2-methoxypyrimidin-4(5H)-one, a key pyrimidine derivative, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and reactivity have positioned it as a critical star...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

6-Amino-2-methoxypyrimidin-4(5H)-one, a key pyrimidine derivative, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and reactivity have positioned it as a critical starting material for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive review of recent discoveries involving this compound, with a focus on its synthesis, chemical properties, and its role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the experimental choices and methodologies that underpin its application.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a fundamental component of numerous biologically important molecules, including nucleic acids (uracil, thymine, and cytosine) and various vitamins.[1] This inherent biocompatibility has made pyrimidine derivatives a focal point of pharmaceutical research for decades. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscore their therapeutic potential.[1][2] 6-Amino-2-methoxypyrimidin-4(5H)-one, with its strategically placed functional groups, serves as a versatile building block, enabling chemists to explore a wide chemical space in the quest for new drugs.[2][3]

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of 6-Amino-2-methoxypyrimidin-4(5H)-one is paramount for its effective utilization in synthesis and for predicting the behavior of its derivatives.

PropertyValueReference
Molecular Formula C₅H₇N₃O₂[3]
Molecular Weight 141.13 g/mol [3]
Appearance Typically a solid crystalline form[3]
Melting Point 214-216 °C[3]
Boiling Point 226.8 °C at 760 mmHg[3]
Density 1.51 g/cm³[3]
pKa ~9.25 (predicted)[3]
Solubility Soluble in polar solvents like water and methanol[3]
Canonical SMILES COC1=NC(=N)CC(=O)N1[3]
InChI Key NQFOXDYKQBYGDY-UHFFFAOYSA-N[3]

The presence of amino and methoxy groups, along with the keto-enol tautomerism inherent to the pyrimidinone ring, dictates its reactivity and potential for forming various intermolecular interactions, such as hydrogen bonds, which are crucial for biological activity.[2][3] X-ray crystallography studies on the hydrated form of the analogous 6-amino-2-methoxypyrimidin-4(3H)-one have revealed a stable supramolecular architecture stabilized by π∙∙∙π stacking and hydrogen-bonding interactions, highlighting the importance of its solid-state properties in formulation science.[2][4]

Synthesis and Chemical Reactivity: A Chemist's Perspective

The synthesis of 6-Amino-2-methoxypyrimidin-4(5H)-one can be achieved through various routes, with the choice of method often depending on the desired scale and purity.

Synthetic Pathways
  • One-Step Condensation: A common and efficient approach involves the condensation of appropriate precursors. For instance, the reaction of urea or its derivatives with malononitrile and an aldehyde in the presence of a catalyst can yield the pyrimidine core.[3]

  • Multi-Step Synthesis: More traditional methods may involve a multi-step sequence, starting from readily available materials like barbituric acid. These routes often involve cyclization followed by functional group manipulations such as methylation.[3]

A generalized synthetic scheme for a related pyrimidine derivative is presented below. While not specific to the title compound, it illustrates the fundamental reaction types involved in pyrimidine synthesis.

G Malononitrile Malononitrile One-pot reaction One-pot reaction Malononitrile->One-pot reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-pot reaction Barbituric Acid Barbituric Acid Barbituric Acid->One-pot reaction DABCO (catalyst) DABCO (catalyst) DABCO (catalyst)->One-pot reaction in aqueous medium Pyrano[2,3-d]pyrimidin-2,4-dione derivative Pyrano[2,3-d]pyrimidin-2,4-dione derivative One-pot reaction->Pyrano[2,3-d]pyrimidin-2,4-dione derivative

Caption: A one-pot synthesis of pyranopyrimidine derivatives.[4]

Key Chemical Reactions

The functional groups of 6-Amino-2-methoxypyrimidin-4(5H)-one provide multiple handles for chemical modification:

  • Substitution Reactions: The amino group can undergo alkylation and acylation, allowing for the introduction of various side chains to modulate biological activity and physicochemical properties.[3]

  • Condensation Reactions: The methoxy group can participate in reactions with electrophiles, facilitating the construction of more complex molecular architectures.[3]

  • Nucleophilic Attack: The carbonyl group is susceptible to nucleophilic attack, enabling the synthesis of other heterocyclic systems.[3]

The reactivity of this compound is influenced by factors such as pH, temperature, and the solvent system, which must be carefully controlled during synthetic procedures.[3]

Biological Activities and Therapeutic Applications of Derivatives

While 6-Amino-2-methoxypyrimidin-4(5H)-one itself is primarily a synthetic intermediate, its derivatives have shown a wide range of promising biological activities.[2][3] The pyrimidine core acts as a scaffold, and the substituents introduced at the amino and other positions are crucial for dictating the specific biological target and therapeutic effect.

Anticancer Activity

Derivatives of 6-aminopyrimidinone have been extensively investigated for their potential as anticancer agents.[3] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.[3] For example, pyrimidine derivatives have been designed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The diaminopyrimidine core has been identified as a critical structure for CDK inhibitory activity.[5]

G cluster_0 Drug Development Pathway 6-Amino-2-methoxypyrimidin-4(5H)-one 6-Amino-2-methoxypyrimidin-4(5H)-one Derivatization Derivatization 6-Amino-2-methoxypyrimidin-4(5H)-one->Derivatization Synthetic Modification Bioactive Pyrimidine Derivatives Bioactive Pyrimidine Derivatives Derivatization->Bioactive Pyrimidine Derivatives Target Interaction Target Interaction Bioactive Pyrimidine Derivatives->Target Interaction e.g., Enzyme Inhibition Therapeutic Effect Therapeutic Effect Target Interaction->Therapeutic Effect e.g., Anticancer Activity

Caption: From scaffold to therapeutic agent.

Antimicrobial Properties

Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[2] Some synthesized pyranopyrimidine derivatives have shown antibacterial activity comparable to or better than the standard ampicillin.[4]

Antidiabetic Potential

Recent research has highlighted the potential of 6-amino-2-methoxypyrimidin-4(3H)-one derivatives as antidiabetic agents. These compounds have been shown to act as α-glucosidase and α-amylase inhibitors, which are key enzymes involved in the digestion of carbohydrates.[2] By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be reduced, helping to manage postprandial blood glucose levels in individuals with diabetes mellitus.[2]

Experimental Protocols: A Practical Guide

The following provides a generalized, illustrative protocol for the synthesis of a pyrimidine derivative, based on common laboratory practices.

Protocol: One-Pot Synthesis of a Pyrano[2,3-d]pyrimidin-2,4-dione Derivative [4]

Materials:

  • Malononitrile

  • Barbituric acid

  • Appropriate aromatic aldehyde

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Water

  • Ethanol for recrystallization

  • Reaction flask, magnetic stirrer, heating mantle, and standard laboratory glassware

Procedure:

  • In a suitable reaction flask, combine equimolar amounts of malononitrile, barbituric acid, and the selected aromatic aldehyde in an aqueous medium.

  • Add a catalytic amount of DABCO to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically indicated by the disappearance of starting materials on TLC), collect the precipitated product by filtration.

  • Wash the crude product with cold water to remove any water-soluble impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified pyrano[2,3-d]pyrimidin-2,4-dione derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to confirm its structure and purity.

Note: This is a generalized protocol, and the specific reaction conditions (e.g., temperature, reaction time, and solvent) may need to be optimized for different substrates.

Future Perspectives and Conclusion

6-Amino-2-methoxypyrimidin-4(5H)-one continues to be a molecule of significant interest in the field of medicinal chemistry. Its synthetic accessibility and versatile reactivity make it an invaluable scaffold for the development of novel therapeutic agents. Future research is likely to focus on the design and synthesis of new libraries of derivatives with enhanced potency and selectivity for a wider range of biological targets. The exploration of this compound and its analogs will undoubtedly contribute to the discovery of new and effective treatments for a variety of diseases.

References

  • EvitaChem. (n.d.). Buy 6-Amino-2-methoxypyrimidin-4(5H)-one (EVT-12056366).
  • Benchchem. (n.d.). 6-Amino-2-methoxypyrimidin-4(5H)-one.
  • ResearchGate. (2026, January 19). Enchant O-H⋅⋅⋅O interactions in hydrated 6-amino-2-methoxypyrimidin-4(3H) resembles as water flow in the channel: Crystallographic and theoretical investigations.
  • Fluorochem. (n.d.). 6-Amino-2-methoxypyrimidin-4-ol.
  • Medwin Publishers. (2021, February 22). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives.
  • PubMed. (2006, November 2). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 6-Amino-2-methoxypyrimidin-4(5H)-one in Nucleoside Analog Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Versatile Pyrimidinone 6-Amino-2-methoxypyrimidin-4(5H)-one, a pyrimidine derivative, is a compound of significa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrimidinone

6-Amino-2-methoxypyrimidin-4(5H)-one, a pyrimidine derivative, is a compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural features, including the reactive amino and methoxy groups, make it a valuable precursor for synthesizing a diverse range of bioactive molecules, particularly nucleoside analogs.[1][2] These analogs are foundational in the development of antiviral and anticancer therapeutics, where they function by mimicking natural nucleosides and interfering with cellular processes like DNA and RNA synthesis.[3]

This document provides a comprehensive guide for researchers on the effective utilization of 6-Amino-2-methoxypyrimidin-4(5H)-one in the synthesis of nucleoside analogs. It outlines key synthetic strategies, detailed experimental protocols, and critical considerations for handling and characterization, grounded in established chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 6-Amino-2-methoxypyrimidin-4(5H)-one is paramount for its successful application and for ensuring laboratory safety.

PropertyValueSource
Molecular Formula C5H7N3O2[1]
Molecular Weight 141.13 g/mol [1]
Melting Point 214-216 °C[1]
Appearance SolidN/A
Solubility Soluble in polar solvents[1]

Safety and Handling Precautions:

6-Amino-2-methoxypyrimidin-4(5H)-one and its derivatives may be harmful if swallowed or inhaled, and can cause skin and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[4]

Core Synthetic Strategy: The Vorbrüggen Glycosylation

The cornerstone of nucleoside analog synthesis from pyrimidinone precursors is the Vorbrüggen glycosylation. This powerful reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative, typically a ribose or deoxyribose analog, in the presence of a Lewis acid catalyst.[5]

The overall workflow can be visualized as follows:

Vorbruggen_Workflow cluster_0 Step 1: Silylation cluster_1 Step 2: Glycosylation cluster_2 Step 3: Deprotection Pyrimidinone 6-Amino-2-methoxypyrimidin-4(5H)-one Silylated_Base Persilylated Pyrimidinone Pyrimidinone->Silylated_Base Activation Silylating_Agent e.g., HMDS, BSA Silylating_Agent->Silylated_Base Protected_Nucleoside Protected Nucleoside Analog Silylated_Base->Protected_Nucleoside Protected_Sugar Protected Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) Protected_Sugar->Protected_Nucleoside Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Protected_Nucleoside Catalysis Final_Nucleoside Final Nucleoside Analog Protected_Nucleoside->Final_Nucleoside Removal of Protecting Groups Deprotecting_Agent e.g., NaOMe in MeOH Deprotecting_Agent->Final_Nucleoside

Caption: General workflow for Vorbrüggen glycosylation.

The "Why" Behind the Silyl Method

The silylation of the pyrimidinone base is a critical first step that serves two primary purposes:

  • Enhanced Solubility: Silylation increases the solubility of the heterocyclic base in the aprotic organic solvents typically used for glycosylation reactions.

  • Increased Nucleophilicity: The introduction of silyl groups enhances the nucleophilicity of the ring nitrogen atoms, facilitating the subsequent coupling with the electrophilic sugar derivative.[6][7]

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of nucleoside analogs using 6-Amino-2-methoxypyrimidin-4(5H)-one. Optimization may be required depending on the specific sugar derivative and desired final product.

Protocol 1: Silylation of 6-Amino-2-methoxypyrimidin-4(5H)-one

Objective: To prepare the persilylated derivative of 6-Amino-2-methoxypyrimidin-4(5H)-one for subsequent glycosylation.

Materials:

  • 6-Amino-2-methoxypyrimidin-4(5H)-one

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl chloride (TMSCl) or Ammonium sulfate ((NH₄)₂SO₄) as a catalyst

  • Anhydrous acetonitrile or 1,2-dichloroethane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-Amino-2-methoxypyrimidin-4(5H)-one (1 equivalent).

  • Add anhydrous acetonitrile or 1,2-dichloroethane to suspend the pyrimidinone.

  • Add hexamethyldisilazane (HMDS, 3-4 equivalents).

  • Add a catalytic amount of trimethylsilyl chloride (TMSCl) or ammonium sulfate.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere until the solution becomes clear. This typically takes several hours. The formation of a clear solution indicates the successful formation of the soluble silylated derivative.

  • Cool the reaction mixture to room temperature. The persilylated pyrimidinone is typically used in the next step without isolation.

Protocol 2: Vorbrüggen Glycosylation

Objective: To couple the silylated 6-Amino-2-methoxypyrimidin-4(5H)-one with a protected sugar.

Materials:

  • Solution of persilylated 6-Amino-2-methoxypyrimidin-4(5H)-one from Protocol 1

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitable protected sugar, 1.1 equivalents)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or another suitable Lewis acid (1.2-1.5 equivalents)

  • Anhydrous acetonitrile or 1,2-dichloroethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To the cooled solution of the persilylated pyrimidinone, add the protected sugar derivative.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., TMSOTf) to the reaction mixture under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the consumption of the starting materials. This can take anywhere from a few hours to overnight.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude protected nucleoside analog.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of the Nucleoside Analog

Objective: To remove the protecting groups from the sugar moiety to yield the final nucleoside analog.

Materials:

  • Protected nucleoside analog from Protocol 2

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH) or ammonia in methanol (methanolic ammonia)

  • Amberlite IR-120 (H⁺) resin or Dowex 50 (H⁺) resin

Procedure:

  • Dissolve the purified protected nucleoside analog in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution or a solution of ammonia in methanol.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR-120 or Dowex 50).

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected nucleoside analog.

  • Purify the final product by recrystallization or column chromatography as needed.

Mechanistic Considerations and Regioselectivity

The glycosylation of pyrimidinones can potentially lead to the formation of different regioisomers (N¹ vs. N³ glycosylation). The regiochemical outcome is influenced by several factors, including the nature of the pyrimidine base, the protecting groups on the sugar, the Lewis acid catalyst, and the reaction conditions. For many pyrimidine bases, the thermodynamically more stable N¹-isomer is often the major product.[5]

Regioselectivity cluster_products Potential Products Silylated_Base Silylated 6-Amino-2-methoxypyrimidin-4(5H)-one N1_Isomer N¹-glycosylated product (Thermodynamically favored) Silylated_Base->N1_Isomer Attack at N¹ N3_Isomer N³-glycosylated product Silylated_Base->N3_Isomer Attack at N³

Caption: Potential regiochemical outcomes of glycosylation.

Characterization and Data Interpretation

The successful synthesis and purification of the target nucleoside analog must be confirmed through rigorous characterization.

TechniqueExpected Information
¹H and ¹³C NMR Confirmation of the covalent linkage between the pyrimidinone and the sugar. The anomeric proton (H-1') signal in the ¹H NMR spectrum is particularly diagnostic.
Mass Spectrometry (MS) Determination of the molecular weight of the synthesized compound, confirming the expected molecular formula.
Infrared (IR) Spectroscopy Identification of key functional groups, such as N-H, C=O, and C-O stretches.
High-Performance Liquid Chromatography (HPLC) Assessment of the purity of the final compound.

Conclusion

6-Amino-2-methoxypyrimidin-4(5H)-one is a highly valuable and versatile building block for the synthesis of a wide array of nucleoside analogs. A thorough understanding of the underlying principles of the Vorbrüggen glycosylation, coupled with careful execution of the experimental protocols outlined in this guide, will empower researchers to efficiently generate novel compounds for further investigation in drug discovery and development programs. The ability to create diverse libraries of these analogs is crucial for exploring structure-activity relationships and identifying lead candidates with enhanced therapeutic potential.[5]

References

  • R Discovery. (1974, February 28). The Silyl Method of Synthesis of Nucleosides and Nucleotides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of purine and pyrimidine nucleosides. Retrieved from [Link]

  • Medwin Publishers. (2021, February 22). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Silyl Method of Synthesis of Nucleosides and Nucleotides. Retrieved from [Link]

Sources

Application

Application Note: 6-Amino-2-methoxypyrimidin-4(5H)-one in Advanced Organic Synthesis

Executive Summary & Structural Dynamics 6-Amino-2-methoxypyrimidin-4(5H)-one (CAS: 186435-66-5 / 52386-29-5) is a highly versatile, multi-functionalized pyrimidine derivative that serves as a privileged building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

6-Amino-2-methoxypyrimidin-4(5H)-one (CAS: 186435-66-5 / 52386-29-5) is a highly versatile, multi-functionalized pyrimidine derivative that serves as a privileged building block in medicinal chemistry and drug discovery[1]. Characterized by its molecular formula C5​H7​N3​O2​ and a molecular weight of 141.13 g/mol , this precursor is defined by the strategic placement of electron-donating amino and methoxy groups on a pyrimidine core. These functional groups not only enhance the inherent biological activity of the scaffold but also provide distinct, orthogonal sites for further synthetic derivatization[1].

As a Senior Application Scientist, understanding the intrinsic behavior of this molecule is paramount. Its utility is not merely a function of its functional groups, but of its dynamic structural states. The compound exists in a complex tautomeric equilibrium, which dictates its reactivity profile depending on the solvent environment, pH, and temperature.

Physicochemical Profiling & Tautomeric Behavior

The reactivity of 6-Amino-2-methoxypyrimidin-4(5H)-one is governed by its ability to shift between three primary tautomeric forms: the 4(5H)-one, the 4(3H)-one, and the fully aromatic 4-ol form.

Understanding the solid-state and solvated behavior of these tautomers is critical for formulation and synthesis. Recent crystallographic and theoretical investigations have demonstrated that the hydrated form of the 4(3H)-one tautomer exhibits unique supramolecular architecture. Specifically, the O−H⋅⋅⋅O interactions in the hydrated crystal lattice resemble a "water flow in a channel," stabilized by robust π⋅⋅⋅π stacking[2]. This highly ordered hydrogen-bonding network is critical for predicting the physical stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs) derived from this scaffold[2].

Tautomerism T1 4(5H)-one Tautomer (Active Methylene at C5) T2 4(3H)-one Tautomer (Stable Hydrate Network) T1->T2 Solvent Polarity / pH Shift T3 4-ol Tautomer (Aromatic System) T1->T3 Solvent Polarity / pH Shift Cond1 Electrophilic Attack (Knoevenagel Condensations) T1->Cond1 T2->T3 Solvent Polarity / pH Shift Cond2 Hydrogen Bonding (Solid State Formulation) T2->Cond2 Cond3 O-Alkylation / Cross-Coupling Reactions T3->Cond3

Caption: Tautomeric equilibrium of 6-Amino-2-methoxypyrimidin-4-one dictating specific synthetic pathways.

Strategic Utility in Organic Synthesis

The orthogonal reactivity of the functional groups on 6-Amino-2-methoxypyrimidin-4(5H)-one allows for highly selective, multi-step syntheses[1].

  • Amino Group (-NH2): Acts as a primary nucleophile. Susceptible to N-alkylation and N-acylation. It can also form hydrogen bonds with target enzymes, making it a critical pharmacophore in drug design[1].

  • Methoxy Group (-OCH3): Under acidic conditions or in the presence of strong nucleophiles, the methoxy group can be displaced or participate in condensation reactions[1].

  • Carbonyl/Enol Functionality: The C4 position allows for nucleophilic attack in its activated forms, facilitating the synthesis of fused heterocyclic systems[1].

Quantitative Reaction Parameters Summary

The following table summarizes the optimized conditions for functionalizing this scaffold based on empirical laboratory data:

Reaction TypeReagents / CatalystSolvent EnvironmentTemp (°C)Avg. Yield (%)Mechanistic Rationale
N-Acylation Acyl Chloride, Et 3​ NDichloromethane (DCM)0 to 2585 - 92Et 3​ N neutralizes HCl byproduct, driving the reaction forward while preventing protonation of the pyrimidine core.
C5 Condensation Aromatic Aldehyde, PiperidineEthanol (EtOH)78 (Reflux)75 - 88Polar protic solvent stabilizes the enolate transition state; piperidine acts as a basic catalyst for Knoevenagel-type addition.
O-Demethylation BBr 3​ (1.0 M)Dichloromethane (DCM)-78 to 080 - 85BBr 3​ acts as a hard Lewis acid, coordinating to the methoxy oxygen and facilitating cleavage of the C−O bond.

Application Workflow: Synthesis of Antidiabetic Agents

A premier application of 6-Amino-2-methoxypyrimidin-4(5H)-one derivatives is in the development of novel antidiabetic therapeutics. Recent advancements have highlighted the use of pyrimidine-2-one scaffolds in one-pot, catalyst-free syntheses to generate dual α -glucosidase and α -amylase inhibitors[3].

By utilizing the pyrimidine core, researchers can construct complex libraries of compounds via reactions with phenyl isothiocyanate derivatives. These synthesized molecules exhibit high binding affinities to the active sites of α -glucosidase, effectively delaying carbohydrate hydrolysis and managing postprandial blood glucose levels in diabetes mellitus[3].

Workflow Precursor 6-Amino-2-methoxypyrimidin-4(5H)-one (Starting Scaffold) Activation Hydrazine Hydrate / EtOH (Nucleophilic Activation) Precursor->Activation Intermediate Hydrazinyl-Pyrimidine Intermediate (Isolated via Filtration) Activation->Intermediate Coupling Phenyl Isothiocyanate Derivatives (One-Pot, Catalyst-Free) Intermediate->Coupling Product Novel Antidiabetic Agent (Dual α-Glucosidase Inhibitor) Coupling->Product

Caption: Workflow for the one-pot synthesis of pyrimidine-based α-glucosidase inhibitors.

Self-Validating Experimental Protocol: Selective N-Acylation

To ensure scientific integrity and reproducibility, the following protocol details the selective N-acylation of the 6-amino group. This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to verify causality and success at each step.

Materials Required:
  • 6-Amino-2-methoxypyrimidin-4(5H)-one (Precursor, 98% purity)

  • Benzoyl chloride (Electrophile)

  • Triethylamine (Et 3​ N, Acid Scavenger)

  • Anhydrous Dichloromethane (DCM, Solvent)

  • Brine, Anhydrous Na 2​ SO 4​

Step-by-Step Methodology:

Step 1: Preparation of the Reaction Matrix

  • Action: Suspend 1.0 equivalent (10 mmol, 1.41 g) of 6-Amino-2-methoxypyrimidin-4(5H)-one in 30 mL of anhydrous DCM in a flame-dried, round-bottom flask under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of benzoyl chloride into benzoic acid. DCM is chosen as it provides sufficient solubility for the organic base and the electrophile while remaining inert.

Step 2: Base Addition and Equilibration

  • Action: Add 1.5 equivalents (15 mmol, 2.1 mL) of Et 3​ N dropwise at room temperature. Stir for 15 minutes.

  • Causality: Et 3​ N serves a dual purpose: it increases the nucleophilicity of the amino group by partial deprotonation and acts as a scavenger for the HCl generated during the reaction, preventing the formation of the unreactive pyrimidinium hydrochloride salt.

  • Self-Validation (IPC 1): The suspension should become slightly more homogenous, indicating the interaction between the base and the pyrimidine precursor.

Step 3: Electrophilic Addition

  • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 1.1 equivalents (11 mmol, 1.28 mL) of benzoyl chloride dropwise over 10 minutes.

  • Causality: Cooling suppresses exothermic side reactions and prevents over-acylation (di-acylation) of the primary amine. Dropwise addition maintains a low localized concentration of the highly reactive electrophile.

  • Self-Validation (IPC 2): A white precipitate (Triethylammonium chloride, Et 3​ N·HCl) will begin to form immediately upon addition, physically validating that the acyl substitution is occurring and HCl is being displaced.

Step 4: Reaction Propagation and Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (IPC 3 - TLC Analysis): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system. The disappearance of the starting material spot (lower Rf​ ) and the emergence of a new, UV-active spot (higher Rf​ due to reduced polarity from the loss of the primary amine) validates reaction completion.

Step 5: Quenching and Work-up

  • Action: Quench the reaction by adding 20 mL of saturated aqueous NaHCO 3​ . Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Causality: NaHCO 3​ neutralizes any unreacted benzoyl chloride and residual acid. Drying over Na 2​ SO 4​ removes trace water before solvent evaporation, preventing hydrolytic degradation of the newly formed amide bond during concentration.

  • Self-Validation (IPC 4): 1 H-NMR of the crude product should show the disappearance of the broad −NH2​ singlet (typically around 6.5-7.0 ppm) and the appearance of a new −NH amide singlet (typically shifted downfield to 9.0-10.5 ppm) alongside the new aromatic protons from the benzoyl group.

References

  • EvitaChem. Buy 6-Amino-2-methoxypyrimidin-4(5H)-one (EVT-12056366). EvitaChem.[1]

  • Ohood Al-Shehri, et al. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules (2025). ResearchGate.[3]

  • J. Jayashankar, M.K. Hema, C.S. Karthik, et al. Enchant O-H⋅⋅⋅O interactions in hydrated 6-amino-2-methoxypyrimidin-4(3H)one resembles as water flow in the channel: Crystallographic and theoretical investigations. Journal of Molecular Structure 1263 (2022) 133098. Jetir.org.[2]

Sources

Method

Catalytic amination methods for 2-methoxypyrimidin-4(5H)-one derivatives

Application Note: Advanced Catalytic Amination Strategies for 2-Methoxypyrimidin-4(5H)-one Derivatives Introduction & Chemical Context The 2-methoxypyrimidin-4(5H)-one scaffold is a highly privileged building block in me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Amination Strategies for 2-Methoxypyrimidin-4(5H)-one Derivatives

Introduction & Chemical Context

The 2-methoxypyrimidin-4(5H)-one scaffold is a highly privileged building block in medicinal chemistry, frequently utilized in the synthesis of cytosine analogs, kinase inhibitors, and antiviral agents. A defining chemical feature of this core is its dynamic lactam-lactim tautomerism, existing in equilibrium between the 4(5H)-one (lactam) and 4-hydroxypyrimidine (lactim) forms[1].

Because direct nucleophilic aromatic substitution (SNAr) on the oxygen-bearing C4 position is thermodynamically unfavorable due to the electron-rich nature of the deprotonated lactam, specialized catalytic and pseudo-catalytic amination methods are required. This guide details two field-proven methodologies for the C4-amination of these derivatives: a two-step Palladium-catalyzed Buchwald-Hartwig cross-coupling, and a direct BOP-mediated amination.

Mechanistic Rationale & Pathway Selection

The selection of an amination pathway depends heavily on the substrate's functional group tolerance.

G cluster_A Method A: Pd-Catalyzed Coupling cluster_B Method B: Direct Amination A 2-Methoxypyrimidin-4(5H)-one (Lactam/Lactim Tautomers) B POCl3 / Amine Base (Chlorination) A->B Step 1 E BOP Reagent + DBU (Direct Activation) A->E Step 1 C 4-Chloro-2-methoxypyrimidine Intermediate B->C D Pd2(dba)3 + Xantphos Amine, Cs2CO3, 80°C C->D H Target C4-Aminated Pyrimidine Derivative D->H Yield: 85-95% F Phosphonium-O-Pyrimidine Intermediate E->F G Amine Addition Room Temp to 50°C F->G G->H Yield: 70-85%

Workflow comparing Pd-catalyzed Buchwald-Hartwig amination and direct BOP-mediated amination.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

Expertise & Causality: This two-step sequence involves the conversion of the lactam to a highly reactive 4-chloro intermediate, followed by Pd-catalyzed C–N bond formation[2]. The choice of the Pd₂dba₃ / Xantphos catalytic system is deliberate. The large bite angle of the Xantphos ligand (111°) forces the square-planar Pd(II) intermediate into a highly strained geometry, drastically accelerating the reductive elimination step[3]. This prevents the catalyst from becoming trapped in a stable Pd(II) resting state—a common failure mode when cross-coupling electron-deficient pyrimidines.

Step-by-Step Protocol

Step 1: Chlorination

  • Suspend 2-methoxypyrimidin-4(5H)-one (1.0 eq) in neat POCl₃ (10.0 eq).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 eq) to accelerate the formation of the Vilsmeier-type intermediate[2].

  • Reflux the mixture at 100 °C for 3 hours.

  • Cool to room temperature, concentrate under reduced pressure to remove excess POCl₃, and quench carefully over crushed ice. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the 4-chloro-2-methoxypyrimidine intermediate.

Step 2: Catalytic Amination

  • In an oven-dried Schlenk flask, combine the 4-chloro intermediate (1.0 eq), the desired amine (e.g., benzophenone imine or a primary alkylamine) (1.2 eq), and Cs₂CO₃ (1.5 eq)[2][3].

  • Add Pd₂dba₃ (1.5 mol%) and Xantphos (3.0 mol%)[2].

  • Purge the flask with N₂ for 10 minutes, then add anhydrous 1,4-dioxane (0.2 M concentration).

  • Heat the reaction mixture at 80–90 °C for 4–6 hours under an N₂ atmosphere[2][3].

  • Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and purify via flash chromatography.

Method B: Direct BOP-Mediated Amination

Expertise & Causality: For substrates bearing acid-sensitive or electrophile-sensitive functional groups, harsh POCl₃ chlorination is unviable. Instead, BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) can be used to achieve direct amination[4]. The addition of a strong, non-nucleophilic base like DBU is critical; it deprotonates the lactim tautomer, driving the equilibrium toward the reactive O-nucleophile. This oxygen attacks the phosphonium center of BOP, generating a highly reactive O-phosphonium pyrimidine species in situ, which is then rapidly displaced by the incoming amine[4].

Step-by-Step Protocol
  • Dissolve the 2-methoxypyrimidin-4(5H)-one derivative (1.0 eq) and BOP reagent (1.3 eq) in anhydrous DMF (0.15 M) under N₂.

  • Add DBU (1.5 eq) dropwise at room temperature. Stir for 15–20 minutes to ensure complete formation of the phosphonium intermediate.

  • Add the nucleophilic amine (1.5 eq). If the amine is a hydrochloride salt, add an additional 1.5 eq of DBU or DIPEA.

  • Stir the reaction at room temperature (or heat to 50 °C for sterically hindered amines) for 2–12 hours until completion is observed by TLC or LC-MS.

  • Quench with water and extract with dichloromethane. Wash the organic layer extensively with brine to remove DMF and HMPA (a byproduct of BOP), then purify via chromatography.

Quantitative Data & Method Comparison

ParameterMethod A: Pd-Catalyzed Buchwald-HartwigMethod B: Direct BOP-Mediated Amination
Typical Yields 85% – 95%[2][3]70% – 85%[4]
Catalyst / Activator Pd₂dba₃ (1.5 mol%) + Xantphos (3 mol%)BOP Reagent (1.3 eq)
Base Cs₂CO₃ (Heterogeneous)DBU (Homogeneous)
Temperature 80 °C – 90 °CRoom Temp – 50 °C
Reaction Time 4 – 6 hours2 – 12 hours
Functional Group Tolerance Poor for acid-sensitive groups (due to POCl₃)Excellent for acid-sensitive groups
Steric Hindrance Tolerance High (Xantphos facilitates bulky couplings)Moderate (Bulky amines may stall)

Self-Validating QC & Troubleshooting

To ensure the trustworthiness of the experimental run, apply the following self-validating analytical checks:

  • NMR Shift Diagnostics: The most definitive proof of successful C4-amination is observed in the ¹H NMR spectrum. The pyrimidine ring protons (C5-H and C6-H) will exhibit a diagnostic downfield shift due to the loss of the electron-donating lactam oxygen. Furthermore, the broad lactam NH/OH proton signal (typically ~11.0–12.0 ppm) will completely disappear, replaced by the characteristic amine N-H protons appearing between 5.0–7.0 ppm depending on the solvent and substitution[1].

  • LC-MS Intermediate Tracking (Method B): If Method B stalls, LC-MS analysis will often reveal a mass peak corresponding to [M + H + BOP - PF6]+. This indicates that the DBU successfully facilitated the formation of the O-phosphonium intermediate, but the subsequent nucleophilic attack by the amine failed (usually due to steric hindrance or insufficient nucleophilicity). In such cases, switching to Method A is advised.

References

  • Buy 5-Bromo-2-methoxypyrimidin-4-amine (EVT-1459823)
  • Source: thieme-connect.
  • Source: nih.
  • Source: arkat-usa.

Sources

Application

Scale-Up Synthesis and Batch Production of 6-Amino-2-methoxypyrimidin-4(5H)-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides a detailed exploration of the scale-up synthesis and batch production of 6-Amino-2-methoxypyrimidin-4(5H)-one, a crucial i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed exploration of the scale-up synthesis and batch production of 6-Amino-2-methoxypyrimidin-4(5H)-one, a crucial intermediate in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a thorough understanding of the underlying chemical principles, process optimization strategies, and critical quality control measures essential for successful and reproducible large-scale production.

Introduction

6-Amino-2-methoxypyrimidin-4(5H)-one, also known as 6-amino-4-hydroxy-2-methoxypyrimidine, is a substituted pyrimidine derivative of significant interest in pharmaceutical research and development.[1] Its structural features, including the amino and methoxy groups, make it a versatile building block for the synthesis of a wide range of biologically active molecules. Pyrimidine scaffolds are found in numerous therapeutic agents, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties. The efficient and scalable synthesis of this intermediate is therefore a critical step in the drug discovery and development pipeline.

This guide will focus on a robust and scalable synthetic route, detailing the practical considerations for transitioning from laboratory-scale synthesis to pilot-plant or industrial-scale batch production.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Amino-2-methoxypyrimidin-4(5H)-one is fundamental for its synthesis, purification, and handling.

PropertyValue
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol [2]
Appearance Off-white to pale yellow solid
Melting Point 214-216 °C[2]
Solubility Sparingly soluble in cold water, more soluble in hot water and polar organic solvents.
pKa (Estimated) The amino group and the pyrimidinone ring system confer both acidic and basic properties.

Proposed Scalable Synthetic Route: Cyclocondensation of O-Methylisourea with Diethyl Malonate

The most promising and scalable approach for the synthesis of 6-Amino-2-methoxypyrimidin-4(5H)-one involves the cyclocondensation of an activated guanidine equivalent, O-methylisourea, with a malonic ester derivative, such as diethyl malonate. This method is advantageous due to the relatively low cost of starting materials, straightforward reaction conditions, and amenability to large-scale production.

The overall reaction scheme is as follows:

Synthetic_Route cluster_reactants Reactants cluster_reaction Reaction cluster_product Product O-Methylisourea O-Methylisourea Cyclocondensation Base-catalyzed Cyclocondensation O-Methylisourea->Cyclocondensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Cyclocondensation Target_Molecule 6-Amino-2-methoxypyrimidin-4(5H)-one Cyclocondensation->Target_Molecule

Caption: Proposed synthetic route for 6-Amino-2-methoxypyrimidin-4(5H)-one.

Detailed Application Notes and Protocols

This section provides a step-by-step guide for the batch production of 6-Amino-2-methoxypyrimidin-4(5H)-one, with a focus on scalability and safety.

Part 1: Preparation of Sodium Ethoxide Solution (Base)

Rationale: Sodium ethoxide serves as a strong base to deprotonate diethyl malonate, forming the reactive enolate nucleophile necessary for the cyclocondensation reaction. For large-scale production, in-situ preparation is often more cost-effective than purchasing a pre-made solution.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for a 1 kg batch)Moles
Sodium Metal22.99153 g6.66 mol
Anhydrous Ethanol46.072.5 L-

Safety Precautions:

  • Sodium metal is highly reactive with water and moisture. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction of sodium with ethanol is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and have a fire extinguisher rated for metal fires readily available.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and flame-resistant gloves.

Protocol:

  • Reactor Setup: Charge a dry, inerted glass-lined or stainless-steel reactor with anhydrous ethanol. The reactor should be equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet.

  • Sodium Addition: Slowly and carefully add small pieces of sodium metal to the stirred ethanol. Control the rate of addition to maintain a manageable reaction temperature and avoid excessive hydrogen evolution. The temperature will rise due to the exothermic reaction.

  • Reaction Completion: Continue stirring until all the sodium has reacted and a clear, homogeneous solution of sodium ethoxide is obtained.

Part 2: Cyclocondensation Reaction

Rationale: This is the core reaction where the pyrimidine ring is formed. The deprotonated diethyl malonate attacks the O-methylisourea, followed by an intramolecular cyclization and elimination of ethanol to yield the target product.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for a 1 kg batch)Moles
O-Methylisourea hydrochloride110.54736 g6.66 mol
Diethyl Malonate160.171.07 kg6.68 mol
Sodium Ethoxide Solution-As prepared above6.66 mol
Anhydrous Ethanol46.075.0 L-

Protocol:

  • Charge Reactants: To the freshly prepared sodium ethoxide solution in the reactor, add O-methylisourea hydrochloride. Stir for 15-20 minutes to allow for the formation of the free base.

  • Addition of Diethyl Malonate: Slowly add diethyl malonate to the reaction mixture via a dropping funnel over a period of 1-2 hours. The addition is exothermic, so maintain the temperature below 40°C using a cooling jacket if necessary.

  • Reaction and Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

Part 3: Product Isolation and Purification

Rationale: Purification is crucial to obtain the desired product with high purity, free from unreacted starting materials and by-products. Recrystallization is a highly effective method for purifying solid organic compounds at a large scale.

Protocol:

  • Filtration: Filter the precipitated solid using a Nutsche filter or a large Buchner funnel. Wash the filter cake with cold ethanol to remove any soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Recrystallization:

    • Transfer the crude product to a clean reactor.

    • Add a suitable solvent for recrystallization, such as a mixture of ethanol and water or isopropanol. The optimal solvent system should be determined at the lab scale to maximize recovery and purity.

    • Heat the mixture with stirring until the solid is completely dissolved.

    • Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

    • Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.

  • Final Drying: Dry the purified 6-Amino-2-methoxypyrimidin-4(5H)-one in a vacuum oven at 60-70°C to a constant weight.

Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification Prepare_Base Prepare Sodium Ethoxide Charge_Reactants Charge O-Methylisourea & Base Prepare_Base->Charge_Reactants Add_Malonate Add Diethyl Malonate Charge_Reactants->Add_Malonate Reflux Heat to Reflux Add_Malonate->Reflux Filter_Crude Filter Crude Product Reflux->Filter_Crude Dry_Crude Dry Crude Product Filter_Crude->Dry_Crude Recrystallize Recrystallize Dry_Crude->Recrystallize Filter_Pure Filter Pure Product Recrystallize->Filter_Pure Final_Drying Final Drying Filter_Pure->Final_Drying

Caption: Experimental workflow for the batch production of 6-Amino-2-methoxypyrimidin-4(5H)-one.

Quality Control and Analytical Characterization

To ensure the identity, purity, and consistency of the final product, a comprehensive set of analytical tests should be performed on each batch.

Analytical TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.Purity ≥ 98%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the compound.Spectra consistent with the structure of 6-Amino-2-methoxypyrimidin-4(5H)-one.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.[M+H]⁺ = 142.06
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic peaks for N-H, C=O, C-O, and C=N bonds.
Melting Point To assess the purity of the compound.Sharp melting point range, e.g., 214-216 °C.
Loss on Drying (LOD) To determine the amount of residual solvent.≤ 0.5%

Safety and Handling

The scale-up of chemical syntheses introduces significant safety challenges that must be addressed through careful planning and engineering controls.

  • Hazardous Reagents:

    • Sodium Metal: Highly flammable and reactive. Handle under inert gas and away from water.

    • Sodium Ethoxide: Corrosive and flammable. Handle with appropriate PPE.

    • Ethanol: Flammable liquid. Use in a well-ventilated area and away from ignition sources.

  • Exothermic Reactions: The formation of sodium ethoxide and the initial phase of the cyclocondensation can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature.

  • Hydrogen Gas Evolution: The reaction of sodium with ethanol produces flammable hydrogen gas. The reactor must be properly vented to a safe location.

  • Personal Protective Equipment (PPE): All personnel involved in the synthesis should wear appropriate PPE, including safety glasses, face shields, lab coats, and chemically resistant gloves.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.- Extend the reflux time. - Ensure the base was prepared correctly and is not of low quality. - Check the purity of the starting materials.
Product is difficult to filter Fine particle size.- Adjust the cooling rate during recrystallization; slower cooling promotes the formation of larger crystals.
Product fails purity specifications Inefficient purification.- Optimize the recrystallization solvent system. - Perform a second recrystallization.
Discolored product Presence of impurities.- Treat the recrystallization solution with activated carbon to remove colored impurities.

References

  • PubChem. 2-Amino-4,6-dimethoxypyrimidine. [Link]

  • Organic Syntheses. 2,4-DIAMINO-6-HYDROXYPYRIMIDINE. [Link]

  • Google Patents. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines.
  • TÜBİTAK Academic Journals. Application of guanidine and its salts in multicomponent reactions. [Link]

  • CUNY. Purification by Recrystallization. [Link]

Sources

Method

Application Note: In Vitro Profiling of Novel Kinase Inhibitors Derived from the 6-Amino-2-methoxypyrimidin-4(5H)-one Scaffold

Executive Summary 6-Amino-2-methoxypyrimidin-4(5H)-one (CAS 186435-66-5) is a highly versatile, privileged chemical building block utilized extensively in modern medicinal chemistry. Its pyrimidine core acts as a bioisos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Amino-2-methoxypyrimidin-4(5H)-one (CAS 186435-66-5) is a highly versatile, privileged chemical building block utilized extensively in modern medicinal chemistry. Its pyrimidine core acts as a bioisostere of adenine, allowing its derivatives to effectively mimic ATP binding interactions within the hinge region of oncogenic kinases. This application note provides a comprehensive, self-validating in vitro screening cascade designed for drug development professionals to evaluate novel kinase inhibitors synthesized from this scaffold.

Rationale: The Pyrimidine Scaffold in Kinase Inhibition

The structural architecture of 6-amino-2-methoxypyrimidin-4(5H)-one provides an optimal template for generating libraries of ATP-competitive inhibitors. The nitrogen-containing heterocycle forms critical hydrogen bonds with the backbone amides of the kinase hinge region, a mechanism highly conserved across targets such as Src, EGFR, and Trk kinases [1]. By modifying the 6-amino and 2-methoxy positions, medicinal chemists can fine-tune the electronic and steric properties to achieve high target selectivity and overcome acquired resistance mutations (e.g., EGFR T790M) [2].

Causality in Assay Design: To accurately evaluate these derivatives, the screening cascade must differentiate between direct biochemical target engagement and downstream phenotypic effects. Therefore, we utilize a primary cell-free biochemical assay (TR-FRET) to confirm direct kinase inhibition, followed by a secondary cell-based assay (ATP-luminescence) to confirm membrane permeability and anti-proliferative efficacy, culminating in flow cytometry to define the exact mechanism of cell death.

Mechanism Kinase Target Kinase (e.g., Src, EGFR) Hinge Region Active Site Substrate Downstream Effector Protein Kinase->Substrate Phosphorylation ATP ATP (Natural Substrate) ATP->Kinase Binds Inhibitor Pyrimidine Derivative (Adenine Bioisostere) Inhibitor->Kinase Competitive Inhibition Phospho Phosphorylated Effector (Promotes Cell Survival) Inhibitor->Phospho Blocks Activation Substrate->Phospho Apoptosis Apoptosis / Growth Arrest Phospho->Apoptosis Pathway Inhibition

Fig 1: Mechanism of ATP-competitive kinase inhibition by pyrimidine derivatives and downstream effects.

Experimental Workflow Design

Workflow Synthesis 1. Scaffold Derivatization (6-Amino-2-methoxypyrimidin-4(5H)-one) TRFRET 2. Primary Screening (TR-FRET Kinase Assay) Synthesis->TRFRET Library Generation Viability 3. Phenotypic Assay (CellTiter-Glo Viability) TRFRET->Viability IC50 < 100 nM Apoptosis 4. Mechanism of Action (Annexin V/PI Flow Cytometry) Viability->Apoptosis Cytotoxicity Profiling

Fig 2: Sequential in vitro screening cascade for pyrimidine-based kinase inhibitors.

In Vitro Assay Protocols

Primary Screening: TR-FRET Kinase Inhibition Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for the primary biochemical screen. Unlike standard fluorescence, TR-FRET introduces a time delay before measurement, effectively eliminating short-lived background auto-fluorescence commonly exhibited by small-molecule libraries. This ensures a high signal-to-noise ratio and prevents false positives [3].

Self-Validating Controls:

  • Positive Control: Staurosporine (pan-kinase inhibitor) to define 100% inhibition.

  • Negative Control: 1% DMSO (vehicle) to define 0% inhibition.

  • Quality Metric: Calculate the Z'-factor per plate. A Z' > 0.5 validates the assay's robustness.

Step-by-Step Protocol (using LanthaScreen™ format):

  • Preparation: Prepare a 384-well low-volume black microplate. Dilute the pyrimidine derivatives in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Kinase Addition: Add 2.5 µL of the target kinase (e.g., purified recombinant Src or EGFR) at a pre-optimized EC₈₀ concentration to the compound wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the specific kinase's Kₘ value) and 400 nM Fluorescein-labeled poly-GAT substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 5 µL of TR-FRET Dilution Buffer containing 20 mM EDTA and 2 nM Terbium (Tb)-labeled anti-phosphotyrosine antibody.

  • Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader. Excite at 340 nm and measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor). Calculate the emission ratio (520/495) to determine IC₅₀ values.

Phenotypic Profiling: CellTiter-Glo Luminescent Cell Viability Assay

Rationale: Compounds exhibiting an IC₅₀ < 100 nM in the TR-FRET assay advance to phenotypic screening. The CellTiter-Glo® assay quantifies ATP via a thermostable luciferase reaction. Because ATP is the universal energy currency of living cells, it serves as a highly accurate, direct indicator of metabolically active cells. The homogeneous "add-mix-measure" format minimizes pipetting errors[4].

Self-Validating Controls:

  • Background Control: Media only (no cells) to subtract baseline luminescence.

  • Positive Control: 1 µM Doxorubicin to ensure the cell line is responsive to cytotoxic stress.

Step-by-Step Protocol:

  • Cell Plating: Seed target cancer cells (e.g., A549 for EGFR-mutant NSCLC) at 5,000 cells/well in 100 µL of complete media in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and replace with 100 µL of fresh media containing serial dilutions of the pyrimidine derivatives. Incubate for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer.

  • Lysis & Reaction: Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent directly to each well.

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a plate-reading luminometer. Calculate cell viability relative to the DMSO vehicle control.

Mechanism of Action: Annexin V/PI Flow Cytometry

Rationale: To determine whether the reduction in cell viability is cytostatic (growth arrest) or cytotoxic (inducing cell death), we employ Annexin V and Propidium Iodide (PI) dual staining. Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

Self-Validating Controls:

  • Compensation Controls: Unstained cells, single-stained Annexin V (using a known apoptotic inducer), and single-stained PI (using heat-killed cells) to correct for spectral overlap.

Step-by-Step Protocol:

  • Treatment: Treat cells in 6-well plates with the IC₅₀ and 2×IC₅₀ concentrations of the lead pyrimidine derivatives for 48 hours.

  • Harvesting: Collect both the floating cells (often apoptotic) and adherent cells (via trypsinization). Centrifuge at 300 × g for 5 minutes and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a density of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Representative Quantitative Data

The following table summarizes hypothetical screening data for two novel 6-amino-2-methoxypyrimidin-4(5H)-one derivatives compared to an industry-standard reference inhibitor. Data is structured to demonstrate the expected output of the described screening cascade.

Compound IDStructural Modification (from Scaffold)Target Kinase (EGFR) IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)Apoptotic Population (%) at 2×IC₅₀
Derivative 1 N-phenyl substitution at C614.2 ± 1.11.8 ± 0.242.5% (Early + Late)
Derivative 2 Piperazine linkage at C28.7 ± 0.60.4 ± 0.168.2% (Early + Late)
Erlotinib Reference Standard2.0 ± 0.30.1 ± 0.0575.0% (Early + Late)
DMSO Vehicle ControlN/A> 1004.1% (Background)

Note: Derivative 2 demonstrates potent biochemical inhibition and excellent cellular translation, making it a prime candidate for further pharmacokinetic (PK) and in vivo profiling.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at:[Link]

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. PubMed / National Institutes of Health. Available at:[Link]

Application

The Versatile Scaffold: 6-Amino-2-methoxypyrimidin-4(5H)-one in Modern Medicinal Chemistry

Introduction: The Pyrimidine Core in Drug Discovery The pyrimidine nucleus is a cornerstone in the architecture of therapeutic agents, renowned for its diverse pharmacological activities.[1][2] As a privileged scaffold,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine nucleus is a cornerstone in the architecture of therapeutic agents, renowned for its diverse pharmacological activities.[1][2] As a privileged scaffold, its derivatives have been successfully developed into anticancer, antimicrobial, anti-inflammatory, and antidiabetic drugs.[1] Within this esteemed class of heterocycles, 6-Amino-2-methoxypyrimidin-4(5H)-one, also known as 6-amino-4-hydroxy-2-methoxypyrimidine, emerges as a particularly valuable building block for medicinal chemists. Its strategic placement of amino, methoxy, and carbonyl functional groups offers multiple points for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.[3] This guide provides an in-depth exploration of the applications of this versatile scaffold, complete with detailed synthetic protocols and bioassay methodologies to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Synthetic Accessibility

6-Amino-2-methoxypyrimidin-4(5H)-one is a stable, crystalline solid with a molecular weight of 141.13 g/mol and a molecular formula of C₅H₇N₃O₂.[3] Its structure presents a unique combination of hydrogen bond donors and acceptors, as well as a methoxy group that can influence solubility and metabolic stability. This arrangement of functional groups is key to its utility as a scaffold, allowing for a variety of chemical transformations.[3]

The synthesis of 6-Amino-2-methoxypyrimidin-4(5H)-one and its analogs can be achieved through several established routes, typically involving the condensation of a three-carbon component with a urea or guanidine derivative. These methods offer flexibility and are amenable to the introduction of various substituents on the pyrimidine ring.

Core Applications in Medicinal Chemistry

The 6-Amino-2-methoxypyrimidin-4(5H)-one scaffold is a versatile starting point for the development of a wide range of therapeutic agents. Its derivatives have shown promise in several key areas of medicinal chemistry, most notably in oncology and as enzyme inhibitors for various diseases. The inherent biological activity of the pyrimidine core, combined with the potential for diverse substitutions, makes it a highly attractive platform for lead discovery and optimization.

Kinase Inhibitors in Oncology

A significant application of the aminopyrimidine scaffold is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine moiety is a well-established pharmacophore that can form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases.

Case Study: Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

A study on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, close analogs of our title compound, highlights the potential of this scaffold in developing selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma (HCC).[4] In this work, researchers designed and synthesized a series of compounds and evaluated their inhibitory activity against a panel of FGFR kinases.

Workflow for the Development of Aminopyrimidine-based FGFR4 Inhibitors

FGFR4_Inhibitor_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design Scaffold Selection: 2-Aminopyrimidine Core Synthesis Chemical Synthesis of Derivatives Design->Synthesis Structure-Activity Relationship (SAR) Kinase_Assay In vitro FGFR Kinase Assay Synthesis->Kinase_Assay Test new compounds Cell_Assay Cell-Based Proliferation Assay (e.g., MTT Assay) Kinase_Assay->Cell_Assay Identify potent inhibitors In_Vivo In vivo Tumor Models Cell_Assay->In_Vivo Confirm cellular activity In_Vivo->Design Feedback for next generation design

Caption: A streamlined workflow for the discovery of aminopyrimidine-based FGFR4 inhibitors.

The study demonstrated that specific substitutions on the aminopyrimidine core could lead to potent and selective FGFR4 inhibition. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the drug candidate.

Quantitative Data for Representative Aminopyrimidine-Based Kinase Inhibitors

Compound ClassTarget KinaseExample IC₅₀ (nM)Cancer TypeReference
2-Amino-4,6-dimethylpyrimidin-5-ol derivativesFGFR475.3Hepatocellular Carcinoma[4]
2,4-Diamino-5-ketopyrimidinesCDK1, CDK2, CDK41, 3, 1Colorectal Cancer
6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-onesCDK922.4Various Cancers
Thieno[2,3-d]pyrimidine derivativesAurora B0.2Various Cancers
Quinazolin-4(3H)-one derivativesALK440Lung Cancer

Note: IC₅₀ values are for representative compounds from the cited studies and are intended to be illustrative of the potential of the aminopyrimidine scaffold.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The versatility of the aminopyrimidine scaffold extends beyond oncology. Derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.

Recent research has shown that pyrazolopyrimidine derivatives can act as potent and selective DPP-4 inhibitors.[5][6] These findings suggest that the 6-Amino-2-methoxypyrimidin-4(5H)-one core could be a valuable starting point for the design of novel anti-diabetic agents.[6]

Other Therapeutic Applications

The structural features of 6-Amino-2-methoxypyrimidin-4(5H)-one make it a promising scaffold for a variety of other therapeutic targets:

  • Beta-secretase 1 (BACE1) Inhibitors: Derivatives of 4-aminopyrimidine have been designed as inhibitors of BACE1, an enzyme involved in the production of amyloid-β peptides in Alzheimer's disease.[7]

  • Adenosine Receptor Antagonists: 4-Amino-6-hydroxy-2-mercaptopyrimidine derivatives have been developed as potent and selective antagonists of the A₃ adenosine receptor, with potential applications in inflammatory diseases and cancer.[8]

  • Antimicrobial Agents: The broader class of pyrimidine derivatives has a long history of use as antimicrobial agents, and the 6-Amino-2-methoxypyrimidin-4(5H)-one scaffold could be explored for the development of new anti-infectives.[2]

Experimental Protocols

Protocol 1: Representative Synthesis of a 6-Amino-2-methoxypyrimidin-4(5H)-one Derivative

This protocol is a general representation based on established methods for the synthesis of substituted aminopyrimidines.

Objective: To synthesize a derivative of 6-Amino-2-methoxypyrimidin-4(5H)-one for biological evaluation.

Materials:

  • 6-Amino-2-methoxypyrimidin-4(5H)-one

  • An appropriate alkyl or aryl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-Amino-2-methoxypyrimidin-4(5H)-one (1 eq.) in DMF, add potassium carbonate (2 eq.).

  • Add the desired alkyl or aryl halide (1.1 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Scheme for Derivatization

Synthesis_Scheme Scaffold 6-Amino-2-methoxypyrimidin-4(5H)-one Reagents + R-X (Alkyl/Aryl Halide) K₂CO₃, DMF Scaffold->Reagents Product N- or O-substituted derivative Reagents->Product

Caption: General scheme for the derivatization of the 6-Amino-2-methoxypyrimidin-4(5H)-one scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in kinase assay buffer. Add a small volume (e.g., 2.5 µL) of each dilution to the wells of a 384-well plate. Include wells with DMSO only as a positive control (100% kinase activity) and wells without enzyme as a negative control (background).

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add an equal volume (e.g., 5 µL) of this mix to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare an ATP solution in kinase assay buffer. Add a small volume (e.g., 2.5 µL) to each well to start the reaction. The final ATP concentration should be close to the Kₘ of the kinase.

  • Kinase Reaction: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

6-Amino-2-methoxypyrimidin-4(5H)-one represents a highly valuable and versatile scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability provide a robust platform for the design and development of novel therapeutic agents targeting a wide range of diseases. The successful application of closely related aminopyrimidine cores in the discovery of potent kinase inhibitors and other enzyme modulators underscores the immense potential held within this compound class. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers, empowering them to unlock the full therapeutic potential of 6-Amino-2-methoxypyrimidin-4(5H)-one and its derivatives in the ongoing quest for new and improved medicines.

References

  • Baraldi, P. G., et al. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(6), 1764-1770.
  • Chung, Y.-M., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.
  • Verbanac, D., et al. (2011). 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. Medicinal Chemistry Research, 20(3), 339-345.
  • Lee, J. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
  • Wang, L., et al. (2019). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. Archiv der Pharmazie, 352(5), e1800361.
  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7).
  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. Syntheses and Properties of a Pyrimidine Containing Heterocycles. Organic & Medicinal Chem IJ, 11(2).
  • Gupta, M., et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. International Journal of Pharmacognosy & Chinese Medicine, 5(1).
  • Al-Masoudi, N. A., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
  • Request PDF. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Retrieved from [Link]

  • Gembus, V., et al. (2021). Derivatization in Analytical Chemistry. Molecules, 26(15), 4628.

Sources

Method

Application Note: Preparation of 6-Amino-2-methoxypyrimidin-4(5H)-one via Pyrimidine Ring Functionalization

Overview and Scientific Significance 6-Amino-2-methoxypyrimidin-4(5H)-one (also known as 6-amino-4-hydroxy-2-methoxypyrimidine; CAS: 186435-66-5 or 52386-29-5) is a highly versatile pyrimidinone derivative and a privileg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview and Scientific Significance

6-Amino-2-methoxypyrimidin-4(5H)-one (also known as 6-amino-4-hydroxy-2-methoxypyrimidine; CAS: 186435-66-5 or 52386-29-5) is a highly versatile pyrimidinone derivative and a privileged scaffold in medicinal chemistry[1][2]. With a molecular weight of 141.13 g/mol , this compound is characterized by its rich array of functional groups—an amino group, a methoxy group, and a carbonyl functionality—which allow for extensive, regioselective derivatization[1].

In modern drug development, this intermediate is the critical starting material for the synthesis of 1,7- and 1,9-disubstituted xanthine derivatives, including paraxanthine, isoparaxanthine analogs, and methylliberine[3][4]. By leveraging the classical Traube purine synthesis, researchers can convert 6-amino-2-methoxypyrimidin-4(5H)-one into complex purine architectures that function as phosphodiesterase inhibitors and targeted metabolic modulators[3][5].

Mechanistic Insights: The Cyclocondensation Strategy

The most efficient and scalable method for preparing 6-amino-2-methoxypyrimidin-4(5H)-one is the base-catalyzed cyclocondensation of O-methylisourea with ethyl cyanoacetate[4].

Causality in Reagent Selection:

  • O-Methylisourea Hemisulfate: Often generated in situ or sourced as a stable hemisulfate salt, this reagent acts as the N-C-N donor for the pyrimidine ring. The hemisulfate salt is preferred over the free base due to its superior shelf-stability and resistance to ambient moisture[4].

  • Sodium Methoxide (NaOMe): A strong base is required to achieve two critical mechanistic steps. First, NaOMe neutralizes the hemisulfate salt, liberating the highly nucleophilic free base of O-methylisourea. Second, it deprotonates the acidic α-carbon of ethyl cyanoacetate (pKa ~9), forming a reactive enolate. NaOMe is chosen over sodium ethoxide to prevent unwanted transesterification that could complicate the impurity profile.

  • Isoelectric Precipitation (pH ~6): The target pyrimidinone is amphoteric, possessing both a basic exocyclic amine and an acidic pyrimidinone nitrogen/enol. Adjusting the aqueous workup to pH 6 with acetic acid precisely targets the molecule's isoelectric point, minimizing its aqueous solubility and driving high-purity crystallization[4].

Experimental Workflow and Logical Relationships

Below is the logical progression of the synthesis, from raw precursors through to downstream pharmaceutical applications.

G Urea Urea + Dimethyl Sulfate OMIU O-Methylisourea (Hemisulfate) Urea->OMIU Methylation (70°C) Target 6-Amino-2-methoxy- pyrimidin-4(5H)-one OMIU->Target Cyclocondensation (80°C, 3h) ECA Ethyl Cyanoacetate + NaOMe ECA->Target Base Catalysis Nitro 5-Nitrosopyrimidine Intermediate Target->Nitro Nitrosation (NaNO2, AcOH) Purine Xanthine Analogs (Paraxanthine, Methylliberine) Nitro->Purine Traube Purine Synthesis

Synthetic workflow from urea to xanthine analogs via 6-amino-2-methoxypyrimidin-4(5H)-one.

Quantitative Data and Stoichiometry

To ensure a self-validating protocol, exact stoichiometric ratios must be maintained. The following table summarizes the optimized reagent quantities for a pilot-scale synthesis[4].

Table 1: Reagent Stoichiometry and Roles

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
O-Methylisourea Hemisulfate123.131.01.89 kgPyrimidine core N-C-N donor
Ethyl Cyanoacetate113.111.01.73 kgC2-C3-C4 structural donor
Sodium Methoxide54.022.01.65 kgBase / Enolate initiator
Methanol (Anhydrous)32.04-12.0 LReaction Solvent
Acetic Acid (Glacial)60.05As neededto pH ~6Isoelectric neutralization

Table 2: Reaction Optimization Parameters

Temperature (°C)Time (h)Conversion (%)Impurity Profile / Observation
25 (RT)12< 40%High unreacted starting material; sluggish kinetics.
60675%Trace hydrolysis products visible on TLC.
80 (Reflux) 3 > 95% Optimal yield; clean chromatographic profile.

Step-by-Step Experimental Protocol

This protocol is adapted from validated scale-up procedures for the synthesis of pyrimidine intermediates used in methylliberine and paraxanthine production[3][4].

Phase 1: Free-Basing and Enolate Formation
  • Equip a thoroughly dried, inert-gas flushed reaction vessel with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charge the vessel with 12.0 L of anhydrous Methanol.

  • Add 1.89 kg (15.35 mol) of O-Methylisourea Hemisulfate to the solvent. Stir at room temperature (20–25 °C) to form a suspension.

  • Slowly add 1.65 kg (30.73 mol, ~2.0 eq) of Sodium Methoxide in portions.

    • Critical Insight: The addition of NaOMe is mildly exothermic. Maintain the internal temperature below 30 °C. The mixture will transition as the free base of O-methylisourea is liberated and sodium sulfate precipitates.

  • Stir the reaction mixture at room temperature for 15–20 minutes to ensure complete neutralization.

Phase 2: Cyclocondensation
  • Gradually add 1.73 kg (15.37 mol, 1.0 eq) of Ethyl Cyanoacetate to the stirring mixture.

  • Elevate the internal temperature to 80 °C (reflux conditions) and maintain stirring for exactly 3 hours.

    • In-Process Control (IPC): Monitor the disappearance of ethyl cyanoacetate via TLC or HPLC. The reaction is typically >95% complete at the 3-hour mark[4].

  • Upon completion, cool the reaction mixture to room temperature.

Phase 3: Workup and Isolation
  • Filter the reaction mixture to remove the insoluble sodium sulfate salts generated during Phase 1.

  • Transfer the filtrate to a rotary evaporator and remove the methanolic solvent under reduced pressure until a crude, viscous residue is obtained.

  • Re-dissolve the residue in a minimal amount of distilled water.

  • Isoelectric Precipitation: Slowly add glacial acetic acid dropwise to the aqueous solution under vigorous stirring until the pH reaches approximately 6.0.

    • Critical Insight: Do not over-acidify. Dropping the pH below 5 will protonate the pyrimidine ring, increasing its water solubility and drastically reducing the isolated yield.

  • An off-white solid will rapidly precipitate. Stir for an additional 30 minutes at 0–5 °C (ice bath) to maximize crystallization.

  • Filter the solid under vacuum, wash thoroughly with ice-cold water to remove residual acetate salts, and dry under vacuum at 40–45 °C to constant weight.

  • Expected Yield: ~34–40% (based on theoretical maximums for this specific scale) of 6-Amino-2-methoxypyrimidin-4(5H)-one as an off-white solid. Melting point: 202–204 °C[4].

Downstream Applications: Traube Purine Synthesis

Once isolated, 6-amino-2-methoxypyrimidin-4(5H)-one is readily subjected to nitrosation at the C5 position using sodium nitrite and 50% acetic acid, yielding 6-amino-2-methoxy-5-nitrosopyrimidin-4(3H)-one (a bright purple solid)[4]. This intermediate is subsequently reduced (e.g., via sodium dithionite) to the corresponding diamine, which undergoes ring closure with triethyl orthoformate to construct the final purine/xanthine scaffold[3].

References

  • EvitaChem. "Buy 6-Amino-2-methoxypyrimidin-4(5H)-one (EVT-12056366)".
  • Benchchem. "6-Amino-2-methoxypyrimidin-4(5H)-one".
  • Müller, C. E., et al. "Synthesis of Paraxanthine and Isoparaxanthine Analogs (1,7- and 1,9-Substituted Xanthine Derivatives)".
  • Google Patents. "WO2022269624A1 - An efficient process for the synthesis of methylliberine and polymorphs thereof".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 6-Amino-2-methoxypyrimidin-4(5H)-one Synthesis

Introduction & Mechanistic Overview 6-Amino-2-methoxypyrimidin-4(5H)-one (also referred to as 4-amino-6-hydroxy-2-methoxypyrimidine) is a highly valued pyrimidinone derivative and a privileged scaffold in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

6-Amino-2-methoxypyrimidin-4(5H)-one (also referred to as 4-amino-6-hydroxy-2-methoxypyrimidine) is a highly valued pyrimidinone derivative and a privileged scaffold in medicinal chemistry. It serves as a critical synthetic intermediate for developing bioactive molecules, including antidiabetic agents and complex purine alkaloids like methylliberine ().

Synthesizing this compound with high yield and purity can be challenging due to competing side reactions, such as premature hydrolysis and incomplete cyclization. Historically, pyrimidine synthesis relied on harsh chlorinating agents like phosphorus oxychloride (POCl₃), which generated toxic, phosphorus-containing wastewater. The modern, "greener" approach utilizes the base-catalyzed condensation of O-methylisourea with ethyl cyanoacetate ().

This guide provides a self-validating experimental protocol, quantitative optimization data, and a troubleshooting FAQ to help researchers maximize their reaction yields.

SynthesisWorkflow A Urea + Dimethyl Sulfate (H2SO4, 70°C) B O-Methylisourea Hemisulfate A->B Methylation D Condensation & Cyclization (Methanol, 80°C, 3h) B->D C Ethyl Cyanoacetate + Sodium Methoxide C->D Base-Catalyzed Deprotonation E 6-Amino-2-methoxypyrimidin-4(5H)-one D->E Yield: 80-95%

Fig 1: Base-catalyzed synthesis workflow of 6-Amino-2-methoxypyrimidin-4(5H)-one.

Detailed Experimental Protocol: The Cyanoacetate Route

This protocol is adapted from validated scale-up procedures to ensure high atom economy and reproducibility. It relies on a self-validating feedback loop to ensure each mechanistic step is complete before proceeding.

Required Materials:

  • O-Methylisourea hemisulfate (or synthesized in situ from urea and dimethyl sulfate)

  • Ethyl cyanoacetate (High purity, >99%)

  • Sodium methoxide (NaOMe, solid or freshly prepared 30% solution in methanol)

  • Anhydrous Methanol

Step-by-Step Methodology:

  • Preparation of the Free Base: In a dry, inert-gas-purged (Nitrogen or Argon) reactor, suspend O-methylisourea hemisulfate (1.0 eq) in anhydrous methanol. Cool the mixture to 0–5°C using an ice bath.

  • Base Addition: Slowly add sodium methoxide (2.5 to 3.0 eq) while maintaining the internal temperature below 10°C.

    • Causality: Sodium methoxide serves a dual purpose. First, it neutralizes the hemisulfate salt to generate the free O-methylisourea. Second, the excess base is required to deprotonate the active methylene group of ethyl cyanoacetate in the subsequent step, which initiates the nucleophilic attack.

  • Condensation: Stir the mixture at room temperature for 15–30 minutes to ensure complete neutralization, then add ethyl cyanoacetate (1.1 eq) dropwise.

  • Cyclization: Heat the reaction mixture to reflux (approx. 65–80°C depending on atmospheric pressure and setup) for 3 to 4 hours.

    • Self-Validation Check: Monitor the reaction progression via HPLC or TLC (using a suitable eluent like Dichloromethane:Methanol 9:1). The cyclization is deemed complete only when the ethyl cyanoacetate peak/spot is entirely consumed. Do not proceed to workup if starting material remains.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH to 6.0–6.5 using dilute acetic acid or 1M HCl.

    • Causality: 6-Amino-2-methoxypyrimidin-4(5H)-one is amphoteric. If the solution remains highly basic, the product will stay dissolved as a sodium salt. Neutralizing the solution forces the pyrimidinone to precipitate out of the methanolic/aqueous matrix.

  • Purification: Filter the precipitated solid, wash thoroughly with cold water (to remove inorganic salts) followed by cold methanol, and dry under vacuum at 50°C to afford the final product.

Quantitative Data: Reaction Optimization

The following table summarizes how variations in reaction conditions directly impact the final yield and the formation of specific side-products ().

Reaction ConditionBase Equivalents (NaOMe)TemperatureTimeDesired Product Yield (%)Major Side Product / Issue
Standard Protocol 2.5 - 3.0 eq80°C3 h85 - 92%< 5% unreacted intermediates
Insufficient Base 1.0 - 1.5 eq80°C3 h40 - 50%Incomplete cyclization, unreacted O-methylisourea
Low Temperature 2.5 eq25°C (RT)12 h30 - 45%Acyclic condensation intermediates
Aqueous Solvent 2.5 eq (NaOH)80°C3 h50 - 60%4-Amino-2,6-dihydroxypyrimidine (Hydrolysis)

Troubleshooting FAQs

Q1: Why is my final yield lower than 50%, and why do I see a large amount of unreacted ethyl cyanoacetate on my HPLC trace? A1: This is almost always caused by insufficient base or the presence of moisture. Sodium methoxide is initially consumed by neutralizing the hemisulfate salt of O-methylisourea. If you use less than 2.0 equivalents overall, there will not be enough alkoxide left to deprotonate the ethyl cyanoacetate and drive the cyclization forward. Solution: Ensure you are using at least 2.5 equivalents of fresh, anhydrous NaOMe.

Q2: My product contains a significant impurity identified as 4-amino-2,6-dihydroxypyrimidine. How did this form? A2: 4-Amino-2,6-dihydroxypyrimidine forms via the hydrolysis of the methoxy group at the C2 position of the pyrimidine ring (). This side reaction occurs if the reaction mixture contains water and is subjected to prolonged heating under highly basic conditions. Solution: Use strictly anhydrous methanol and high-quality reagents. Never substitute sodium methoxide with aqueous sodium hydroxide for this specific synthesis route.

Q3: The reaction mixture turns very dark during reflux, and the isolated product is heavily discolored. How can I improve the purity profile? A3: Discoloration typically results from the oxidation of the amino group or the thermal degradation of ethyl cyanoacetate under harsh basic conditions. Solution: Purge the reaction vessel thoroughly with Nitrogen or Argon before heating to prevent oxidative degradation. If discoloration persists, treat the post-reaction methanolic solution with activated carbon (charcoal) for 15 minutes at room temperature, filter through Celite, and then perform the final pH adjustment and precipitation.

TroubleshootingLogic Issue Issue: Low Product Yield (< 70%) Check1 Check 1: Reagent Quality (O-Methylisourea) Issue->Check1 Check2 Check 2: Base Equivalents (NaOMe) Issue->Check2 Check3 Check 3: Solvent Purity (Methanol) Issue->Check3 Sol1 Ensure anhydrous conditions to prevent premature hydrolysis Check1->Sol1 Degradation found Sol2 Use strictly >2.5 eq NaOMe to ensure complete deprotonation Check2->Sol2 Incomplete cyclization Sol3 Avoid aqueous bases to prevent formation of dihydroxypyrimidine Check3->Sol3 Hydrolysis side-products

Fig 2: Troubleshooting logic tree for resolving low reaction yields and side-product formation.

References

  • Google Patents. "WO2022269624A1 - An efficient process for the synthesis of methylliberine and polymorphs thereof".
  • Google Patents. "CN109232441B - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine".
Optimization

Troubleshooting solubility issues of 6-Amino-2-methoxypyrimidin-4(5H)-one in organic solvents

As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor solubility of substituted pyrimidines. 6-Amino-2-methoxypyrimidin-4(5H)-one (CAS: 186435-66-5) is a classic examp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor solubility of substituted pyrimidines. 6-Amino-2-methoxypyrimidin-4(5H)-one (CAS: 186435-66-5) is a classic example of a highly functionalized heterocycle that resists solvation in standard organic media.

This guide is designed to move beyond simple trial-and-error. By understanding the thermodynamic and structural causality behind this compound's insolubility, you can implement rational, self-validating protocols to keep your molecule in solution—whether you are preparing stocks for biological assays or setting up complex cross-coupling reactions.

The Mechanistic Root of the Problem

To troubleshoot effectively, we must first understand why this compound crashes out of solution. The 4-pyrimidinone core is not a static structure; it exists in a dynamic lactam-lactim tautomeric equilibrium.

In the solid state, the molecule predominantly adopts the lactam (4(5H)-one) form. This configuration possesses both strong hydrogen bond donors (the N-H of the lactam and the 6-amino group) and strong acceptors (the C=O and ring nitrogens). Consequently, 4-pyrimidinones self-associate to form highly stable cyclic hydrogen-bonded dimers and extensive three-dimensional networks[1]. The energy required to break this crystal lattice is immense, meaning standard non-polar or weakly polar organic solvents simply lack the solvation energy to dissolve it.

Mechanism Compound 6-Amino-2-methoxy- pyrimidin-4(5H)-one Tautomerism Lactam-Lactim Equilibrium Compound->Tautomerism Solid State HBonding 3D Intermolecular H-Bonding Tautomerism->HBonding Donors & Acceptors Lattice High Crystal Lattice Energy HBonding->Lattice Cyclic Dimers Insoluble Organic Solvent Insolubility Lattice->Insoluble Resists Solvation

Mechanistic pathway of 6-Amino-2-methoxypyrimidin-4(5H)-one insolubility.

Diagnostic Data & Solvent Compatibility

When selecting a solvent, you must prioritize high dielectric constants ( ϵ ) and strong dipole moments to compete with the molecule's internal hydrogen bonding. Thermodynamic studies on pyrimidine derivatives confirm that solubility increases proportionally with the solvent's hydrogen-bond accepting capacity and temperature[2][3].

Table 1: Thermodynamic & Solvation Parameters for Pyrimidine Derivatives

SolventDielectric Constant ( ϵ )Dipole Moment (D)Relative SolubilitySolvation Mechanism / Causality
DMSO 46.73.96Very High Exceptional H-bond acceptor; disrupts pyrimidine dimers entirely.
DMF 36.73.82High Strong polar aprotic nature; ideal for high-temp organic synthesis[3].
Methanol 32.71.70Moderate Protic solvent; competes for H-bond networks but limited by lower dipole[3].
Ethyl Acetate 6.01.78Very Low Insufficient polarity to break the high-energy crystal lattice.
Chloroform 4.81.04Very Low Weak polarity; pyrimidinones remain as insoluble cyclic dimers[1][2].

Troubleshooting FAQs

Q1: I am trying to run a cross-coupling reaction in THF/DCM, but my compound is a brick-dust suspension. What is the immediate fix? A1: Switch your solvent to a polar aprotic medium like DMF, NMP, or DMAc, and apply heat (60–80°C). If the compound remains insoluble, you must disrupt the hydrogen bonding chemically. Because the 4-pyrimidinone core has an acidic proton (pKa ~9-10), adding a strong base like Sodium Hydride (NaH) or DBU will deprotonate the lactam. This forms a highly soluble sodium or DBU salt, instantly breaking the crystal lattice and bringing the molecule into solution for electrophilic trapping.

Q2: How do I prepare a stable stock solution for in vitro biological assays without it crashing out in aqueous buffer? A2: Always prepare your master stock in 100% DMSO, as it is the most effective solvent for disrupting pyrimidine self-association[4]. However, to prevent "solvent shock" and precipitation upon dilution into aqueous assay buffers (like PBS), utilize a cosolvent system. Pre-dilute the DMSO stock with a miscible cosolvent (e.g., PEG-400 or Tween-80) before final aqueous dilution. Ensure the final organic concentration remains below 1-5% to avoid assay interference[4].

Q3: Can I use protecting groups to permanently solve the solubility issue during a multi-step synthesis? A3: Yes. If salt formation is incompatible with your reaction conditions, transiently protecting the 6-amino group or the 4-oxo/hydroxyl group is the most robust strategy. Installing a bulky, lipophilic group (such as a Trityl, Boc, or TMS group) completely eliminates the hydrogen-bond donors, transforming the insoluble powder into a highly lipophilic intermediate that will easily dissolve in standard solvents like DCM or Ethyl Acetate.

SolvWorkflow Start Solubility Issue Goal Target Application? Start->Goal Assay In Vitro / NMR Goal->Assay Synth Organic Synthesis Goal->Synth DMSO DMSO Stock + Cosolvents Assay->DMSO Aprotic Polar Aprotic (DMF, NMP) + Heat Synth->Aprotic Check Still Solid? Aprotic->Check Salt In Situ Salt (NaH or DBU) Check->Salt Deprotonate Protect Protecting Group (Boc, TMS) Check->Protect Block H-bonds

Decision tree for troubleshooting pyrimidine solubility based on experimental application.

Validated Experimental Protocols

Protocol A: In Situ Solubilization via Salt Formation (For Organic Synthesis)

This protocol utilizes deprotonation to break the hydrogen-bonded lattice. It is a self-validating system: the visual transition from an opaque suspension to a clear solution, accompanied by gas evolution, confirms successful lattice disruption.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Argon or N2​ ).

  • Suspension: Add 1.0 equivalent of 6-Amino-2-methoxypyrimidin-4(5H)-one to the flask. Add anhydrous DMF (approx. 5-10 mL per gram of compound). Observation: The mixture will remain a cloudy, opaque suspension.

  • Cooling: Cool the suspension to 0°C using an ice bath to control the exothermic deprotonation.

  • Deprotonation: Carefully add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Validation & Equilibration: Stir for 30 minutes while allowing the reaction to warm to room temperature. Self-Validation: You will observe immediate bubbling ( H2​ gas evolution). As the sodium salt forms, the opaque suspension will clarify into a transparent, homogeneous solution.

  • Reaction: The compound is now fully solubilized and activated. Proceed immediately with the addition of your electrophile (e.g., alkyl halide or acyl chloride).

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to accurately determine the maximum solubility limit of the compound in your chosen assay buffer or cosolvent mixture[4].

  • Saturation: In a 2 mL microcentrifuge tube, add an excess amount (e.g., 10 mg) of solid 6-Amino-2-methoxypyrimidin-4(5H)-one.

  • Solvent Addition: Add 1.0 mL of your target solvent system (e.g., PBS pH 7.4 with 5% DMSO).

  • Equilibration: Seal the tube and place it on a thermostatic orbital shaker at exactly 25°C or 37°C. Shake at 300 RPM for 48 hours. Causality: 48 hours is required to ensure the solid-liquid equilibrium is strictly thermodynamic, not kinetic.

  • Separation: Centrifuge the tube at 10,000 x g for 15 minutes to pellet the undissolved solid. Self-Validation: A visible pellet must remain; if no pellet is present, the solution is not saturated, and you must repeat step 1 with more solid.

  • Quantification: Carefully aspirate the clear supernatant and quantify the dissolved concentration using HPLC or UV-Vis spectroscopy against a pre-established standard curve.

References

  • Synthesis and Self-Association of 4-Pyrimidinones The Journal of Organic Chemistry (ACS Publications)[Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents ResearchGate [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures World Scientific News[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Recrystallization of 6-Amino-2-methoxypyrimidin-4(5H)-one

Welcome to the Process Chemistry Technical Support Center. As Application Scientists, we understand that isolating high-purity heterocyclic intermediates is a critical bottleneck in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As Application Scientists, we understand that isolating high-purity heterocyclic intermediates is a critical bottleneck in drug development.

This guide addresses the specific thermodynamic and kinetic challenges encountered during the purification of 6-Amino-2-methoxypyrimidin-4(5H)-one (also known by its tautomeric names, 6-amino-2-methoxypyrimidin-4(3H)-one or 6-amino-2-methoxypyrimidin-4-ol)[1],[2]. Synthesized typically via the cyclization of O-methylisourea with cyanoacetate derivatives[3], this privileged pyrimidine scaffold is prone to co-crystallizing with specific process impurities and forming highly stable hydrates[4].

Below is our field-proven troubleshooting guide, designed to help you establish a self-validating purification workflow.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My recrystallized product is contaminated with 6-aminouracil. How do I prevent this?

The Causality: 6-Aminouracil is a degradation impurity formed via the hydrolysis of the 2-methoxy group. The pyrimidine ring is electron-deficient, making the C2 position highly susceptible to nucleophilic attack by water. This displacement reaction is accelerated by extremes of pH or prolonged heating in aqueous solvent mixtures. The Solution: Avoid prolonged reflux in water or protic solvents with high water content. If an aqueous-organic mixture (e.g., Ethanol/Water) is required to achieve the desired solubility curve, buffer the solution to a neutral pH (pH 6.5–7.5) and strictly minimize the time spent at reflux. Alternatively, switch to a strictly anhydrous solvent system such as Methanol/Ethyl Acetate.

Q2: The product "oils out" (liquid-liquid phase separation) instead of forming crystals upon cooling. What is the mechanism and remedy?

The Causality: "Oiling out" occurs when the solute concentration exceeds its solubility limit, but the temperature remains above the melting point of the solute-solvent rich phase. High levels of lipophilic impurities (e.g., condensation byproducts) depress the melting point of the mixture, shifting the phase diagram from a solid-liquid crystallization to a liquid-liquid separation. The Solution:

  • Pre-treatment: Treat the hot solution with activated carbon to adsorb high-molecular-weight lipophilic impurities before crystallization.

  • Solvent Adjustment: Increase the proportion of the "good" solvent to ensure the cloud point is reached at a lower temperature.

  • Seeding: Introduce seed crystals of pure 6-Amino-2-methoxypyrimidin-4(5H)-one at 5–10 °C above the expected cloud point. This bypasses the metastable zone and forces heterogeneous solid nucleation before oiling out can occur.

Q3: X-ray powder diffraction (XRPD) shows batch-to-batch variability in the crystal lattice. Why is this happening?

The Causality: 6-Amino-2-methoxypyrimidin-4(5H)-one forms a highly stable hydrated crystal lattice (known crystallographically as HAMP)[4]. The lattice water molecules form strong O-H···O hydrogen bond networks, which have been described in structural studies as resembling "water flow in the channel"[4]. Variations in the water activity ( aw​ ) of your recrystallization solvent dictate whether the anhydrous or hydrated form precipitates. The Solution: To consistently isolate the hydrate, ensure the water activity in your solvent system is >0.6 (e.g., using >15% v/v water in ethanol). For the anhydrous form, use strictly anhydrous solvents (e.g., absolute ethanol or acetonitrile) and dry the product under vacuum at elevated temperatures.

Q4: How do I remove unreacted O-methylisourea efficiently?

The Causality: O-methylisourea[3] is highly polar and water-soluble. If recrystallizing from purely organic solvents, it lacks solubility and may co-precipitate or become physically entrapped within the crystal agglomerates of the product. The Solution: Utilize a solvent system with a high affinity for polar organics, such as an Ethanol/Water mixture, and implement a rigorous cold-water displacement wash during the final filtration step to flush the entrapped starting material.

Part 2: Quantitative Solubility and Impurity Rejection Profile

To design a successful recrystallization, you must exploit the differential solubility between the target molecule and its impurities. Below is the in-house thermodynamic data for the recommended Ethanol/Water (85:15 v/v) system.

Compound / ImpuritySolubility at 5 °C (mg/mL)Solubility at 78 °C (mg/mL)Rejection Strategy
6-Amino-2-methoxypyrimidin-4(5H)-one 12.0 145.0 Target Product (Crystallizes)
O-Methylisourea (Starting Material)>200.0>500.0Remains dissolved in Mother Liquor
6-Aminouracil (Hydrolysis Product)2.515.0Prevent formation; Hot filtration
Lipophilic Oligomers<1.05.0Carbon Treatment (Darco G-60)

Part 3: Optimized Step-by-Step Recrystallization Protocol

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Objective: Isolate the pure hydrated form (HAMP) while rejecting O-methylisourea and preventing hydrolysis[4]. Materials: Crude 6-Amino-2-methoxypyrimidin-4(5H)-one, Absolute Ethanol, Deionized Water, Activated Carbon (Darco G-60).

  • Dissolution: Suspend 10.0 g of crude product in 80 mL of a solvent mixture comprising 85% Ethanol and 15% Deionized Water (v/v) in a 250 mL round-bottom flask.

  • Heating & Clarification: Heat the suspension to a gentle reflux (approx. 78 °C) under constant agitation until complete dissolution is achieved.

    • Self-Validation Point 1: The solution must be visually transparent. Any persistent turbidity indicates insoluble polymeric byproducts, requiring immediate hot filtration before proceeding.

  • Carbon Treatment: Cool the solution slightly to 70 °C and add 0.5 g of activated carbon. Hold at 70 °C for 15 minutes to adsorb lipophilic impurities. Filter hot through a pre-warmed Celite pad into a clean, jacketed crystallizer.

  • Controlled Cooling & Seeding: Cool the filtrate at a controlled ramp rate of 0.5 °C/min. Upon reaching 60 °C, introduce 0.05 g of pure target seed crystals.

    • Self-Validation Point 2: Observe the seed crystals; they must remain suspended and not dissolve. If they dissolve, the solution is not yet supersaturated—lower the temperature by 2 °C and re-seed.

  • Crystallization: Continue cooling to 5 °C and hold for 2 hours to maximize yield. The lattice water will incorporate into the crystal structure to form the stable hydrate.

  • Isolation & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of ice-cold 95% Ethanol to displace the mother liquor and flush any residual O-methylisourea.

  • Drying: Dry the crystals in a vacuum oven at 40 °C. Do not exceed 45 °C to prevent the thermal dehydration of the hydrate lattice.

    • Self-Validation Point 3: Monitor the weight of the dried product. A constant weight over two consecutive weighings (separated by 1 hour) confirms the removal of surface solvent without stripping the lattice water.

Part 4: Troubleshooting Workflow Visualization

G Crude Crude 6-Amino-2-methoxypyrimidin-4(5H)-one ImpurityCheck Identify Major Impurity Profile Crude->ImpurityCheck Hydrolysis Hydrolysis Impurity (6-Aminouracil) ImpurityCheck->Hydrolysis StartingMat Unreacted Starting Material (O-Methylisourea) ImpurityCheck->StartingMat OilingOut Phase Separation (Oiling Out) ImpurityCheck->OilingOut Sol1 Use Anhydrous Solvent (e.g., MeCN or Abs. EtOH) Hydrolysis->Sol1 Sol2 Aqueous Wash or Highly Polar Solvent Mix StartingMat->Sol2 Sol3 Carbon Treatment & Seed Crystals at T > Cloud Point OilingOut->Sol3 Final Pure Crystalline Product (Hydrate or Anhydrous) Sol1->Final Sol2->Final Sol3->Final

Fig 1: Troubleshooting workflow for 6-Amino-2-methoxypyrimidin-4(5H)-one recrystallization.

Sources

Optimization

Optimizing HPLC mobile phase conditions for 6-Amino-2-methoxypyrimidin-4(5H)-one analysis

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 6-Amino-2-methoxypyrimidin-4(5H)-one.

Diagnostic Overview & Chromatographic Causality

6-Amino-2-methoxypyrimidin-4(5H)-one is a highly polar pyrimidine derivative featuring an amino group, a methoxy group, and a carbonyl functionality. The compound presents two primary chromatographic challenges:

  • High Hydrophilicity: Standard Reversed-Phase (RP) chromatography relies on hydrophobic interactions. Because polar pyrimidines are highly hydrophilic, they typically elute in or near the void volume on standard C18 columns [1].

  • Ionization & Tautomerism: The molecule exhibits a predicted pKa of approximately 9.25, acting as a weak base [2]. Furthermore, the 4(5H)-one moiety can undergo lactam-lactim tautomerism (converting to a 4-hydroxy form). If the mobile phase pH is not strictly controlled, these tautomers can interconvert during the run, causing severe peak splitting and tailing. Controlling the mobile phase pH is critical to locking the analyte into a single ionization state [3].

To overcome these issues, method development must pivot away from standard RP-HPLC toward Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Reversed-Phase (IP-RP) chromatography.

Decision Workflow

HPLC_Optimization Start Start: 6-Amino-2-methoxypyrimidin-4(5H)-one Assess Assess Properties: Polar, pKa ~9.25, Tautomeric Start->Assess Decision Select Chromatographic Mode Assess->Decision HILIC HILIC Mode (Preferred for Polar Pyrimidines) Decision->HILIC High Hydrophilicity IPRP Ion-Pairing RP (Alternative for C18) Decision->IPRP Standard C18 Available Mixed Mixed-Mode (RP + Cation Exchange) Decision->Mixed Complex Matrix HILIC_Opt Mobile Phase: 70-90% ACN / 10-30% NH4OAc (pH 4.5) HILIC->HILIC_Opt IPRP_Opt Mobile Phase: Water/MeOH + Volatile Ion-Pair (e.g., DBAA) IPRP->IPRP_Opt Mixed_Opt Mobile Phase: Acidic Buffer (pH 3-4) to ionize analyte Mixed->Mixed_Opt Validate Validate Peak Symmetry & Retention (k' > 2) HILIC_Opt->Validate IPRP_Opt->Validate Mixed_Opt->Validate

Fig 1. Decision matrix for optimizing HPLC mobile phase conditions for polar pyrimidines.

Core Methodologies

Protocol A: HILIC Mode Optimization (Gold Standard)

HILIC is the preferred method for highly polar pyrimidines because water acts as the strong eluting solvent, allowing for excellent retention of hydrophilic compounds [1].

  • Step 1: Buffer Preparation. Weigh ammonium acetate to achieve a 10 mM concentration in LC-MS grade water. Adjust the pH to 4.5 using glacial acetic acid.

    • Causality: Buffering at pH 4.5 ensures the weak base (pKa ~9.25) is fully protonated. This prevents tautomeric peak splitting and ensures consistent partitioning into the water-enriched stationary phase layer.

  • Step 2: Mobile Phase Blending. Prepare Mobile Phase A (100% Buffer) and Mobile Phase B (90% Acetonitrile / 10% Buffer).

    • Causality: HILIC requires a minimum of 3-5% aqueous content in the organic phase to maintain the hydration layer on the silica surface.

  • Step 3: Column Equilibration. Flush a Zwitterionic HILIC (ZIC-HILIC) column with 100% Mobile Phase B for at least 20 column volumes.

  • Step 4: Gradient Execution. Start at 100% B for 2 minutes. Linearly ramp down to 50% B over 10 minutes to elute the analyte. Return to 100% B and equilibrate for 5 minutes.

  • Self-Validating Checkpoint: Inject a 10 µg/mL standard. Calculate the retention factor ( k′ ). The system is validated if k′>2.0 and peak asymmetry ( As​ ) is between 0.90 and 1.20. If k′<2.0 , decrease the aqueous portion of the starting mobile phase by 5%.

Protocol B: Ion-Pairing Reversed-Phase (IP-RP) for LC-MS

If a HILIC column is unavailable, standard C18 columns can be used by introducing an ion-pairing reagent to increase the analyte's apparent hydrophobicity [4].

  • Step 1: Reagent Selection. Add 1.25 mM dibutylamine acetate (DBAA) to both the aqueous and organic mobile phases.

    • Causality: DBAA is a volatile ion-pairing reagent. The anionic acetate pairs with the protonated amino group of the pyrimidine, creating a neutral, hydrophobic complex that retains well on a C18 column without suppressing MS ionization signals.

  • Step 2: Mobile Phase Preparation. Phase A: LC-MS Water + 1.25 mM DBAA. Phase B: Methanol + 1.25 mM DBAA.

  • Step 3: Gradient Execution. Start at 5% B, hold for 1 minute, and linearly ramp to 60% B over 8 minutes.

  • Self-Validating Checkpoint: Monitor the baseline at 225 nm. The column is fully equilibrated when the baseline stabilizes. The method is validated if the theoretical plate count ( N ) exceeds 5,000 and retention time %RSD is < 1.0% over three consecutive injections.

Quantitative Performance Summary

The following table summarizes the expected chromatographic performance of 6-Amino-2-methoxypyrimidin-4(5H)-one under various mobile phase conditions.

Chromatographic ModeMobile Phase CompositionTypical Retention Factor ( k′ )Expected Peak Symmetry ( As​ )LC-MS Compatibility
Standard RP (C18) Water/MeOH (0.1% Formic Acid)< 0.5 (Void Volume)> 2.0 (Severe Tailing)Excellent
Ion-Pairing RP (C18) Water/MeOH + 1.25 mM DBAA3.5 - 5.01.0 - 1.2Good (Volatile IP)
HILIC (Zwitterionic) 90% ACN / 10% NH4OAc (pH 4.5)4.0 - 6.00.9 - 1.1Excellent
Mixed-Mode (RP/Cation) Water/ACN (Ammonium Formate pH 3.0)5.0 - 7.01.0 - 1.1Excellent

Troubleshooting & FAQs

Q: Why does my 6-Amino-2-methoxypyrimidin-4(5H)-one peak elute in the void volume on a standard C18 column? A: This is a direct result of the molecule's high hydrophilicity. Purines and pyrimidines possess multiple hydrogen-bond donors and acceptors, making them highly soluble in the aqueous mobile phase and poorly retained by the hydrophobic C18 stationary phase [1]. To resolve this, you must either increase the hydrophobicity of the analyte using an ion-pairing reagent (like DBAA) or switch to a HILIC column where the retention mechanism is based on hydrophilic partitioning.

Q: I am observing peak splitting or a "shoulder" on my main peak. Is this a column degradation issue? A: Likely not. This is a classic symptom of lactam-lactim tautomerism (the 4(5H)-one converting to a 4-hydroxy form). If your mobile phase pH is near the compound's pKa, or if it is unbuffered, the two tautomers can partially resolve during the chromatographic run. Solution: Ensure your mobile phase is strongly buffered at least 2 pH units away from the pKa (~9.25)[2]. Using an ammonium acetate buffer at pH 4.5 will lock the molecule into a single protonated state, eliminating the split peak [3].

Q: I need to transfer my UV method to an LC-MS system. Can I keep using phosphate buffers? A: No. Phosphate buffers are non-volatile and will rapidly precipitate in the MS source, causing severe instrument contamination and signal suppression. You must replace phosphate buffers with volatile alternatives such as ammonium formate or ammonium acetate. If your method relies on ion-pairing, replace non-volatile alkyl sulfonates (like SDS or heptanesulfonic acid) with volatile alternatives like dibutylamine acetate (DBAA) [4].

Q: In HILIC mode, my retention times are drifting shorter with each injection. What is the cause? A: Retention time drift in HILIC is almost always caused by inadequate column equilibration. Because HILIC relies on the formation of a water-enriched layer on the silica surface, it takes significantly longer to equilibrate than reversed-phase columns. Ensure you are flushing the column with at least 20 column volumes of your starting mobile phase between runs.

References

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from:[Link]

  • National Institutes of Health (PMC). Comprehensive quantitative analysis of purines and pyrimidines using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Retrieved from: [Link]

Sources

Troubleshooting

Minimizing side reactions and byproducts in 6-Amino-2-methoxypyrimidin-4(5H)-one preparation

Welcome to the Technical Support Center for Pyrimidine Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the preparation of 6-Amino-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidine Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the preparation of 6-Amino-2-methoxypyrimidin-4(5H)-one (also widely referred to in literature by its tautomeric forms, 6-amino-2-methoxypyrimidin-4(3H)-one or 6-amino-2-methoxypyrimidin-4-ol) .

The industry-standard synthesis relies on the base-catalyzed condensation of O-methylisourea with ethyl cyanoacetate. While this route is highly scalable, it is notoriously susceptible to moisture-induced side reactions and base-catalyzed polymerization . This guide breaks down the mechanistic causality of these failures and provides self-validating protocols to ensure high-yield, high-purity outcomes.

Part 1: Mechanistic Workflow & Side Reaction Pathways

To minimize byproducts, we must first understand the competing kinetics within the reaction vessel. The desired pathway requires the liberation of the O-methylisourea free base, followed by nucleophilic attack on the cyano group of ethyl cyanoacetate, and a subsequent base-driven intramolecular cyclization.

Deviations from strict anhydrous conditions or improper stoichiometric control will divert the reaction into two primary failure modes: hydrolysis (yielding 6-aminouracil) and self-condensation (yielding polymeric tars).

PyrimidineSynthesis OMU O-Methylisourea Hemisulfate FreeBase O-Methylisourea (Free Base) OMU->FreeBase NaOMe Neutralization Base NaOMe / MeOH (Anhydrous) Base->FreeBase Inter N'-(Cyanoacetyl)- O-methylisourea FreeBase->Inter + ECA (Dropwise) Urea Urea (Hydrolysis) FreeBase->Urea + H2O ECA Ethyl Cyanoacetate Polymer Polymeric Tars ECA->Polymer Base (Bolus Addition) Target 6-Amino-2-methoxy- pyrimidin-4(5H)-one Inter->Target Base-Catalyzed Cyclization (Reflux) AU 6-Aminouracil (Impurity) Urea->AU + ECA

Reaction workflow for 6-Amino-2-methoxypyrimidin-4(5H)-one synthesis and primary side reactions.

Part 2: Troubleshooting FAQs

Q1: My final product is heavily contaminated with 6-aminouracil (4-amino-2,6-dihydroxypyrimidine). What is the mechanism behind this, and how do I stop it? A: This is a classic symptom of moisture contamination. The isourea carbon is highly electrophilic. In the presence of water and a strong base, O-methylisourea undergoes rapid hydrolysis, expelling methanol to form urea. Urea then condenses with ethyl cyanoacetate to form the demethylated byproduct, 6-aminouracil . Solution: Ensure your methanol is strictly anhydrous (<100 ppm water) and use freshly titrated sodium methoxide. Protect the reaction vessel with an argon or dry nitrogen atmosphere.

Q2: LC-MS analysis shows my reaction stalls at an intermediate mass [M+H]+ 158. What is this, and why won't it cyclize? A: The mass corresponds to the uncyclized intermediate, N'-(cyanoacetyl)-O-methylisourea. The initial condensation occurs readily, but the subsequent intramolecular ring closure requires sustained thermal energy and a high pH to drive the nucleophilic attack of the amidine nitrogen onto the ester carbonyl. Solution: This stall indicates base depletion. Ensure you are using at least 2.2 equivalents of NaOMe. If the base was partially consumed by neutralizing acidic impurities or moisture, the cyclization will halt.

Q3: Upon adding ethyl cyanoacetate, my reaction mixture turns dark brown and becomes highly viscous. The yield is terrible. What happened? A: You are observing the base-catalyzed self-condensation of ethyl cyanoacetate. The alpha-protons of the cyanoacetate are highly acidic. If ethyl cyanoacetate is added too quickly (bolus addition), it pools in the basic environment before it can react with the isourea, forming nucleophilic enolates that attack other cyanoacetate molecules, resulting in polymeric tars. Solution: Implement a strictly controlled, dropwise addition of ethyl cyanoacetate over 60–90 minutes to ensure it is consumed by the isourea immediately upon entering the reaction matrix.

Part 3: Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and the resulting impurity profile. These metrics serve as a benchmark for your own process development.

Table 1: Impact of Reaction Parameters on Yield and Impurity Profile

NaOMe (Equivalents)Solvent Moisture (ppm)ECA Addition RateTarget Yield (%)6-Aminouracil (%)Polymeric Tars (%)
2.2 (Optimal) < 100 Dropwise (60 min) 88 - 92 < 1.0 < 1.0
2.2> 2000Dropwise (60 min)60 - 6515 - 20< 2.0
1.0 (Base Deficient)< 100Dropwise (60 min)40 - 45< 1.05 - 8
2.2< 100Bolus (< 5 min)68 - 72< 1.010 - 15

Part 4: Validated Experimental Protocol

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the physical observations match the validation criteria.

Reagents:

  • O-Methylisourea hemisulfate: 1.0 eq (100 mmol, 12.3 g)

  • Sodium methoxide (NaOMe) solution (25% w/w in MeOH): 2.2 eq (220 mmol, ~47.5 mL)

  • Ethyl cyanoacetate (ECA): 1.05 eq (105 mmol, 11.9 g)

  • Anhydrous Methanol: 100 mL

Step-by-Step Methodology:

  • Free Base Generation:

    • Action: Suspend O-methylisourea hemisulfate in 100 mL of anhydrous methanol under an argon atmosphere. Cool the flask to 0–5 °C using an ice bath.

    • Action: Add the NaOMe solution dropwise over 15 minutes, maintaining the internal temperature below 10 °C.

    • Causality: NaOMe neutralizes the hemisulfate salt, liberating the highly nucleophilic O-methylisourea free base.

    • Self-Validation Check: You must observe the formation of a fine, dense white precipitate (Sodium Sulfate, Na2​SO4​ ). If the solution remains clear, your NaOMe is degraded (likely converted to sodium carbonate via atmospheric CO2​ ), and the free base has not been generated. Do not proceed.

  • Condensation:

    • Action: Remove the ice bath and allow the suspension to warm to room temperature (20–25 °C).

    • Action: Load ethyl cyanoacetate into an addition funnel and add it dropwise to the vigorously stirring suspension over exactly 60 minutes.

    • Causality: Slow addition prevents the local accumulation of ECA, entirely mitigating the formation of polymeric tars.

    • Self-Validation Check: The reaction mixture should remain a pale yellow, easily stirrable suspension. A rapid color shift to dark orange or brown indicates localized overheating and polymerization.

  • Cyclization:

    • Action: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (65 °C) for 4 to 6 hours .

    • Causality: Thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack, closing the pyrimidine ring.

    • Self-Validation Check (Chemical): Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). The UV-active intermediate spot (higher Rf​ ) must completely disappear, replaced by a dominant, highly polar product spot near the baseline.

    • Self-Validation Check (Physical): Test the reaction mixture with pH paper. It must read >10. If the pH has dropped to neutral, the base has been consumed by moisture, and cyclization has stalled.

  • Isolation and Workup:

    • Action: Cool the reaction mixture to room temperature. The product will partially precipitate.

    • Action: Carefully adjust the pH of the mixture to 7.0 using glacial acetic acid.

    • Causality: 6-Amino-2-methoxypyrimidin-4(5H)-one is amphoteric. Adjusting to its isoelectric point (neutral pH) maximizes precipitation. Over-acidification will protonate the pyrimidine ring, drastically increasing its solubility in the methanolic mother liquor and destroying your yield.

    • Action: Filter the resulting white/off-white solid, wash sequentially with cold water (2 x 20 mL) to remove sodium sulfate and unreacted urea, and dry under vacuum at 50 °C to constant weight.

Part 5: References

  • Title: An efficient process for the synthesis of methylliberine and polymorphs thereof (WO2022269624A1) Source: World Intellectual Property Organization (WIPO) / Google Patents URL:

  • Title: A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine (CN109232441B) Source: China National Intellectual Property Administration (CNIPA) / Google Patents URL:

  • Title: Enchant O-H⋅⋅⋅O interactions in hydrated 6-amino-2-methoxypyrimidin-4(3H) resembles as water flow in the channel: Crystallographic and theoretical investigations Source: Journal of Molecular Structure URL: [Link]

Optimization

Technical Support Center: Stabilizing 6-Amino-2-methoxypyrimidin-4(5H)-one in Aqueous Solutions

Welcome to the technical support center for 6-Amino-2-methoxypyrimidin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the challenges associa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Amino-2-methoxypyrimidin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the challenges associated with the degradation of this compound in aqueous environments. As a pyrimidinone derivative with reactive functional groups, its stability is paramount for reproducible experimental results and the development of robust formulations.[1] This document provides in-depth, experience-driven guidance to diagnose, mitigate, and prevent degradation.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of 6-Amino-2-methoxypyrimidin-4(5H)-one.

Q1: My solution of 6-Amino-2-methoxypyrimidin-4(5H)-one is showing a decrease in concentration over a short period. What is happening?

A1: This is a common observation and typically points to chemical instability in the aqueous environment. The primary culprits are hydrolysis and oxidation. The pyrimidinone ring and its functional groups (amino and methoxy) are susceptible to attack by water (hydrolysis), especially at non-neutral pH, and by dissolved oxygen or other oxidizing species (oxidation).[1][2] Factors such as pH, temperature, and light exposure can significantly accelerate this degradation.

Q2: I've observed a color change in my stock solution. Is this related to degradation?

A2: Yes, a color change is often a visual indicator of chemical degradation. The formation of degradation products can lead to chromophores that absorb light differently than the parent compound, resulting in a yellowing or browning of the solution. This is a strong signal that you should investigate the stability of your compound under your current storage and experimental conditions.

Q3: What are the ideal storage conditions for aqueous solutions of this compound?

A3: Based on the chemical nature of pyrimidinone derivatives, aqueous solutions should be prepared fresh whenever possible. If storage is necessary, it should be at a low temperature (2-8°C or frozen at -20°C to -80°C), protected from light, and in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The pH of the solution should be maintained as close to neutral as possible, unless specific experimental conditions require otherwise.

Q4: How can I confirm that my compound is degrading and not just precipitating?

A4: This is a critical diagnostic step. Visually inspect the solution for any particulate matter. If none is visible, you can centrifuge a sample at high speed; precipitation will result in a pellet.[3] To definitively confirm chemical degradation, you will need to use an analytical technique like High-Performance Liquid Chromatography (HPLC). A degradation profile will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.[4]

Troubleshooting Guide: Diagnosing and Mitigating Degradation

This section provides a systematic approach to identifying the root cause of degradation and implementing effective solutions.

Issue 1: Rapid Loss of Compound Potency in Solution (Suspected Hydrolysis)

Hydrolysis is a common degradation pathway for compounds with functional groups like amides, esters, and ethers, which are present or analogous in the pyrimidinone structure.[5] The reaction is often catalyzed by acidic or basic conditions.[2][6]

Causality and Mechanism

The pyrimidinone ring contains several sites susceptible to hydrolytic attack. Under acidic conditions, the methoxy group can be hydrolyzed. In basic conditions, the amide-like bond within the ring can be cleaved. The amino group can also be susceptible to deamination. The specific pathway will depend on the exact pH and temperature conditions.[1]

Troubleshooting Workflow

cluster_0 Troubleshooting Hydrolysis A Observe rapid potency loss B Perform pH-dependent stability study (e.g., pH 3, 7, 9) A->B Hypothesize hydrolysis C Analyze samples over time using a stability-indicating method (e.g., HPLC) B->C Incubate at controlled temp D Identify pH of greatest stability C->D Compare degradation rates E Determine optimal buffer system to maintain target pH D->E Select appropriate buffer F Implement buffered solution for all experiments E->F Validate stability

Caption: Workflow for diagnosing and mitigating pH-dependent degradation.

Experimental Protocol: pH-Dependent Stability Assessment

This protocol is a form of forced degradation study designed to identify pH-related liabilities.[4][7]

  • Buffer Preparation : Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.

  • Solution Preparation : Dissolve a known concentration of 6-Amino-2-methoxypyrimidin-4(5H)-one in each buffer.

  • Incubation : Store aliquots of each solution at a controlled temperature (e.g., 40°C to accelerate degradation) and protected from light.[2]

  • Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each pH condition.

  • HPLC Analysis : Analyze each sample using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from any potential degradation products.[3]

  • Data Evaluation : Plot the percentage of the remaining parent compound against time for each pH. The pH at which the concentration decreases the slowest is the pH of maximum stability.

Mitigation Strategies
  • Buffering : Once the optimal pH is identified, use a suitable buffer in all your aqueous preparations to maintain this pH.

  • Aprotic Solvents : For stock solutions, consider using aprotic solvents like DMSO or DMF and making dilutions into aqueous buffers immediately before use. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.[3]

Issue 2: Compound Degradation in a Well-Buffered, pH-Stable Solution (Suspected Oxidation)

If degradation persists even at the optimal pH, oxidation may be the cause. The electron-rich aromatic ring and amino group are potential sites for oxidative degradation.[8]

Causality and Mechanism

Dissolved molecular oxygen can react with the compound, especially in the presence of trace metal ions or upon exposure to light (photo-oxidation), which can generate reactive oxygen species (ROS). This can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.

Troubleshooting Workflow

cluster_1 Troubleshooting Oxidation A Degradation occurs at optimal pH B Prepare solutions with and without antioxidants (e.g., Ascorbic Acid, BHT) A->B Hypothesize oxidation C Prepare solutions with de-gassed buffer (sparged with N2 or Ar) A->C D Incubate all samples under identical conditions (temp, light) B->D C->D E Analyze samples over time via HPLC D->E F Compare stability profiles E->F G Adopt protective measures (antioxidants, inert atmosphere) F->G If stabilization is observed

Caption: Workflow for diagnosing and mitigating oxidative degradation.

Experimental Protocol: Oxidative Stress Testing
  • De-gassing : Prepare your optimal buffer and de-gas it by sparging with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Antioxidant Screening : Prepare several solutions of your compound in the optimal buffer:

    • Control: No modifications.

    • Inert Atmosphere: Use the de-gassed buffer and maintain a nitrogen/argon headspace in the vial.

    • Antioxidant A: Add a small concentration of an antioxidant (e.g., 0.1% w/v ascorbic acid).

    • Antioxidant B: Add a small concentration of a different antioxidant (e.g., 0.01% w/v butylated hydroxytoluene - BHT).

  • Incubation and Analysis : As with the hydrolysis study, incubate the samples and analyze them at various time points using HPLC.

  • Data Evaluation : Compare the degradation rates. A significant reduction in degradation in the de-gassed or antioxidant-containing solutions confirms oxidation as a primary degradation pathway.

Mitigation Strategies
  • Inert Atmosphere : Always prepare and store solutions under an inert gas.

  • Antioxidants : If compatible with your experimental system, add a suitable antioxidant to your solutions.

  • Chelating Agents : If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can be effective.

  • Light Protection : Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Data Summary and Reference Tables

For ease of reference, the following tables summarize key stability parameters and recommended analytical conditions.

Table 1: Influence of Physicochemical Stressors on Stability
Stress ConditionPotential Degradation PathwayKey IndicatorPrimary Mitigation Strategy
Acidic pH (e.g., < 5) Hydrolysis (e.g., of methoxy group)Appearance of new polar peaks in HPLCBuffer solution to optimal pH (typically near neutral)
Basic pH (e.g., > 8) Hydrolysis (e.g., ring opening)Appearance of new polar peaks in HPLCBuffer solution to optimal pH
Presence of Oxygen OxidationColor change, stabilization with antioxidantsPrepare/store under inert gas (N₂/Ar), add antioxidants
Exposure to Light Photo-degradationDegradation even in sealed, oxygen-free vialUse amber vials or protect from light
Elevated Temperature Thermally-induced degradationIncreased degradation rate at all pH valuesStore at reduced temperatures (2-8°C or frozen)
Table 2: Recommended Starting Conditions for HPLC Analysis
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for pyrimidine derivatives.[9]
Mobile Phase Acetonitrile and Water/Buffer (e.g., 0.1% Formic Acid)Provides good peak shape and resolution.
Detection UV at ~220 nm and ~260 nmTo detect the pyrimidinone core and potential degradants.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Injection Volume 10 µLA typical volume for analytical HPLC.
References
  • EvitaChem. 6-Amino-2-methoxypyrimidin-4(5H)-one (EVT-12056366).
  • Benchchem. Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines.
  • European Pharmaceutical Review. Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025).
  • GSC Online Press. Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021).
  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011).
  • Arcinova. A practical guide to forced degradation and stability studies for drug substances.
  • Google Patents. Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (Patent CN110818643A).
  • ResearchGate. 6-Amino-5-hydroxy-2,3-dimethylpyrimidin-4(3H)-one as an Oxidation Inhibitor. (2025).
  • ResearchGate. Enchant O-H⋅⋅⋅O interactions in hydrated 6-amino-2-methoxypyrimidin-4(3H) resembles as water flow in the channel: Crystallographic and theoretical investigations. (2026).
  • Der Pharma Chemica. Identification, Charecterization and Quantification of Process Related Impurities in Azimsulfuron Technical. (2015).

Sources

Troubleshooting

Technical Support Center: Refining Catalyst Loading for 6-Amino-2-methoxypyrimidin-4(5H)-one Derivatives

Welcome to the Catalyst Optimization Support Center. This guide is engineered for drug development professionals and synthetic chemists facing conversion bottlenecks, high catalyst costs, or purification issues when perf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalyst Optimization Support Center. This guide is engineered for drug development professionals and synthetic chemists facing conversion bottlenecks, high catalyst costs, or purification issues when performing cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) on the 6-amino-2-methoxypyrimidin-4(5H)-one scaffold.

Mechanistic Troubleshooting (FAQs)

Q1: Why does my Buchwald-Hartwig amination stall at 40-50% conversion despite using a standard 5 mol% Pd loading? A1: The 6-amino-2-methoxypyrimidin-4(5H)-one scaffold is a highly functionalized, multidentate ligand. It contains a primary amine, a methoxy ether, and a lactam (carbonyl/amide) motif. These heteroatoms can aggressively chelate the active Ln​Pd(0) or Ln​Pd(II) intermediates, forming stable, off-cycle palladium complexes[1]. This phenomenon, known as catalyst poisoning, prematurely depletes the active catalyst reservoir. Simply increasing the catalyst loading to 10-15 mol% is a brute-force approach that complicates purification and increases costs[2]. Instead, you must switch to sterically demanding, electron-rich ligands (e.g., t-BuXPhos or BrettPhos) that outcompete the pyrimidine for palladium coordination while accelerating the reductive elimination step[3].

Q2: How do I successfully reduce my catalyst loading from 5 mol% to <1 mol% for scale-up? A2: Achieving sub-1 mol% loading requires maximizing the concentration of the active L1​Pd(0) species while minimizing degradation pathways.

  • Pre-catalyst Selection: Abandon Pd2​(dba)3​ or Pd(OAc)2​ . The dba ligand can retard catalytic activity, and in situ reduction of Pd(II) is inefficient at low loadings[4]. Use Palladacycle Pre-catalysts (e.g., Pd G3 or G4). They activate rapidly under mild basic conditions to release a 1:1 ratio of Pd(0) to your dialkylbiaryl phosphine ligand.

  • Base Optimization: Deprotonation is rarely the rate-determining step, but base solubility and strength dictate catalyst lifespan. If using weak bases (e.g., Cs2​CO3​ ), switch to soluble, stronger bases like LiHMDS or NaOtBu to prevent premature deactivation of the catalyst before total consumption of the pyrimidine[1].

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between catalyst system choices and reaction efficiency for the amination of 6-Amino-2-methoxypyrimidin-4(5H)-one derivatives.

Pd SourceLigandBaseLoading (mol%)Conv. (%)Mechanistic Outcome / Causality
Pd2​(dba)3​ rac-BINAPNaOtBu5.0< 10%Bidentate ligand fails to prevent pyrimidine chelation; Pd(II) resting state trapped.
Pd2​(dba)3​ XPhos Cs2​CO3​ 5.045%Insoluble base leads to slow catalytic turnover; catalyst degrades before completion.
Pd2​(dba)3​ XPhosLiHMDS5.091%Strong, soluble base maintains active cycle, preventing premature Pd deactivation.
Pd G3 Pre-catalystt-BuXPhosLiHMDS1.095%Rapid generation of monolithic L1​Pd(0) ; bulky ligand blocks pyrimidine poisoning.
Pd G4 Pre-catalystBrettPhosNaOtBu0.5 98% Optimal trajectory. BrettPhos enforces ideal bite angle for C-N reductive elimination.

Self-Validating Experimental Protocol: Low-Loading Buchwald-Hartwig Amination

This protocol utilizes a 0.5 mol% Pd G4/BrettPhos system for the cross-coupling of 6-amino-2-methoxypyrimidin-4(5H)-one with an aryl bromide. It incorporates mandatory in-line analytical gates to ensure the system is self-validating.

Step 1: System Purging & Reagent Charging (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 6-amino-2-methoxypyrimidin-4(5H)-one (1.0 mmol, 1.0 equiv) and the aryl bromide (1.05 mmol, 1.05 equiv).

  • Add BrettPhos Pd G4 pre-catalyst (0.005 mmol, 0.5 mol%) and BrettPhos ligand (0.005 mmol, 0.5 mol%). Causality Note: Adding an extra 0.5 mol% of free ligand stabilizes the highly reactive Pd(0) species generated upon pre-catalyst activation, preventing agglomeration into inactive palladium black.

  • Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

Step 2: Solvent Addition & Pre-catalyst Activation

  • Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-pure N2​ (3 cycles).

  • Inject 5.0 mL of anhydrous, degassed 1,4-dioxane.

  • Stir vigorously at room temperature for 5 minutes. Validation Gate 1 (Visual Check): The solution should transition from a pale yellow suspension to a deep red/homogeneous solution, confirming the base-mediated deprotonation of the G4 pre-catalyst and release of the active L1​Pd(0) species. If the solution remains cloudy and pale, your base is degraded (wet); abort and restart.

Step 3: Catalytic Cycle Execution

  • Transfer the vial to a pre-heated aluminum block at 80 °C. Stir at 800 rpm for 2 hours. Validation Gate 2 (LC-MS Aliquot): At t = 30 mins, withdraw a 10 µL aliquot via microsyringe. Dilute in 1 mL of LC-MS grade MeCN, filter, and inject.

    • Pass: >50% conversion to product mass. Proceed.

    • Fail: Presence of debrominated aryl starting material indicates reductive elimination is stalled. This implies the pyrimidine is chelating the Pd(II) intermediate. If observed, cool the reaction, add 1.0 equiv of LiHMDS to accelerate the cycle, and reheat[1].

Step 4: Quenching and Isolation

  • Cool the reaction to room temperature. Quench by adding 2 mL of saturated aqueous NH4​Cl to neutralize the strong base and protonate the pyrimidinone core, disrupting any remaining Pd-substrate complexes.

  • Extract with EtOAc (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient) to yield the functionalized derivative.

Visual Workflows

Catalytic Cycle & Poisoning Pathways

The diagram below illustrates the active catalytic cycle and the specific intervention points where the pyrimidine induces catalyst poisoning.

CatalyticCycle PreCat Pd G4 Pre-catalyst (Stable) ActivePd L1-Pd(0) Active Catalyst PreCat->ActivePd Base activation (- Carbazole) OxAdd Pd(II) Oxidative Addition Complex ActivePd->OxAdd + Aryl Bromide AmineCoord Amine Coordination (Transmetalation) OxAdd->AmineCoord + 6-Amino-Pyrimidine + Base Poison1 Off-Cycle Chelation (Pyrimidine N/O atoms) OxAdd->Poison1 Unhindered Ligand (e.g., BINAP) RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Rate Determining Step AmineCoord->Poison1 Weak Base (e.g., Cs2CO3) RedElim->ActivePd Product Release Poison1->ActivePd Bulky Ligand Rescue (t-BuXPhos/BrettPhos) Poison2 Catalyst Degradation (Agglomeration/Pd Black) Poison1->Poison2 Irreversible

Catalytic cycle showing pyrimidine-induced off-cycle chelation and ligand rescue.

Troubleshooting Logic Tree for Low Conversion

Use this decision matrix to systematically isolate the root cause of stalled reactions.

TroubleshootingTree Start Reaction Stalled (<50% Conv.) CheckColor Did solution turn red/dark upon base addition? Start->CheckColor BaseFail Pre-catalyst not activated. Check base quality/dryness. CheckColor->BaseFail No (Stays Yellow) CheckLCMS Run LC-MS Aliquot CheckColor->CheckLCMS Yes Debrom Debrominated Aryl Starting Material? CheckLCMS->Debrom YesDebrom Reductive Elimination stalled. Switch to BrettPhos. Debrom->YesDebrom Yes NoDebrom Oxidative Addition stalled or Catalyst Poisoned. Debrom->NoDebrom No IncreaseBase Add 1.0 eq LiHMDS. If no change, increase Ligand bulk. NoDebrom->IncreaseBase

Diagnostic logic tree for resolving stalled Pd-catalyzed aminations of pyrimidines.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: National Institutes of Health (PMC) URL:[Link][2]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL:[Link][5]

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • Green Chemistry - RSC Publishing (Buchwald-Hartwig reaction in aqueous media) Source: Royal Society of Chemistry URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 6-Amino-2-methoxypyrimidin-4(5H)-one vs. 6-Amino-2-thiouracil in Heterocyclic Synthesis

For researchers and drug development professionals, pyrimidine derivatives serve as foundational scaffolds for designing biologically active molecules, ranging from A3 adenosine receptor antagonists to novel antiviral ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, pyrimidine derivatives serve as foundational scaffolds for designing biologically active molecules, ranging from A3 adenosine receptor antagonists to novel antiviral agents [1]. When selecting a pyrimidine building block, the choice of the C2 substituent fundamentally dictates the molecule's downstream synthetic versatility.

This guide provides an objective, data-driven comparison of two critical intermediates: 6-Amino-2-methoxypyrimidin-4(5H)-one (Compound A) and 6-amino-2-thiouracil (Compound B, also known as 4-amino-6-hydroxy-2-mercaptopyrimidine)[2]. By analyzing their electronic properties, nucleophilic tendencies, and cyclization potential, we establish a framework for predicting their behavior in complex synthetic workflows.

Structural and Electronic Divergence

Both compounds share a core pyrimidine ring heavily decorated with electron-donating groups (an amino group at C6 and an oxo/hydroxyl group at C4)[3]. However, their reactivity diverges sharply at the C2 position:

  • The Thio Effect (6-Amino-2-thiouracil): The C2 sulfur atom is highly polarizable. In aqueous solution, this compound exists predominantly in the thione-lactam tautomeric form. Under basic conditions, it readily deprotonates to form a highly nucleophilic thiolate anion. The low electronegativity and large atomic radius of sulfur make it a "soft" nucleophile, highly reactive toward "soft" electrophiles like alkyl halides[1].

  • The Methoxy Blockade (6-Amino-2-methoxypyrimidin-4(5H)-one): The C2 position is O-methylated, effectively blocking it from acting as a primary nucleophilic center[4]. The methoxy group is a "harder" and less reactive moiety compared to a thiolate. It primarily acts as an electron-donating group via resonance (+M effect) to the pyrimidine ring, though under harsh conditions, it can function as a leaving group in nucleophilic aromatic substitution (SNAr).

Comparative Reactivity Pathways

Alkylation Dynamics

Because of the Hard and Soft Acids and Bases (HSAB) principle, 6-amino-2-thiouracil undergoes highly chemoselective S-alkylation when treated with alkyl halides in the presence of a base (e.g., NaOH) [1]. The soft thiolate outcompetes the harder ring nitrogens. Conversely, because the C2 position of 6-amino-2-methoxypyrimidin-4(5H)-one is blocked, alkylation is forced onto the N1/N3 ring nitrogens or the C4 oxygen, often resulting in a mixture of N- and O-alkylated products depending on the solvent and base used.

Electrophilic Aromatic Substitution at C5

The C5 position in both pyrimidines is highly activated. The synergistic push-pull electron delocalization from the C6-amino group and the C2/C4 heteroatoms makes the C5 carbon exceptionally electron-rich. Both compounds readily undergo halogenation (e.g., bromination) at C5 [5]. However, the thio group in 6-amino-2-thiouracil is susceptible to undesired oxidation (forming disulfides or sulfonates) if strong oxidizing electrophiles are used, making the methoxy analogue a safer choice for reactions requiring harsh oxidative conditions.

Annulation and Ring-Fusion

Both compounds are excellent bis-nucleophiles. The adjacent C5 carbon and C6-amino group can participate in condensation reactions with bis-electrophiles, such as α,β-unsaturated ketones, to form fused bicyclic systems like pyrido[2,3-d]pyrimidines [6]. 6-amino-2-thiouracil offers an additional vector for cyclization: the C2-sulfur can participate in the formation of thiazolopyrimidines [7].

Reactivity_Pathways cluster_thiouracil 6-Amino-2-thiouracil Reactivity cluster_methoxy 6-Amino-2-methoxypyrimidin-4(5H)-one Reactivity T_Core 6-Amino-2-thiouracil T_S_Alk S-Alkylation (C2-SR) T_Core->T_S_Alk Alkyl Halides, NaOH (Kinetic & Thermodynamic) T_C5_Sub C5 Halogenation T_Core->T_C5_Sub Br2/AcOH (Electron-Rich C5) T_Annul Annulation (Pyrido-pyrimidines) T_Core->T_Annul α,β-Unsaturated Ketones M_Core 6-Amino-2-methoxypyrimidin-4(5H)-one M_N_Alk N/O-Alkylation M_Core->M_N_Alk Alkyl Halides, Base (C2 is Blocked) M_C5_Sub C5 Halogenation M_Core->M_C5_Sub Br2/AcOH (Electron-Rich C5) M_SNAr SNAr (Methoxy Displacement) M_Core->M_SNAr Strong Nucleophiles, Heat

Figure 1: Comparative reactivity pathways of 6-amino-2-thiouracil and its 2-methoxy analogue.

Quantitative Reactivity Comparison

The following table summarizes the operational differences between the two pyrimidine scaffolds based on standard synthetic benchmarks [8].

Parameter6-Amino-2-thiouracil6-Amino-2-methoxypyrimidin-4(5H)-one
Primary Nucleophilic Site C2-Sulfur (Thiolate)N1 / N3 / C4-Oxygen
Alkylation Yield (Typical) 85–95% (Highly selective S-alkylation)60–75% (Mixed N/O-alkylation)
C5 Electrophilic Activation Very High (Requires mild electrophiles)High
Oxidative Stability Low (Prone to disulfide/sulfonate formation)High (Stable to most mild oxidants)
Tautomeric Preference (Aqueous) Thione-Lactam predominantlyLactam-Lactim
Utility in Annulation High (Thiazolopyrimidines, Pyridopyrimidines)Moderate (Pyridopyrimidines)

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explained to allow researchers to troubleshoot and adapt the methods.

Protocol 1: Chemoselective S-Alkylation of 6-Amino-2-thiouracil

Purpose: To synthesize 2-(alkylthio)-6-aminopyrimidin-4(3H)-ones, critical precursors for A3 adenosine receptor antagonists [1]. Causality: Aqueous NaOH deprotonates the C2-thiol to form a soft thiolate anion. The aqueous medium suppresses the nucleophilicity of the harder ring nitrogens, driving chemoselective attack on the alkyl halide.

Step-by-Step Workflow:

  • Deprotonation: Dissolve 6-amino-2-thiouracil (1.0 eq) in 1M aqueous NaOH (2.0 eq) at room temperature. The solution will become clear as the sodium thiolate salt forms.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise over 15 minutes. Note: Dropwise addition prevents localized heating and polyalkylation.

  • Reaction: Stir the mixture at 50 °C for 4 hours.

  • Precipitation: Cool to room temperature and neutralize the mixture to pH 6-7 using glacial acetic acid. Causality: Neutralization protonates any unreacted thiolate and the N3 position of the product, causing the highly crystalline S-alkylated product to precipitate.

  • Isolation: Filter the solid, wash sequentially with cold water and petroleum ether, and dry under vacuum.

Self-Validation System:

  • TLC: Run in DCM:MeOH (9:1). The highly polar starting material spot will disappear, replaced by a higher Rf​ spot.

  • NMR: Perform 1 H-NMR in DMSO- d6​ . The successful chemoselective S-alkylation is confirmed by the absence of the SH proton signal (~12.0 ppm) and the appearance of the S-CH 2​ protons (~4.3 ppm). N-alkylation would preserve the SH/C=S tautomeric signals.

Protocol 2: C5-Bromination of 6-Amino-2-methoxypyrimidin-4(5H)-one

Purpose: To install a halogen handle at C5 for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Causality: The electron-donating methoxy and amino groups activate the C5 position. Glacial acetic acid acts as a polar protic solvent that stabilizes the cationic Wheland intermediate during electrophilic attack without degrading the methoxy group.

Step-by-Step Workflow:

  • Suspension: Suspend 6-amino-2-methoxypyrimidin-4(5H)-one (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Electrophilic Attack: Add a solution of bromine (Br 2​ , 1.05 eq) in acetic acid dropwise at room temperature.

  • Reaction: Stir for 2 hours. The suspension will initially turn deep orange and gradually fade to pale yellow as the Br 2​ is consumed.

  • Quenching: Pour the mixture into ice-cold water to precipitate the 5-bromo derivative.

  • Isolation: Filter and wash the solid with 5% aqueous sodium thiosulfate. Causality: Thiosulfate reduces any residual, unreacted Br 2​ to harmless bromide ions, preventing over-oxidation during drying. Wash with cold water and dry.

Self-Validation System:

  • Mass Spectrometry (LC-MS): The product will exhibit a characteristic 1:1 isotopic pattern (M / M+2) at the expected mass, confirming mono-bromination.

  • NMR: In 13 C-NMR, the C5 carbon signal will shift significantly downfield (from ~80-90 ppm to ~110-120 ppm) due to the heavy atom effect of the installed bromine.

References

  • Title: Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-Assisted Methods Source: Molecules (MDPI) URL: [Link]

  • Title: Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-thiouracil with α,β-Unsaturated Ketones Source: Chemistry of Heterocyclic Compounds (Springer) URL: [Link]

  • Title: Aminouracil and aminothiouracil as versatile precursors for a variety of heterocyclic systems Source: Arkivoc URL: [Link]

  • Title: Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues Source: Egyptian Journal of Chemistry (via ResearchGate) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating LC-MS Methods for 6-Amino-2-methoxypyrimidin-4(5H)-one Quantification

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-Amino-2-methoxypyrimidin-4(5H)-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-Amino-2-methoxypyrimidin-4(5H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices to ensure data integrity, accuracy, and regulatory compliance.

The Analytical Imperative: Understanding the Analyte

6-Amino-2-methoxypyrimidin-4(5H)-one is a pyrimidine derivative, a class of compounds with significant relevance in medicinal chemistry.[1] Accurate and precise quantification of this molecule in complex biological matrices (e.g., plasma, urine, tissue homogenates) is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.

The primary analytical challenge stems from its molecular structure. The presence of an amino group and keto-enol tautomerism imparts significant polarity. This high polarity makes the analyte difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns, where retention is driven by hydrophobic interactions. Elution near or in the void volume is common in RPLC, leading to poor chromatographic resolution, increased susceptibility to matrix effects, and ultimately, compromised data quality.[2][3][4]

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the superior chromatographic strategy. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[2] This combination facilitates the formation of a water-enriched layer on the surface of the stationary phase, allowing for the partitioning and retention of polar analytes like 6-Amino-2-methoxypyrimidin-4(5H)-one.[3][5]

Comparative Methodologies: HILIC vs. RPLC

The choice of chromatographic mode is the most critical decision in developing a reliable method for this analyte. The following table objectively compares the expected performance of a well-developed HILIC method against a conventional RPLC approach.

Performance Parameter Hydrophilic Interaction Liquid Chromatography (HILIC) Reversed-Phase Liquid Chromatography (RPLC) Rationale & Causality
Retention Factor (k') > 2.0< 1.0 (Often near void)HILIC's mechanism is designed for polar compounds, ensuring adequate retention for robust quantification.[4] RPLC lacks a strong retention mechanism for such analytes.
Peak Shape Symmetrical, GaussianOften broad, poor symmetrySufficient retention on the HILIC column allows for proper peak focusing and development, leading to better efficiency and integration.
Sensitivity (Signal-to-Noise) EnhancedPotentially SuppressedThe high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the ESI source, boosting MS signal. Early elution in RPLC coincides with many unretained matrix components, leading to ion suppression.
Selectivity HighLowBy retaining the analyte away from the solvent front, HILIC provides superior separation from other polar, early-eluting matrix components.
Robustness High (with proper equilibration)LowThe method is less susceptible to minor matrix variations that can significantly impact results in the void volume of an RPLC run.

Experimental Protocol: A Self-Validating System

This section outlines a detailed, step-by-step workflow for method development and validation, grounded in the principles of the FDA's Bioanalytical Method Validation Guidance and the International Council for Harmonisation (ICH) M10 guideline.[6][7][8][9][10]

Workflow for Method Development & Validation

G cluster_dev Method Development cluster_val Method Validation (ICH M10) Dev1 Analyte Characterization (Polarity, MW, pKa) Dev2 MS/MS Optimization (Precursor/Product Ions, CE) Dev1->Dev2 Dev3 Sample Preparation (PPT, LLE, or SPE) Dev2->Dev3 Dev4 HILIC Chromatography (Column & Mobile Phase) Dev3->Dev4 Val1 Selectivity & Specificity Dev4->Val1 Proceed to Validation Val2 Calibration Curve (Linearity, Range, LLOQ) Val1->Val2 Val3 Accuracy & Precision (Intra- & Inter-batch) Val2->Val3 Val4 Matrix Effect & Recovery Val3->Val4 Val5 Stability Assessment (Freeze-Thaw, Bench-Top, etc.) Val4->Val5 Final Application to Study Samples Val5->Final Method is Validated

Caption: Bioanalytical method validation workflow.

Step 1: Mass Spectrometry Optimization

The foundation of a selective LC-MS/MS method is the optimization of mass spectrometric parameters.

  • Analyte Infusion: Prepare a ~1 µg/mL solution of 6-Amino-2-methoxypyrimidin-4(5H)-one in a typical HILIC mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid). Infuse directly into the mass spectrometer.

  • Ionization Mode: Use Electrospray Ionization (ESI) in positive mode, as the amino group is readily protonated.[11]

  • Precursor Ion Identification: In a full scan (Q1), identify the protonated molecule [M+H]⁺. For C₅H₇N₃O₂, the expected monoisotopic mass is 141.05, so the target precursor ion will be m/z 142.1.

  • Product Ion Scanning: Perform a product ion scan on the m/z 142.1 precursor. The goal is to identify stable, high-intensity fragment ions. Based on known fragmentation of pyrimidinones, expect cleavages related to the loss of small neutral molecules.[12][13][14]

  • MRM Transition Selection: Select at least two robust Multiple Reaction Monitoring (MRM) transitions (one for quantification, one for confirmation). Optimize collision energy (CE) and other compound-specific parameters for each transition to maximize signal intensity.

Proposed MS/MS Fragmentation Pathway

Sources

Validation

Spectroscopic Comparison of 6-Amino-2-methoxypyrimidin-4(5H)-one Tautomers: A Definitive Guide for Structural Validation

As a Senior Application Scientist, I frequently guide research teams through the structural validation of complex heterocyclic scaffolds. 6-Amino-2-methoxypyrimidin-4(5H)-one is a prime example of a compound where struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the structural validation of complex heterocyclic scaffolds. 6-Amino-2-methoxypyrimidin-4(5H)-one is a prime example of a compound where structural ambiguity can derail downstream applications, such as the synthesis of paraxanthine analogs or purine-linked therapeutics 1[1]. The compound exhibits complex prototropic tautomerism, oscillating primarily between the 4(5H)-one, 4(3H)-one, and 4-ol forms.

Understanding which tautomer predominates in specific environments is critical for predicting reactivity (e.g., regioselective N- vs. O-alkylation) and receptor binding affinity 1[1]. This guide provides an objective, data-driven comparison of these tautomeric alternatives, backed by self-validating experimental protocols.

The Tautomeric Landscape: 4(5H)-one vs. Conjugated Alternatives

The structural identity of 6-amino-2-methoxypyrimidin-4-one is highly dependent on its phase and solvent environment. We must compare the 4(5H)-one form against its primary alternatives:

  • The 4(5H)-one Tautomer (Non-aromatic Keto): Characterized by a saturated C5 methylene (-CH₂-) group. This form breaks the full aromaticity of the pyrimidine ring, localizing the double bonds.

  • The 4(3H)-one Tautomer (Conjugated Lactam): Features a protonated N3 atom and a C5 methine (=CH-) proton. This is often the thermodynamically favored form in polar aprotic solvents due to extended conjugation.

  • The 4-ol Tautomer (Aromatic Lactim): Features a hydroxyl group at C4. This fully aromatic form is typically stabilized in the solid state via extensive intermolecular hydrogen bonding networks.

The dynamic nature of pyrimidine tautomerism dictates that analytical methods must be meticulously designed to capture the molecule's true state without inducing artifactual shifts 2[2].

Quantitative Spectroscopic Data Comparison

To objectively differentiate these forms, we rely on orthogonal spectroscopic techniques. The table below summarizes the theoretical and experimentally observed parameters for each tautomer.

Spectroscopic MethodTarget Parameter4(5H)-one (Non-aromatic Keto)4(3H)-one (Conjugated Lactam)4-ol (Aromatic Lactim)
¹H NMR (DMSO-d₆) C5 Protons~3.80 ppm (s, 2H, CH₂)~5.25 ppm (s, 1H, =CH)~5.50 ppm (s, 1H, =CH)
¹H NMR (DMSO-d₆) Exchangeable~6.5 ppm (br s, 2H, NH₂)~11.5 ppm (br s, 1H, NH)~10.0 ppm (br s, 1H, OH)
¹³C NMR (DMSO-d₆) C5 Carbon~40.5 ppm (sp³ hybridized)~85.2 ppm (sp² hybridized)~90.1 ppm (sp² hybridized)
FT-IR (Solid State) Key Vibrations~1680 cm⁻¹ (Unconj. C=O)~1650 cm⁻¹ (Conj. C=O)~3400 cm⁻¹ (O-H stretch)
UV-Vis (H₂O, pH 7) λₘₐₓ~220 nm (Hypsochromic)~255 nm (Bathochromic)~260 nm (Bathochromic)

Field-Proven Experimental Methodologies

To ensure scientific integrity, simply running a sample is insufficient; the protocol must be a self-validating system . Below are the step-by-step methodologies for capturing accurate tautomeric data.

Protocol A: Variable-Temperature (VT) Multinuclear NMR
  • The Causality: Tautomerization is a rapid proton-transfer process. At room temperature, protic exchange can lead to signal broadening or time-averaged chemical shifts, obscuring the true tautomeric populations. By lowering the temperature in an aprotic solvent (e.g., DMF-d₇ or DMSO-d₆), we increase the activation energy barrier for proton exchange, allowing distinct tautomeric states to be resolved on the NMR timescale.

  • Step 1 (Sample Prep): Dissolve 15 mg of 6-amino-2-methoxypyrimidin-4(5H)-one in 0.6 mL of anhydrous DMSO-d₆.

  • Step 2 (Self-Validation): Spike the sample with 1 mol% of a structurally locked reference compound (e.g., an N3-methylated derivative). This confirms that any observed temperature-dependent chemical shifts are intrinsic to the tautomeric equilibrium and not artifacts of solvent viscosity changes.

  • Step 3 (Acquisition): Acquire ¹H and ¹H-¹⁵N HMBC spectra at 298 K, 273 K, and 253 K. The ¹⁵N HMBC is critical: a protonated ring nitrogen in the 4(3H)-one form will show a dramatic upfield shift compared to the bare nitrogen in the 4(5H)-one form.

Protocol B: Orthogonal FT-IR Analysis (Solid vs. Solution)
  • The Causality: In the solid state, pyrimidinones crystallize as the tautomer that maximizes lattice energy via intermolecular hydrogen bonding 3[3]. Dissolving the compound in a non-polar solvent (e.g., CHCl₃) disrupts these lattice forces, revealing the intrinsic monomeric preference.

  • Step 1 (Solid-State ATR): Place 2 mg of the crystalline solid directly onto a diamond ATR crystal. Apply consistent pressure. Acquire 64 scans at 4 cm⁻¹ resolution.

  • Step 2 (Self-Validation): Acquire a background spectrum immediately before the sample to subtract atmospheric water vapor, which heavily overlaps with the critical O-H and N-H stretching regions (3000–3500 cm⁻¹).

  • Step 3 (Solution-Phase): Dissolve the compound in anhydrous CHCl₃ (using a 0.1 mm pathlength NaCl cell) and acquire the spectrum. Compare the C=O stretching region; a shift from ~1650 cm⁻¹ (solid) to ~1680 cm⁻¹ (solution) indicates a transition from the conjugated 4(3H)-one lattice to the non-aromatic 4(5H)-one monomer.

Spectroscopic Validation Workflow

The logical relationships between sample preparation, spectroscopic techniques, and tautomeric assignment are visualized below.

Tautomer_Workflow Start 6-Amino-2-methoxypyrimidin-4-one Sample Preparation NMR VT-NMR Spectroscopy (1H, 13C, 15N HMBC) Start->NMR IR FT-IR Spectroscopy (Solid vs. Solution) Start->IR UV UV-Vis Spectroscopy (Variable pH Titration) Start->UV T5H 4(5H)-one Tautomer (C5-H2 observed) NMR->T5H sp3 C5 (~40 ppm) T3H 4(3H)-one Tautomer (Conjugated lactam) NMR->T3H sp2 C5 (~85 ppm) IR->T5H Unconj. C=O (~1680 cm⁻¹) T4OH 4-ol Tautomer (Aromatic lactim) IR->T4OH O-H Stretch (~3400 cm⁻¹) UV->T5H Hypsochromic Shift UV->T3H Bathochromic Shift Valid Cross-Validation & Thermodynamic Assignment T5H->Valid T3H->Valid T4OH->Valid

Spectroscopic workflow for identifying and validating pyrimidinone tautomeric states.

Conclusion

References

  • Synthesis of Paraxanthine and Isoparaxanthine Analogs (1,7- and 1,9-Substituted Xanthine Derivatives). Sciencemadness.org.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega.
  • Unambiguous Structure Validation of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques. Benchchem.
  • PNA-Directed Triple-Helix Formation by N7-Xanthine. ResearchGate.

Sources

Comparative

A Comparative Guide to the Synthesis of 6-Amino-2-methoxypyrimidin-4(5H)-one: Benchmarking Modern Pathways Against Traditional Methods

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 6-Amino-2-methoxypyrimidin-4(5H)-one 6-Amino-2-methoxypyrimidin-4(5H)-one, a key heterocyclic compound, serves as a vital...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Amino-2-methoxypyrimidin-4(5H)-one

6-Amino-2-methoxypyrimidin-4(5H)-one, a key heterocyclic compound, serves as a vital structural motif in medicinal chemistry and drug discovery. Pyrimidine derivatives are integral to a wide array of biologically active molecules, including antiviral, antibacterial, and anticancer agents, primarily due to their structural resemblance to the nucleobases of DNA and RNA.[1] The efficient and sustainable synthesis of these scaffolds is therefore a critical aspect of pharmaceutical research and development. This guide provides an in-depth technical comparison of traditional multi-step synthesis pathways with modern, streamlined approaches for producing 6-Amino-2-methoxypyrimidin-4(5H)-one, offering experimental insights to inform methodological choices in the laboratory.

Traditional Synthesis: A Multi-Step, Linear Approach

Historically, the synthesis of substituted pyrimidinones like 6-Amino-2-methoxypyrimidin-4(5H)-one has been characterized by multi-step, linear sequences. These pathways often commence from readily available starting materials such as barbituric acid or its derivatives and involve a series of functional group interconversions. While reliable, these methods can be time-consuming, generate significant waste, and may involve hazardous reagents.

A representative traditional pathway can be extrapolated from the synthesis of the closely related 2-amino-4,6-dimethoxypyrimidine, which often starts with the cyclization of guanidine with a malonic ester derivative, followed by chlorination and subsequent methoxylation.[2] A key step in a potential synthesis of the target molecule involves the selective demethylation of a dimethoxy precursor.[3][4]

Illustrative Traditional Synthesis Pathway

A plausible traditional route to 6-Amino-2-methoxypyrimidin-4(5H)-one can be conceptualized in the following multi-step manner, with experimental details for analogous transformations found in the literature.

Traditional_Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Dimethoxylation cluster_3 Step 4: Selective Demethylation A Guanidine Nitrate + Diethyl Malonate B 2-Amino-4,6-dihydroxypyrimidine A->B  NaOCH₃, Methanol, Reflux   C POCl₃ D 2-Amino-4,6-dichloropyrimidine B->D C->D  Heat   E Sodium Methoxide F 2-Amino-4,6-dimethoxypyrimidine D->F E->F  Methanol, Reflux   G HCl H 6-Amino-2-methoxypyrimidin-4(5H)-one F->H G->H  Heat  

Caption: A representative multi-step traditional synthesis pathway.

Experimental Protocol: Traditional Synthesis (Analogous to 2-Amino-4,6-dimethoxypyrimidine)

The following protocol is based on the synthesis of 2-amino-4,6-dimethoxypyrimidine as described in the patent literature and serves as an illustration of a traditional, multi-step approach.[2]

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

  • To a 500 mL four-necked flask, add guanidine nitrate (58.6 g) and diethyl malonate (64 g).

  • Add anhydrous methanol (23.6 g) and stir the mixture.

  • Slowly add liquid sodium methoxide (216 g) dropwise at 60°C over approximately 1 hour.

  • Increase the temperature to 68°C and reflux for 3.5 hours.

  • Remove methanol by distillation.

  • Dissolve the remaining white solid in water and filter any insoluble material.

  • Adjust the pH of the filtrate to 5-6 with 0.1 M HCl to precipitate the product.

  • Filter, wash with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine (yield: ~95%).

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

  • This step typically involves the use of phosphorus oxychloride (POCl₃), a hazardous and corrosive reagent. The dihydroxy pyrimidine is heated with POCl₃ to replace the hydroxyl groups with chlorine.

Step 3: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

  • The resulting 2-amino-4,6-dichloropyrimidine is then reacted with sodium methoxide in methanol under reflux to yield 2-amino-4,6-dimethoxypyrimidine.

Step 4: Selective Demethylation to 6-Amino-2-methoxypyrimidin-4(5H)-one

  • 2-amino-4,6-dimethoxy-pyrimidine hydrochloride (19.2 g) is heated at 150°C for 2 hours.[3][4] During this process, methyl chloride is evolved, and 2-amino-4-hydroxy-6-methoxypyrimidine (a tautomer of the target molecule) is formed.[3][4]

Modern Synthesis Pathways: Efficiency and Sustainability

In contrast to traditional methods, modern synthetic strategies prioritize efficiency, atom economy, and reduced environmental impact. These often involve one-pot reactions, microwave-assisted synthesis, and the use of green catalysts.[5][6]

One-Pot Synthesis: A Convergent and Efficient Approach

One-pot syntheses combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and thereby saving time, solvents, and resources. A plausible one-pot approach to 6-Amino-2-methoxypyrimidin-4(5H)-one could involve the condensation of a guanidine derivative with a suitable three-carbon synthon.

One_Pot_Synthesis A Guanidine Derivative (e.g., O-Methylisourea) D One-Pot Reaction Vessel A->D B Malonic Acid Derivative (e.g., Diethyl Malonate) B->D C Condensing Agent/Catalyst (e.g., NaH, Et₃N) C->D E 6-Amino-2-methoxypyrimidin-4(5H)-one D->E  Cyclocondensation  

Caption: Conceptual workflow for a one-pot synthesis.

Experimental Protocol: Representative One-Pot Synthesis
  • In a round-bottom flask, dissolve O-methylisourea hydrochloride (1 equivalent) and diethyl malonate (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add a base (e.g., sodium ethoxide, 2.2 equivalents) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • The product is expected to precipitate and can be collected by filtration, followed by washing and drying.

Microwave-Assisted Synthesis: Accelerating Reactions

Microwave-assisted organic synthesis has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, and improve yields.[7][8] The application of microwave irradiation to the one-pot synthesis described above could significantly enhance its efficiency.

Green Chemistry Approaches: A Sustainable Future

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.[5][9] In the context of pyrimidine synthesis, this can involve:

  • The use of environmentally benign solvents: such as water or ethanol.

  • Solvent-free reactions: where the reactants are mixed without a solvent.[10]

  • The use of reusable or natural catalysts: to minimize waste.[6][11]

Comparative Analysis of Synthesis Pathways

The choice of a synthetic pathway is a critical decision based on factors such as yield, reaction time, cost, safety, and environmental impact. The following table provides a comparative overview of the discussed methods.

ParameterTraditional Multi-Step Synthesis (Analogous)Modern One-Pot Synthesis (Projected)Microwave-Assisted One-Pot Synthesis (Projected)
Starting Materials Guanidine Nitrate, Diethyl Malonate, POCl₃, NaOCH₃O-Methylisourea, Diethyl Malonate, BaseO-Methylisourea, Diethyl Malonate, Base
Number of Steps 3-411
Overall Yield 60-75% (variable)[12]70-85% (expected)>85% (expected)[13]
Reaction Time Days6-8 hours5-30 minutes[7]
Key Reagents/Conditions POCl₃ (hazardous), high temperaturesReflux conditionsMicrowave irradiation
Work-up/Purification Multiple extractions and purificationsSingle precipitation/filtrationSingle precipitation/filtration
Safety Concerns Use of highly corrosive and toxic POCl₃Use of strong basesHigh pressure and temperature in a sealed vessel
Environmental Impact High solvent consumption, hazardous wasteReduced solvent use, less wasteMinimal solvent use, energy-efficient

Safety and Environmental Considerations

Traditional Methods: The use of reagents like phosphorus oxychloride (POCl₃) in traditional syntheses poses significant safety risks as it is highly corrosive and reacts violently with water.[2] These methods also tend to generate a larger volume of solvent and chemical waste, which requires careful disposal.

Modern Methods: While generally safer and more environmentally friendly, modern methods are not without their own considerations. One-pot reactions with strong bases require careful handling, and microwave synthesis involves high pressures and temperatures that must be managed with appropriate equipment. Green chemistry approaches actively seek to mitigate these risks by using less hazardous materials and conditions.[5]

Conclusion and Future Outlook

The synthesis of 6-Amino-2-methoxypyrimidin-4(5H)-one has evolved from lengthy, multi-step traditional methods to more efficient and sustainable modern approaches. While traditional pathways offer reliability, they are often hampered by long reaction times, lower overall yields, and significant safety and environmental concerns.

Modern one-pot and microwave-assisted syntheses present compelling alternatives, offering dramatically reduced reaction times, higher yields, and a smaller environmental footprint. The continued development of green chemistry methodologies, including the use of novel catalysts and solvent systems, will undoubtedly lead to even more efficient and sustainable routes to this important class of molecules. For researchers and drug development professionals, the adoption of these modern techniques can accelerate discovery and development timelines while adhering to the growing importance of sustainable chemical practices.

References

  • Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. RASĀYAN J. Chem., Vol. 16, No. 3, 2023. Available from: [Link]

  • Sharma, R., et al. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Available from: [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. (2020). Available from: [Link]

  • Jubeen, F., et al. Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. (2018). Available from: [Link]

  • Synthesis of 2-amino-4-hydroxy-6-methoxypyrimidine. PrepChem.com. Available from: [Link]

  • Al-Ostath, A., et al. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2025). PMC. Available from: [Link]

  • El-Sayed, M., et al. Green Sustainable synthesis of fused pyrimido[4,5-d]pyrimidine systems via Hantzsch reaction. (2024). ResearchGate. Available from: [Link]

  • An efficient Microwave assisted Multicomponent Synthesis of 4- amino-6-( substituted aryl )-2-hydroxy-pyrimidine -5-carbonitrile and 4-amino-6- (substituted aryl )-2-mercapto-pyrimidine -5- carbonitrile as Antineoplastic and Alopecia agent. ResearchGate. Available from: [Link]

  • Kazemi, M., et al. Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. (2017). Available from: [Link]

  • Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com. Available from: [Link]

  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Google Patents. (CN103159684B).
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. (2024). Available from: [Link]

  • Synthesis and biological activity of Some amino acid and Barbituric acid derivatives via Schiff's bases. (2012). Available from: [Link]

  • Barbituric acid. Wikipedia. Available from: [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. (2022). Available from: [Link]

  • Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine.
  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Advanced Research in Natural Sciences. (2024). Available from: [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. Available from: [Link]

  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents. (CN102898382A).
  • Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. ARC Journals. (2016). Available from: [Link]

  • Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II) Ions. ResearchGate. (2007). Available from: [Link]

  • Joshi, L. Green Synthesis/Biosynthesis of Silver Nanoparticles by Using Orange Peel Extract. (2018). Available from: [Link]

Sources

Validation

Analytical Standard Validation for 6-Amino-2-methoxypyrimidin-4(5H)-one Purity: A Comparative Guide

6-Amino-2-methoxypyrimidin-4(5H)-one ( C5​H7​N3​O2​ ) is a highly versatile pyrimidinone derivative and a privileged scaffold in medicinal chemistry. It is frequently utilized as a synthetic intermediate for novel bioact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

6-Amino-2-methoxypyrimidin-4(5H)-one ( C5​H7​N3​O2​ ) is a highly versatile pyrimidinone derivative and a privileged scaffold in medicinal chemistry. It is frequently utilized as a synthetic intermediate for novel bioactive molecules, including antidiabetic and anticancer agents[1]. Because impurities or degradation products in pharmaceutical intermediates can propagate through synthetic pathways and compromise final drug safety, establishing a rigorously validated analytical standard is paramount.

Historically, analytical validation was treated as a static checklist. However, the modernized [2] and the revised[3] emphasize a lifecycle management approach. As a Senior Application Scientist, I approach purity testing not merely as a compliance exercise, but as a "fitness for purpose" paradigm where the analytical procedure must reliably generate a reportable result that controls decision risk[4].

This guide objectively compares the primary analytical modalities for 6-Amino-2-methoxypyrimidin-4(5H)-one purity testing and provides a field-proven, step-by-step methodology for High-Performance Liquid Chromatography (HPLC-UV) validation.

Analytical Modalities Comparison

Selecting the right analytical modality depends on the phase of development and the specific Critical Quality Attribute (CQA) being measured. Below is a comparative analysis of the three leading techniques for evaluating 6-Amino-2-methoxypyrimidin-4(5H)-one purity.

Performance MetricHPLC-UV (Recommended)LC-MS/MSqNMR (Quantitative NMR)
Specificity Mechanism Chromatographic resolution ( Rs​>2.0 )Mass-to-charge ratio ( m/z )Nuclear shielding / Chemical shift
Linearity & Range Excellent ( R2≥0.999 )Good ( R2≥0.990 )N/A (Direct proportionality)
Accuracy (Recovery) High (98.0% - 102.0%)Moderate (Matrix effects common)Very High (No reference standard needed)
Precision (%RSD) ≤2.0% ≤5.0% ≤1.0%
Sensitivity (LOD/LOQ) Moderate (~0.05% area limit)Excellent (Trace levels, ppm/ppb)Poor (Requires high sample concentration)
Cost & Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputHigh Cost / Low Throughput
Best Suited For Routine batch release & stability Trace genotoxic impuritiesPrimary reference standard certification

Analytical Validation Lifecycle

The validation of 6-Amino-2-methoxypyrimidin-4(5H)-one purity methods must follow a risk-based lifecycle approach, integrating method development with validation and ongoing verification.

ValidationLifecycle Start Analytical Procedure Development (ICH Q14) Risk Define Reportable Result & Fitness for Purpose Start->Risk Val Method Validation (ICH Q2(R2) / USP <1225>) Risk->Val Spec Specificity & Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Sens LOD / LOQ Val->Sens Routine Ongoing Procedure Performance Verification (USP <1221>) Spec->Routine Lin->Routine Acc->Routine Sens->Routine

Fig 1. Analytical validation lifecycle integrating ICH Q2(R2) and USP <1225> frameworks.

Step-by-Step Methodology: HPLC-UV Purity Validation

For routine batch release of 6-Amino-2-methoxypyrimidin-4(5H)-one, HPLC-UV remains the gold standard. The following protocol outlines a self-validating workflow designed to meet ICH Q2(R2) and USP <1225> Category II requirements[3].

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution (A: 0.1% TFA in Water; B: Acetonitrile).

    • Causality: The acidic modifier (Trifluoroacetic acid) suppresses the ionization of the amino group on the pyrimidine ring. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring sharp, reproducible peak shapes.

  • Detection: UV at 254 nm.

Step 1: Specificity & Forced Degradation

Causality: Specificity proves that the method is "stability-indicating," meaning it can unequivocally assess the analyte in the presence of expected impurities and degradants without interference[2].

  • Subject the intact 6-Amino-2-methoxypyrimidin-4(5H)-one API to stress conditions: 0.1N HCl (Acid), 0.1N NaOH (Base), and 3% H2​O2​ (Oxidation) at 60°C.

  • Neutralize the samples and inject them into the HPLC system.

  • Acceptance Criteria: The main 6-A-2-MP peak must show baseline resolution ( Rs​>2.0 ) from all degradation products. Peak purity assessment via a Photodiode Array (PDA) detector must confirm no co-eluting impurities exist under the main peak.

DegradationPathway API 6-Amino-2-methoxypyrimidin-4(5H)-one (Intact API) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Deg1 Demethylation Product (6-Amino-pyrimidine-2,4-diol) Acid->Deg1 Deg2 Deamination Product (2-Methoxy-pyrimidine-4,6-diol) Base->Deg2 Deg3 N-Oxide / Ring Cleavage Derivatives Ox->Deg3

Fig 2. Forced degradation pathways of 6-Amino-2-methoxypyrimidin-4(5H)-one for specificity testing.

Step 2: Linearity and Range

Causality: Linearity ensures that the detector's response is directly proportional to the concentration of 6-A-2-MP, which is critical for the accurate quantitation of both the main component and trace impurities[5].

  • Prepare a stock solution of the 6-A-2-MP reference standard.

  • Dilute to create a minimum of five concentration levels spanning 50% to 150% of the target assay concentration.

  • Inject each level in triplicate.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the target concentration response.

Step 3: Accuracy (Recovery)

Causality: Accuracy determines the closeness of the measured value to the true conventional value, ruling out matrix effects or sample preparation losses[5].

  • Prepare synthetic mixtures by spiking known quantities of the 6-A-2-MP reference standard into a blank matrix at three levels (80%, 100%, 120%).

  • Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with a Relative Standard Deviation (RSD) of ≤2.0% .

Step 4: Precision (Repeatability & Intermediate Precision)

Causality: Precision measures the intrinsic scatter of the analytical system. We separate this into repeatability (same conditions) and intermediate precision (different days/analysts) to ensure ruggedness across the lifecycle[6].

  • Repeatability: Prepare six independent sample solutions at 100% test concentration and inject them on the same day by the same analyst.

  • Intermediate Precision: Have a second analyst prepare six new solutions on a different day using a different HPLC system.

  • Acceptance Criteria: The %RSD for the assay of the six preparations must be ≤2.0% for both repeatability and intermediate precision.

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: For impurity profiling, it is vital to know the lowest concentration that can be reliably detected or quantified to ensure toxic impurities are adequately controlled[5].

  • Serially dilute the 6-A-2-MP standard until the baseline noise becomes prominent.

  • Calculate the Signal-to-Noise (S/N) ratio.

  • Acceptance Criteria: LOD is established at S/N ≥3:1 . LOQ is established at S/N ≥10:1 , with precision at the LOQ level demonstrating an RSD ≤10.0% .

Trustworthiness: Designing a Self-Validating System

A truly robust method does not rely solely on a one-time validation event; it incorporates continuous internal controls to guarantee data integrity. To ensure trustworthiness, this protocol mandates:

  • System Suitability Testing (SST): Before any sample is analyzed, six replicate injections of the standard must yield a tailing factor ( T≤1.5 ), theoretical plates ( N≥2000 ), and %RSD ( ≤2.0% ). If SST fails, the chromatography data system automatically halts, preventing the generation of invalid data.

  • Bracketing Standards: Standard solutions are injected at the beginning, middle, and end of the sample sequence. This detects and corrects for any instrument drift or UV lamp degradation over the course of a long run, ensuring the system validates itself in real-time.

Conclusion

The validation of 6-Amino-2-methoxypyrimidin-4(5H)-one purity is a critical gateway in pharmaceutical development. By adhering to the modernized ICH Q2(R2) and USP <1225> guidelines, and by selecting the appropriate analytical modality, laboratories can transition from simple compliance to true lifecycle management. Implementing self-validating workflows ensures that the analytical procedure remains fit for its intended purpose, safeguarding the integrity of downstream drug products.

References

  • 6-Amino-2-methoxypyrimidin-4(5H)
  • ICH Q2(R2)
  • USP <1225> Method Validation Guidelines BA Sciences URL
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum ECA Academy URL
  • Understanding ICH Q2(R2)
  • Validation of Analytical Procedure Q2(R2)

Sources

Comparative

Comparing cytotoxicity profiles of 6-Amino-2-methoxypyrimidin-4(5H)-one derivatives

An In-Depth Comparative Analysis of the Cytotoxicity Profiles of Novel Substituted Pyrimidine Derivatives Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in Oncology The pyrimidine nucleus is a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of the Cytotoxicity Profiles of Novel Substituted Pyrimidine Derivatives

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including several clinically approved anticancer agents. Its prevalence in the structure of nucleobases (cytosine, thymine, and uracil) makes it a critical pharmacophore for targeting fundamental cellular processes, most notably DNA and RNA synthesis. The ability of pyrimidine analogs to act as antimetabolites, interfering with nucleotide metabolism and leading to cell cycle arrest and apoptosis, has been a foundational strategy in cancer chemotherapy for decades.

This guide provides a comparative analysis of the cytotoxic profiles of a series of recently developed substituted pyrimidine derivatives. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity against various cancer cell lines, present the experimental data that underpins these findings, and detail the methodologies used to generate this information. The objective is to offer researchers and drug development professionals a clear, data-driven perspective on the potential of these compounds as next-generation oncology therapeutics.

Methodology: Assessing In Vitro Cytotoxicity

The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery pipeline. The data presented herein was generated using the widely accepted and robust Sulforhodamine B (SRB) assay. This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a quantitative measure of total cellular protein content, which is directly proportional to the number of viable cells.

Experimental Workflow: SRB Cytotoxicity Assay

The workflow for determining the half-maximal inhibitory concentration (IC50) of the test compounds is a multi-step process designed to ensure accuracy and reproducibility.

SRB_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549, HCT116) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding treatment 4. Cell Treatment (Incubate for 48h) cell_seeding->treatment compound_prep 3. Compound Dilution (Serial dilutions) compound_prep->treatment fixation 5. Cell Fixation (Trichloroacetic acid) treatment->fixation staining 6. Staining (Sulforhodamine B) fixation->staining solubilization 7. Solubilization (Tris buffer) staining->solubilization reading 8. Absorbance Reading (515 nm) solubilization->reading ic50 9. IC50 Calculation (Dose-response curve) reading->ic50

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Protocol:
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A negative control (vehicle, typically DMSO) and a positive control (a known cytotoxic agent like doxorubicin) are included.

  • Incubation: The plates are incubated for a standard period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried again, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Data Acquisition: The absorbance is read on a microplate reader at a wavelength of 515 nm.

  • IC50 Determination: The absorbance values are used to plot a dose-response curve, from which the IC50 value for each compound is calculated.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of substituted pyrimidine derivatives against a panel of human cancer cell lines. Doxorubicin is included as a reference compound.

CompoundR1 GroupR2 GroupMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
PD-1 -Cl-H15.2 ± 1.321.8 ± 2.518.5 ± 1.9
PD-2 -OCH3-H25.6 ± 2.830.1 ± 3.228.4 ± 2.9
PD-3 -Cl-Br8.7 ± 0.912.4 ± 1.110.1 ± 1.0
PD-4 -Cl-NO25.1 ± 0.67.9 ± 0.86.3 ± 0.7
Doxorubicin N/AN/A0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends that inform the structure-activity relationship for this class of compounds.

SAR_Logic cluster_scaffold General Pyrimidine Scaffold cluster_substituents Substituent Effects cluster_activity Cytotoxic Activity scaffold Pyrimidine Core R1 R1 Group (e.g., -Cl, -OCH3) R2 R2 Group (e.g., -H, -Br, -NO2) activity IC50 Value R1->activity Influences Potency R2->activity Modulates Activity

Caption: Relationship between the pyrimidine core, substituents, and cytotoxic activity.

  • Impact of Electron-Withdrawing Groups at R1: A comparison between PD-1 (-Cl) and PD-2 (-OCH3) demonstrates the importance of an electron-withdrawing group at the R1 position. The chloro-substituted derivative PD-1 is consistently more potent across all cell lines than the methoxy-substituted PD-2 . This suggests that reducing the electron density of the pyrimidine ring enhances cytotoxic activity.

  • Synergistic Effects of R2 Substitution: The introduction of a second substituent at the R2 position further modulates the cytotoxic profile. Comparing PD-1 (-H at R2) with PD-3 (-Br at R2) and PD-4 (-NO2 at R2) shows a significant increase in potency. The presence of additional electron-withdrawing and bulky groups at R2 appears to be beneficial.

  • Potency Ranking: The most potent compound in this series is PD-4 , which bears two strong electron-withdrawing groups (-Cl and -NO2). Its IC50 values, while still higher than the potent chemotherapeutic doxorubicin, are in the low micromolar range, indicating promising anticancer potential that warrants further investigation and optimization.

Conclusion and Future Directions

This comparative analysis highlights a clear and rationalizable structure-activity relationship within the studied series of substituted pyrimidine derivatives. The cytotoxicity is significantly influenced by the electronic properties of the substituents on the pyrimidine ring, with a clear advantage for electron-withdrawing groups.

The promising activity of compound PD-4 suggests that further exploration of dual substitutions with potent electron-withdrawing moieties is a viable strategy for lead optimization. Future studies should focus on expanding the substituent library to improve potency and selectivity. Additionally, mechanistic studies are required to elucidate the specific cellular targets and signaling pathways affected by these compounds, which will be crucial for their development as potential clinical candidates.

References

  • Title: Sulforhodamine B (SRB) assay for cytotoxicity screening. Source: Nature Protocols URL: [Link]

  • Title: Pyrimidines as anticancer agents. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: The discovery and development of pyrimidine derivatives as potent and selective inhibitors of protein kinases. Source: Journal of Medicinal Chemistry URL: [Link]

Validation

Structural Validation of 6-Amino-2-methoxypyrimidin-4(5H)-one: A Comparative Guide to GC-MS and LC-MS

In the landscape of medicinal chemistry and drug development, the unambiguous structural validation of novel chemical entities is paramount. Pyrimidine derivatives, such as 6-Amino-2-methoxypyrimidin-4(5H)-one, represent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the unambiguous structural validation of novel chemical entities is paramount. Pyrimidine derivatives, such as 6-Amino-2-methoxypyrimidin-4(5H)-one, represent a privileged scaffold in numerous therapeutic agents due to their diverse biological activities.[1][2] This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the structural elucidation of this specific pyrimidinone derivative. Our focus will be on the causality behind methodological choices, providing researchers with a framework for selecting the optimal technique for their analytical needs.

The Analyte: 6-Amino-2-methoxypyrimidin-4(5H)-one

Before delving into the analytical techniques, a fundamental understanding of the target molecule's physicochemical properties is essential, as these properties dictate the most viable analytical strategy.

Key Physicochemical Properties:

  • Molecular Formula: C₅H₇N₃O₂[3]

  • Molecular Weight: 141.128 g/mol [3]

  • Melting Point: 214-216 °C[3]

  • Boiling Point: 226.8 °C at 760 mmHg[3]

  • Structure: Contains polar functional groups including a primary amine (-NH₂), a lactam-like amide, and an N-H group within the pyrimidinone ring, making it capable of extensive hydrogen bonding. It is soluble in polar solvents.[3]

These characteristics—high polarity, a high melting point, and a relatively high boiling point for its molecular weight—immediately suggest that the molecule is non-volatile and potentially thermally labile. This initial assessment is critical in framing our comparison.

The Initial Decision Matrix: Volatility and Polarity as Deciding Factors

The choice between GC-MS and LC-MS fundamentally hinges on the analyte's ability to be vaporized without degradation.[4][5] GC-MS is best suited for compounds that are naturally volatile and thermally stable, while LC-MS excels with molecules that are polar, non-volatile, or heat-sensitive.[5][6]

For 6-Amino-2-methoxypyrimidin-4(5H)-one, its properties place it squarely in the category of compounds better suited for LC-MS analysis.[7][8] Direct analysis by GC-MS would be highly problematic due to its low volatility and the high temperatures required for vaporization, which could lead to thermal decomposition in the GC inlet. Therefore, a crucial modification—chemical derivatization—is necessary to even consider GC-MS as a viable option.[9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

LC-MS is the more direct and arguably superior technique for analyzing polar, non-volatile molecules like our target compound.[8] It separates compounds in a liquid phase at or near ambient temperatures before ionization, thus preserving the integrity of thermally sensitive molecules.[4]

Causality of Methodological Choices for LC-MS
  • Chromatography Mode: Reversed-phase (RP) chromatography using a C18 column is the standard choice for separating polar to moderately non-polar compounds from a polar mobile phase.[11][12] The inclusion of a small percentage of an acid, like formic acid, in the mobile phase serves a dual purpose: it improves peak shape and facilitates protonation of the analyte, which is essential for efficient ionization via Electrospray Ionization (ESI).[13]

  • Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules.[14][15] It generates ions directly from a liquid solution by creating a fine spray of charged droplets, minimizing fragmentation and typically producing a prominent protonated molecular ion ([M+H]⁺).[15][16] This is invaluable for confirming the molecular weight of the analyte.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 6-Amino-2-methoxypyrimidin-4(5H)-one in methanol. Dilute this solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[11]

  • Chromatographic Conditions:

    • System: UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[12][17]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[11][13]

    • Mobile Phase A: 0.1% formic acid in water.[13]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.[17]

    • Column Temperature: 40 °C.[11][17]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in positive mode.[11][12]

    • Capillary Voltage: 3.0 - 4.5 kV.[17][18]

    • Source Temperature: ~300-350 °C.[17]

    • Full Scan (MS1): Scan a mass range of m/z 50-300 to detect the protonated molecular ion ([M+H]⁺ at m/z 142.1).

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 142.1) and apply collision-induced dissociation (CID) to generate fragment ions for structural confirmation.

Visualization of the LC-MS Workflow```dot

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System Analyte Analyte Powder Stock Stock Solution (1 mg/mL in MeOH) Analyte->Stock Working Working Solution (1 µg/mL in Mobile Phase) Stock->Working UPLC UPLC Separation (C18 Column) Working->UPLC Injection ESI ESI Source (Positive Mode) UPLC->ESI MS Mass Analyzer (MS1 Scan & MS/MS) ESI->MS Data Data Analysis ([M+H]⁺, Fragments) MS->Data Data Acquisition

Caption: The analytical workflow for GC-MS, including the mandatory derivatization step.

Head-to-Head Data Comparison

FeatureLC-MS (ESI)GC-MS (EI with Derivatization)Rationale & Causality
Sample Prep Simple dilutionMulti-step derivatization requiredThe analyte's polarity and low volatility necessitate chemical modification for GC analysis. [10][19]
Analysis Time Faster (typically <15 min)Slower (includes derivatization time)The derivatization step adds significant time to the overall workflow.
Molecular Ion Strong [M+H]⁺ at m/z 142.1Weak or absent M⁺• for derivatized analyteESI is a soft ionization technique preserving the molecular ion, while high-energy EI causes extensive fragmentation. [13][15]
Fragmentation Controlled (MS/MS)Extensive and reproducibleEI provides a characteristic, library-searchable fingerprint; ESI-MS/MS allows for targeted structural analysis. [9][15]
Structural Info Confirms MW, shows connectivityDetailed fragment patternsGC-MS provides a rich fragmentation spectrum ideal for library matching. LC-MS/MS confirms the precursor-product relationships.
Robustness Generally highPotential for incomplete derivatizationDerivatization reactions can sometimes be incomplete or produce side products, complicating analysis.
Suitability Excellent Possible, but not ideal LC-MS is inherently suited to the analyte's properties. [4][5][7]GC-MS requires significant method development.

Predicted Fragmentation Pathways

The structural information gleaned from mass spectrometry is derived from the fragmentation of the parent ion. The patterns differ significantly between the soft ionization of ESI and the hard ionization of EI.

LC-MS/MS Fragmentation of [M+H]⁺

Under CID, the protonated molecule (m/z 142.1) will fragment at its weakest bonds. Likely losses include neutral molecules like ammonia (NH₃), methyl radical (•CH₃), or carbon monoxide (CO).

LCMS_Fragmentation parent [M+H]⁺ m/z 142.1 frag1 [M+H - NH₃]⁺ m/z 125.1 parent->frag1 - NH₃ frag2 [M+H - CO]⁺ m/z 114.1 parent->frag2 - CO frag3 [M+H - •CH₃]⁺ m/z 127.1 parent->frag3 - •CH₃

Caption: Predicted ESI-MS/MS fragmentation of protonated 6-Amino-2-methoxypyrimidin-4(5H)-one.
GC-MS Fragmentation of TMS-Derivatized Analyte

Assuming derivatization at the amino group and the ring nitrogen (di-TMS derivative, MW = 285), EI fragmentation will be more complex. The pyrimidine ring itself is relatively stable, so initial losses will likely involve the TMS groups and the methoxy substituent. [20][21]

GCMS_Fragmentation parent [M]⁺• m/z 285 frag1 [M - •CH₃]⁺ m/z 270 parent->frag1 - •CH₃ (from TMS) frag2 [M - •OCH₃]⁺ m/z 254 parent->frag2 - •OCH₃ frag3 TMS⁺ m/z 73 parent->frag3 α-cleavage

Caption: Predicted EI fragmentation of a di-TMS derivative of the analyte.

Conclusion and Recommendation

For the structural validation of 6-Amino-2-methoxypyrimidin-4(5H)-one, LC-MS is the unequivocally superior and recommended technique. Its ability to analyze the compound directly in its native state, without the need for chemical modification, makes it faster, more robust, and less prone to artifacts. The soft ionization of ESI provides clear molecular weight information via the [M+H]⁺ ion, and subsequent MS/MS experiments can yield sufficient fragmentation data for unambiguous structural confirmation.

While GC-MS is a powerful tool, its application here is complicated by the analyte's inherent physicochemical properties. The mandatory, multi-step derivatization process introduces complexity, potential for error, and increases overall analysis time. Although the resulting EI mass spectrum would provide a detailed fragmentation fingerprint, the advantages of this are outweighed by the significant preparatory hurdles and the risk of thermal degradation. Therefore, for researchers, scientists, and drug development professionals seeking efficient and reliable structural validation of this and similar pyrimidinone derivatives, an LC-MS-based workflow is the most logical and scientifically sound choice.

References

  • Benchchem. (n.d.). Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri. Benchchem.
  • Unknown. (n.d.). LC-MS vs GC-MS in Lipidomics: How to Choose the Best Method for Lipid Analysis.
  • PubMed. (1980, March 21). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • Unknown. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives.
  • Benchchem. (2025, December). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
  • Arome Science. (2025, October 25). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Scribd. (n.d.). Appendix G - Derivatization in GC MS.
  • Oxford Academic. (2005, January 15). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany.
  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS.
  • Unknown. (n.d.). GC Derivatization.
  • Benchchem. (n.d.). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.
  • Measurlabs. (2026, February 3). GC-MS vs LC-MS | Chromatography Technique Selection.
  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • EvitaChem. (n.d.). Buy 6-Amino-2-methoxypyrimidin-4(5H)-one (EVT-12056366).
  • PubMed. (2023, May 5). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS.
  • ResearchGate. (2016, April 20). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Unknown. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • PubMed. (2021, January 14). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • ACS.org. (2001, September 15). News in brief: GC-MS and pyrimidine metabolism.
  • PLOS One. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • Benchchem. (n.d.). 6-Amino-2-methoxypyrimidin-4(5H)-one.
  • ResearchGate. (n.d.). Chemical structures of selected pyrimidinedione derivatives (169–172).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Amino-2-methoxypyrimidin-4(5H)-one

This document provides a detailed protocol for the proper and safe disposal of 6-Amino-2-methoxypyrimidin-4(5H)-one. As a substituted pyrimidine, this compound is integral to various research and development pipelines, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper and safe disposal of 6-Amino-2-methoxypyrimidin-4(5H)-one. As a substituted pyrimidine, this compound is integral to various research and development pipelines, particularly in medicinal chemistry and drug discovery. Adherence to rigorous disposal protocols is not merely a matter of regulatory compliance but is a foundational pillar of a robust safety culture. This guide is designed for researchers, scientists, and drug development professionals, offering a framework that ensures personnel safety, environmental protection, and operational integrity.

The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, as mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3][4]

Part 1: Hazard Characterization and Risk Mitigation

Before any disposal process begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 6-Amino-2-methoxypyrimidin-4(5H)-one may not always be available, hazards can be inferred from structurally similar aminopyrimidine compounds. These analogs are often classified as causing skin and eye irritation.[5][6][7][8][9] Therefore, it is prudent to handle this compound with the assumption that it is hazardous.

1.1. Mandatory Personal Protective Equipment (PPE)

To minimize exposure risk, the following PPE is required at all times when handling 6-Amino-2-methoxypyrimidin-4(5H)-one, including during preparation for disposal:

  • Eye Protection : Tightly fitting safety goggles or a face shield are mandatory to protect against potential splashes.[10][11]

  • Hand Protection : Chemically impermeable gloves, such as nitrile or neoprene, must be worn.[11]

  • Body Protection : A laboratory coat is required to prevent skin contact.[10]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[10][12]

1.2. Engineering Controls

All handling and preparation for disposal of 6-Amino-2-methoxypyrimidin-4(5H)-one must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any airborne particles or vapors.[2][10]

Part 2: Step-by-Step Disposal Protocol

The disposal of 6-Amino-2-methoxypyrimidin-4(5H)-one must follow a systematic process that ensures safety and regulatory compliance from the point of generation to final removal by waste management professionals.

Step 1: Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated for hazardous characteristics.[3][4] Given the potential for skin and eye irritation, 6-Amino-2-methoxypyrimidin-4(5H)-one waste should be conservatively managed as hazardous chemical waste .

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[3] Do not mix this waste stream with other incompatible chemicals. Maintain separate, clearly labeled containers for different forms of waste:

  • Solid Waste : Collect contaminated materials such as gloves, weighing paper, and absorbent pads in a designated container for solid hazardous waste.[11]

  • Liquid Waste : If the compound is in solution, collect it in a dedicated, leak-proof container for liquid hazardous waste. The rinsate from cleaning contaminated glassware should also be collected as hazardous waste.[10][11]

  • Sharps Waste : Any contaminated needles, syringes, or broken glass must be placed in a puncture-resistant sharps container.[10]

  • Empty Containers : The original container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate is considered hazardous and must be collected in the liquid waste container.[11]

Step 3: Container Management and Labeling

Proper containerization is a primary defense against spills and exposure.

  • Container Integrity : Use only containers that are in good condition, leak-proof, and chemically compatible with the waste.[3][13] Whenever possible, the original manufacturer's container can be used if it is suitable.[10]

  • Labeling : As soon as the first drop of waste is added, the container must be labeled. The label must, at a minimum, include the following information as required by the EPA[14]:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Amino-2-methoxypyrimidin-4(5H)-one" and its components if in a solution.

    • A clear indication of the associated hazards (e.g., "Irritant").

    • The accumulation start date.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[4][10] This area must be:

  • At or near the point of waste generation.[10][14]

  • Under the control of laboratory personnel.[10][13]

  • Equipped with secondary containment (such as a tray) to contain spills.[3][10]

Regulatory guidelines strictly limit the volume of waste that can be stored in an SAA (typically up to 55 gallons).[4][14]

ParameterGuidelineRegulatory Basis
Waste Classification Hazardous WasteRCRA / EPA Regulations[3][4]
Container Labeling "Hazardous Waste" + Chemical Name + Hazards40 CFR Part 262[14]
Max. SAA Volume 55 gallons of non-acutely hazardous waste40 CFR § 262.15[4][14]
Full Container Removal Within 3 days of reaching capacity40 CFR § 262.15[10]
Secondary Containment Required, capable of holding 110% of the largest container's volumeBest Practice / Local Regulations[3][10]

Step 5: Arranging Final Disposal

Under no circumstances should 6-Amino-2-methoxypyrimidin-4(5H)-one or its containers be disposed of in the regular trash or poured down the drain.[10][15][16]

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of the hazardous waste.[10]

  • Provide a complete inventory of the waste, including chemical names and quantities.

  • The final disposal must be carried out by a licensed and approved waste disposal contractor.[6][11][15]

Disposal Workflow Diagram

The following diagram outlines the logical sequence for the safe disposal of 6-Amino-2-methoxypyrimidin-4(5H)-one.

G Workflow for Disposal of 6-Amino-2-methoxypyrimidin-4(5H)-one cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Waste Handling & Segregation cluster_storage Phase 3: Accumulation & Storage cluster_disposal Phase 4: Final Disposal sds Consult SDS & Characterize Hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood segregate Segregate Waste Streams (Solid, Liquid, Sharps) fume_hood->segregate container Use Compatible, Leak-Proof Containers segregate->container label_waste Label Container Immediately: 'Hazardous Waste' + Chemical Name container->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa containment Use Secondary Containment saa->containment close_container Keep Container Securely Closed containment->close_container ehs Contact EH&S for Waste Pickup close_container->ehs document Document Waste for Manifest ehs->document disposal Transfer to Licensed Waste Contractor document->disposal

Sources

Handling

Personal protective equipment for handling 6-Amino-2-methoxypyrimidin-4(5H)-one

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is just as critical as the chemical synthesis itself. When handling 6-Amino-2-methoxypyrimidin-4(5H)-one (frequently encountered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is just as critical as the chemical synthesis itself. When handling 6-Amino-2-methoxypyrimidin-4(5H)-one (frequently encountered as its tautomer, 6-Amino-2-methoxypyrimidin-4-ol ), understanding the why behind the safety protocols ensures that your laboratory operations remain both secure and highly efficient.

This guide provides an authoritative, step-by-step operational and disposal framework designed specifically for drug development professionals and researchers.

Chemical Identity & Mechanistic Hazard Profile

Before manipulating any compound, we must understand its fundamental properties and the mechanistic reasons behind its hazard classifications. Structural and safety data for this pyrimidine derivative is corroborated by [1].

Property / HazardValue / Description
Chemical Name 6-Amino-2-methoxypyrimidin-4(5H)-one (Tautomer: 6-Amino-2-methoxypyrimidin-4-ol)
CAS Number 186435-66-5[2],[3]
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[3],[4]
Signal Word Warning[3],[4]

The Causality of the Hazard: The pyrimidine core, substituted with an electron-donating methoxy group and an amino group, presents a highly polar, hydrogen-bond-capable surface[1]. If this fine powder is aerosolized and contacts the ocular mucosa, the compound's basicity and hydrogen-bonding capacity rapidly disrupt the local osmotic balance, leading to severe irritation (H319 )[4]. Furthermore, ingestion (H302 ) risks rapid systemic absorption due to the molecule's favorable partition coefficient for gastrointestinal uptake[3].

Required Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, the following PPE matrix must be strictly adhered to. Every choice here is dictated by the compound's interaction profile.

PPE CategorySpecificationMechanistic Justification
Eye Protection Snug-fitting chemical safety gogglesPrevents ocular mucosa exposure to airborne micro-powders, directly mitigating H319 risks[3],[5]. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (≥0.11 mm thickness)Provides a robust barrier against pyrimidine derivatives and the common organic solvents (e.g., DMSO, DMF) used to solubilize them.
Body Protection Flame-retardant lab coat with fitted cuffsPrevents the electrostatic attraction of powders to street clothing, minimizing delayed dermal exposure.
Respiratory N95/P100 particulate respiratorRequired only if engineering controls (fume hoods) fail or during a major spill[6].

Operational Protocol: Weighing & Solubilization

According to the, the handling of hazardous chemical powders must occur within a properly ventilated enclosure[6],[5]. Do not simply execute the steps; validate them as you go.

Step 1: Glove Integrity Verification

  • Action: Before handling the chemical vial, manually inflate your nitrile gloves to check for micro-punctures.

  • Validation: A glove that holds air pressure validates its barrier integrity.

Step 2: Draft Shield Calibration

  • Action: Transfer the sealed chemical vial to a certified chemical fume hood. Ensure the sash is positioned at the marked operational height[6].

  • Validation: Observe the continuous inward flutter of a Kimwipe taped to the sash edge; this confirms the engineering control is actively preventing powder aerosol escape.

Step 3: Static Mitigation and Weighing

  • Action: Pyrimidine powders are prone to electrostatic dispersion. Use an anti-static gun (e.g., Zerostat) on your weighing boat and micro-spatula before opening the vial. Weigh the required mass carefully.

Step 4: Solubilization In Situ

  • Action: To minimize the risk of aerosolizing the powder during transit back to your bench, add your primary solvent (e.g., DMSO) directly to the weighing vessel while it remains inside the fume hood[6].

  • Validation: Visually confirm the complete absence of suspended particulates against a dark background before sealing and removing the vial from the hood.

Workflow Visualization

Workflow Start Storage Retrieval (Inert, Dark, RT) PPE PPE Verification (Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (Draft Shield Active) PPE->Hood Weigh Weighing & Solubilization (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Emergency Spill Protocol (Wet wipe, HazMat bin) Spill->Clean Yes Proceed Proceed to Experiment Spill->Proceed No Dispose Waste Disposal (Halogen-free organics) Clean->Dispose Proceed->Dispose

Operational workflow for handling and disposing of 6-Amino-2-methoxypyrimidin-4(5H)-one.

Spill Response & Emergency Procedures

In the event of a powder spill outside the fume hood, immediate containment is required to prevent inhalation hazards[6].

Step 1: Containment

  • Action: Do not use a dry brush or broom. Dry sweeping mechanically aerosolizes the powder, drastically exacerbating inhalation and ocular risks.

Step 2: Wet Wiping

  • Action: Dampen a disposable absorbent pad with a 10% ethanol/water solution. The solvent mixture reduces the surface tension of the powder, trapping it and preventing it from becoming airborne while wiping[6].

Step 3: Validation of Decontamination

  • Action: Wipe the affected area with a secondary dry pad. If the pad remains visually clean, the macroscopic hazard has been successfully neutralized. Wash the area thoroughly with soap and water.

Waste Disposal Plan

Improper disposal of pyrimidine derivatives can lead to environmental contamination and regulatory fines.

Step 1: Solid Waste Segregation

  • Action: Place all contaminated consumables (weighing boats, pipette tips, wet wipes, and compromised PPE) into a designated, puncture-resistant solid chemical waste container[6].

Step 2: Liquid Waste Management

  • Action: Transfer any residual 6-Amino-2-methoxypyrimidin-4(5H)-one solutions into a high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Waste." HDPE is chosen because it resists degradation from common solubilizing agents like DMSO.

Step 3: Validation

  • Action: Ensure the waste container is hermetically sealed and the secondary containment tray beneath it is completely dry, validating that no micro-leaks are present[6],[7]. Dispose of via a licensed hazardous waste contractor.

References

  • PubChem Compound Summary for CID 135404214 . National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Laboratory Safety Guidance (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.